molecular formula C45H51N6O6P B15587574 5'-DMTr-dA(Bz)-Methyl phosphonamidite

5'-DMTr-dA(Bz)-Methyl phosphonamidite

Cat. No.: B15587574
M. Wt: 802.9 g/mol
InChI Key: SHLCUYWRZCTCOJ-YWGGCHKGSA-N
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Description

5'-DMTr-dA(Bz)-Methyl phosphonamidite is a useful research compound. Its molecular formula is C45H51N6O6P and its molecular weight is 802.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H51N6O6P

Molecular Weight

802.9 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39+,40+,58?/m0/s1

InChI Key

SHLCUYWRZCTCOJ-YWGGCHKGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-dA(Bz)-Methyl phosphonamidite is a specialized nucleoside phosphoramidite (B1245037), a critical building block in the chemical synthesis of oligonucleotides.[1][2] Its structure is precisely engineered to enable the sequential addition of deoxyadenosine (B7792050) (dA) nucleotides into a growing DNA chain during solid-phase synthesis.[3] This process, known as the phosphoramidite method, is the gold standard for producing custom, high-purity DNA and RNA sequences essential for a vast range of applications, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNA.[3][4]

This document provides a comprehensive technical overview of this compound, detailing its chemical structure, its role in the oligonucleotide synthesis cycle, experimental protocols for its use, and relevant quantitative data for researchers in molecular biology and drug development.

Chemical Structure and Properties

The functionality of this compound stems from its distinct chemical moieties, each serving a specific purpose during synthesis.[4]

  • 5'-Dimethoxytrityl (DMTr) Group: A bulky acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. It prevents unwanted reactions at this position and is selectively removed at the beginning of each coupling cycle to allow chain extension.[4][5]

  • Deoxyadenosine (dA): The core nucleoside that will be incorporated into the oligonucleotide chain.

  • Benzoyl (Bz) Group: An alkali-labile protecting group attached to the exocyclic amine (N6) of the adenine (B156593) base. This prevents the amine from participating in side reactions during the synthesis cycles.[6][7]

  • Methyl Phosphonamidite Moiety: Located at the 3'-position, this is the reactive group that, upon activation, forms a covalent bond with the free 5'-hydroxyl of the growing oligonucleotide chain. The methyl group protects the phosphorus atom during the coupling step.[8][9]

Physical and Chemical Properties

Quantitative data and handling specifications for a typical preparation of this reagent are summarized below.

PropertyValueReference(s)
Molecular Formula C45H51N6O6P[10][11]
Molecular Weight 802.9 g/mol [10][11][12]
Appearance Solid[11]
Purity (Typical) ≥95% (as a mixture of diastereomers)[13]
Storage Conditions -20°C, under inert gas (Argon or Nitrogen)[10][12]
Shipping Conditions Ambient Temperature[10]
Solubility Soluble in anhydrous acetonitrile (B52724), THF[9][13]

Application in Solid-Phase Oligonucleotide Synthesis

The phosphoramidite method is a cyclic process where each cycle adds one nucleotide to the growing chain, which is anchored to a solid support (e.g., controlled pore glass).[3][14] The synthesis proceeds in the 3' to 5' direction.[3][15]

G Detritylation Detritylation Coupling Coupling Detritylation->Coupling Exposes 5'-OH Capping Capping Coupling->Capping Forms Phosphite (B83602) Triester Oxidation Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Forms Stable Phosphate (B84403) Triester caption Diagram 2: The four-step phosphoramidite synthesis cycle.

The cycle consists of four main chemical reactions:

  • Detritylation (De-blocking): The acid-labile 5'-DMTr group is removed from the support-bound nucleoside, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next reaction.[5][15]

  • Coupling: The this compound is activated by a weak acid, such as tetrazole, and reacts with the free 5'-hydroxyl group of the growing chain.[14][16] This forms an unstable trivalent phosphite triester bond.[17]

  • Capping: To prevent unreacted chains (failures) from elongating in subsequent cycles, any free 5'-hydroxyl groups that did not undergo coupling are permanently blocked using an acetylating agent like acetic anhydride.[4][14]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in THF/pyridine/water.[14][17]

This four-step cycle is repeated for each nucleotide in the desired sequence.

Experimental Protocols

The following are generalized protocols for the use of this compound in an automated DNA synthesizer. Concentrations and times may need optimization based on the specific synthesizer, scale, and desired product.

Reagent Preparation
  • Phosphonamidite Solution: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 M to 0.15 M).

  • Activator: 0.45 M Tetrazole in anhydrous acetonitrile.

  • Deblock Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.

  • Capping Solutions: Cap A (Acetic anhydride/THF/Lutidine) and Cap B (N-Methylimidazole/THF).

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

Standard Coupling Cycle Protocol

This protocol outlines the steps for a single addition of dA(Bz).

StepReagent Delivered to ColumnTypical DurationPurpose
1. Detritylation Deblock Solution (3% TCA in DCM)60-120 secondsRemoves the 5'-DMTr group from the support-bound chain, exposing the 5'-OH.[15]
2. Washing Anhydrous Acetonitrile60 secondsRemoves residual acid and water.
3. Coupling Premixed Amidite and Activator Solutions30-180 secondsCouples the activated dA(Bz) phosphonamidite to the free 5'-OH of the growing chain.[17]
4. Washing Anhydrous Acetonitrile60 secondsRemoves unreacted amidite and activator.
5. Capping Capping A and Capping B solutions30 secondsAcetylates any unreacted 5'-OH groups to prevent the formation of deletion mutations.[4]
6. Washing Anhydrous Acetonitrile60 secondsRemoves excess capping reagents.
7. Oxidation Oxidizer Solution (0.02 M Iodine)30 secondsOxidizes the phosphite triester to a stable phosphate triester linkage.[17]
8. Washing Anhydrous Acetonitrile60 secondsPrepares the column for the next cycle.
Post-Synthesis: Cleavage and Deprotection

After the final sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups (Benzoyl on adenine, and cyanoethyl or methyl on the phosphate backbone) must be removed.[6][18]

  • Support Treatment: The solid support is transferred from the synthesis column to a sealed vial.

  • Cleavage & Base Deprotection: A solution of aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) is added.[19][20] The vial is heated (e.g., 55°C) for several hours (typically 8-12 hours for ammonium hydroxide, or ~10-15 minutes for AMA).[19] This cleaves the oligonucleotide from the support and removes the Benzoyl (Bz) protecting group from the adenine bases.

  • Purification: The final product is typically purified from failure sequences and residual chemical adducts using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[3]

Quantitative Data and Quality Control

The success of oligonucleotide synthesis is measured by the efficiency of each step, primarily the coupling reaction.

ParameterTypical ValueMeasurement MethodReference(s)
Per-Step Coupling Efficiency >99%Trityl Cation Assay: The absorbance of the orange DMT cation released during the detritylation step is measured at 495 nm.[15][4]
Overall Yield (for a 20-mer) ~82%Calculated as (Coupling Efficiency)^n-1, where n is the length of the oligonucleotide.
Final Product Purity >90% (HPLC)Reversed-phase or Ion-exchange HPLC.[3]
Identity Verification Matches TheoryMass Spectrometry (e.g., ESI-MS).

Note: The use of methyl phosphonamidites can sometimes lead to an understatement of coupling efficiency via the trityl monitor assay, potentially due to different release kinetics of the trityl group.[8][9] Special deprotection procedures may also be required as methylphosphonate (B1257008) linkages are more labile to base than standard cyanoethyl-protected phosphodiester linkages.[8][9]

References

5'-DMTr-dA(Bz)-Methyl phosphonamidite structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite for Researchers and Drug Development Professionals

Introduction

This compound is a critical building block in the chemical synthesis of oligonucleotides, a process fundamental to various fields including molecular biology, genetic diagnostics, and the development of therapeutic nucleic acids. This document provides a comprehensive overview of its structure, properties, and its application in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

This compound, systematically named N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(methyl-N,N-diisopropyl)phosphonamidite, is a modified deoxyadenosine (B7792050) nucleoside. The key chemical modifications serve specific purposes during automated DNA/RNA synthesis:

  • 5'-Dimethoxytrityl (DMTr) group: This bulky protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its acid-lability allows for controlled, stepwise removal at the beginning of each coupling cycle in oligonucleotide synthesis.

  • N-Benzoyl (Bz) group: The exocyclic amine of the adenine (B156593) base is protected by a benzoyl group to prevent unwanted side reactions during the synthesis process.

  • 3'-Methyl phosphonamidite group: This reactive group at the 3'-hydroxyl position enables the formation of the phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. The methyl group is a key feature of this specific phosphonamidite, leading to the formation of a methyl phosphonate (B1237965) linkage in the final oligonucleotide, which can confer nuclease resistance.

The molecular structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for handling, storage, and application of the reagent.

PropertyValueReference(s)
Molecular Formula C₄₅H₅₁N₆O₆P[1]
Molecular Weight 802.90 g/mol [1][2]
CAS Number 114079-05-9[1]
Appearance White to off-white solid/foam[1]
Storage Temperature -20°C[2]
Purity Typically >98% (HPLC)
Solubility Soluble in anhydrous acetonitrile, dichloromethane

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this specific phosphonamidite is not readily found in the searched literature. However, the general synthesis involves a multi-step process:

  • Protection of Deoxyadenosine: The synthesis starts with the protection of the exocyclic amine of 2'-deoxyadenosine (B1664071) with a benzoyl group.

  • 5'-Tritylation: The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group.

  • 3'-Phosphitylation: Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, to introduce the methyl phosphonamidite moiety.

Purification is typically performed using column chromatography on silica (B1680970) gel. The final product's identity and purity are confirmed by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Use in Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent in the automated solid-phase synthesis of oligonucleotides, which follows a cyclical four-step process.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Removes the 5'-DMTr group. Coupling 2. Coupling Forms the phosphite triester linkage. Deblocking->Coupling Expose 5'-OH Capping 3. Capping Blocks unreacted 5'-hydroxyl groups. Coupling->Capping Add next base Oxidation 4. Oxidation Converts phosphite triester to a stable phosphate (B84403) triester. Capping->Oxidation Terminate failed sequences Oxidation->Deblocking Stabilize linkage Ready for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

1. Deblocking (Detritylation):

  • Reagent: A solution of a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

  • Procedure: The acid solution is passed through the synthesis column containing the solid support with the growing oligonucleotide chain. The acidic conditions cleave the 5'-DMTr protecting group, exposing a free 5'-hydroxyl group for the next coupling reaction. The orange-colored trityl cation released is monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.

2. Coupling:

  • Reagents: The phosphonamidite monomer (e.g., this compound) and an activator, such as 1H-tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), dissolved in anhydrous acetonitrile.

  • Procedure: The phosphonamidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphonamidite, making the phosphorus atom highly electrophilic. The free 5'-hydroxyl group of the support-bound oligonucleotide then attacks the activated phosphonamidite, forming a phosphite triester linkage.

3. Capping:

  • Reagents: A two-part capping solution is typically used. "Cap A" is often a solution of acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF), and "Cap B" is a solution of 1-methylimidazole (B24206) in THF.

  • Procedure: The capping solution is passed through the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the elongation of failure sequences (oligonucleotides that did not undergo coupling in the previous step), simplifying the purification of the final full-length product.

4. Oxidation:

  • Reagents: A solution of iodine in a mixture of water, pyridine, and THF.

  • Procedure: The oxidizing solution is introduced to the column. The iodine oxidizes the unstable phosphite triester linkage to a more stable pentavalent phosphate triester. This step is crucial for the stability of the newly formed internucleotide bond before proceeding to the next synthesis cycle.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (benzoyl on the bases and the phosphate protecting groups) are removed. For oligonucleotides synthesized with methyl phosphonamidites, a specific deprotection procedure is required due to the base-lability of the methyl phosphonate linkages. A common method involves a two-step process:

  • Treatment with a mixture of acetonitrile, ethanol, and ammonium (B1175870) hydroxide.

  • Followed by treatment with ethylenediamine.

Purification: The final product is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length oligonucleotide from shorter failure sequences.

Conclusion

This compound is an indispensable reagent for the synthesis of modified oligonucleotides. Its carefully designed structure with specific protecting and reactive groups allows for high-efficiency automated synthesis. Understanding its properties and the details of the experimental protocols for its use is crucial for researchers and professionals in drug development and diagnostics to produce high-quality, custom nucleic acid sequences for a wide range of applications.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMTr Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acids, the automated solid-phase synthesis of oligonucleotides stands as a cornerstone technology. Central to the success of the predominant phosphoramidite (B1245037) chemistry is the strategic use of protecting groups, among which the 4,4'-dimethoxytrityl (DMTr) group plays a pivotal and indispensable role. This technical guide provides an in-depth exploration of the DMTr protecting group, detailing its function, the chemical mechanisms of its application and removal, its impact on synthesis efficiency, and the associated analytical methodologies.

The Core Function of the DMTr Protecting Group

The primary role of the DMTr group in oligonucleotide synthesis is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite monomers and the growing oligonucleotide chain. This protection is crucial for several reasons:

  • Directionality and Regioselectivity: Oligonucleotide synthesis proceeds in a 3' to 5' direction. The DMTr group blocks the 5'-hydroxyl, ensuring that the incoming phosphoramidite couples exclusively with the free 3'-hydroxyl of the support-bound nucleoside in the first cycle, and subsequently with the deprotected 5'-hydroxyl of the growing chain in later cycles.

  • Prevention of Undesired Reactions: By sterically hindering the 5'-hydroxyl, the bulky DMTr group prevents side reactions such as the formation of phosphodiester bonds at this position, which would lead to chain branching and the synthesis of incorrect sequences.

  • Monitoring of Synthesis Efficiency: The cleavage of the DMTr group yields a brightly colored orange cation, which allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.

The Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps. The DMTr group is central to the first of these steps.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMTr Removal) Coupling 2. Coupling Detritylation->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Detritylation Next Cycle

Figure 1: The four-step solid-phase oligonucleotide synthesis cycle.

1. Detritylation: The cycle begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758).[1] This step exposes a free 5'-hydroxyl group, which is essential for the subsequent coupling reaction.

2. Coupling: The next phosphoramidite monomer, activated by a catalyst like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is introduced. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[1]

3. Capping: To prevent the elongation of any unreacted chains (failure sequences), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole (NMI).[1] This ensures that only the full-length oligonucleotides are synthesized.

4. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.[1] This completes one cycle of nucleotide addition. The entire cycle is then repeated until the desired oligonucleotide sequence is assembled.

The Chemistry of the DMTr Group

Structure and Properties

The 4,4'-dimethoxytrityl group is a derivative of the trityl (triphenylmethyl) group, featuring two methoxy (B1213986) substituents on two of the phenyl rings. These electron-donating methoxy groups play a crucial role in stabilizing the trityl cation formed during the detritylation step, making the DMTr group readily cleavable under mild acidic conditions while remaining stable to the basic and neutral conditions of the other synthesis steps. The bulky nature of the DMTr group also provides excellent steric protection for the 5'-hydroxyl.

The Detritylation Reaction

The cleavage of the DMTr group is an acid-catalyzed reaction that proceeds via a carbocation intermediate. The acid protonates the ether oxygen linking the DMTr group to the 5'-hydroxyl of the nucleoside. This is followed by the departure of the stable, resonance-stabilized DMTr cation.

Detritylation_Mechanism DMTr_Protected 5'-O-DMTr-Oligonucleotide Protonation Protonated Intermediate DMTr_Protected->Protonation + H+ (Acid) DMTr_Cation DMTr+ Cation (Orange) Protonation->DMTr_Cation Cleavage Free_OH 5'-OH-Oligonucleotide Protonation->Free_OH

Figure 2: The mechanism of acid-catalyzed detritylation.

The liberated DMTr cation is intensely colored (orange), with a maximum absorbance at approximately 498 nm.[1] This property is exploited for the real-time monitoring of the synthesis efficiency, as the amount of cation released is directly proportional to the number of successfully coupled nucleotides in the previous cycle.

Quantitative Analysis of Synthesis Efficiency

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step. The DMTr group provides a convenient method for quantifying the coupling efficiency.

Coupling Efficiency

Coupling efficiency refers to the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides. High coupling efficiencies, typically in the range of 98-99.5%, are essential for obtaining a high yield of the desired product.

Oligonucleotide Length (bases)98.0% Coupling Efficiency (Theoretical Yield)99.0% Coupling Efficiency (Theoretical Yield)99.5% Coupling Efficiency (Theoretical Yield)
2066.8%81.8%90.5%
5036.4%60.5%77.9%
10013.3%36.6%60.6%
1504.8%22.1%47.1%

Table 1: Theoretical yield of full-length oligonucleotide as a function of coupling efficiency and length.

Detritylation Efficiency

Complete removal of the DMTr group is critical for achieving high coupling efficiency in the subsequent step. Incomplete detritylation results in the capping of the unreacted chain, leading to the formation of n-1 shortmers (sequences missing one nucleotide). The efficiency of detritylation is influenced by the choice of acid, its concentration, and the reaction time.

Detritylation ReagentTypical ConcentrationAdvantagesDisadvantages
Trichloroacetic Acid (TCA)3% in DichloromethaneFast and efficient detritylationHigher risk of depurination, especially for purine-rich sequences
Dichloroacetic Acid (DCA)3% in Dichloromethane or TolueneMilder acid, lower risk of depurinationSlower reaction time compared to TCA

Table 2: Comparison of common detritylation reagents.

Studies have shown that while TCA is a stronger acid and leads to faster detritylation, it can also cause higher rates of depurination, a side reaction where the glycosidic bond between the purine (B94841) base and the sugar is cleaved. DCA is a milder alternative that minimizes depurination but may require longer reaction times to ensure complete detritylation.

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis involving the DMTr group. Specific parameters may vary depending on the synthesizer and the scale of the synthesis.

Synthesis of 4,4'-Dimethoxytrityl Chloride (DMTr-Cl)

DMTr-Cl is the reagent used to introduce the DMTr protecting group onto the 5'-hydroxyl of the initial nucleoside.

Materials:

  • 4,4'-Dimethoxytritanol

  • Acetyl chloride

  • Benzene (anhydrous)

Procedure:

  • Dissolve 4,4'-dimethoxytritanol in anhydrous benzene.

  • Add acetyl chloride dropwise to the solution while stirring at room temperature.

  • Continue stirring for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to obtain purified DMTr-Cl.

Solid-Phase Synthesis Cycle

The following protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA synthesizer.

1. Detritylation:

  • Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in dichloromethane.

  • Procedure: The solid support is washed with the detritylation solution for a specified time (typically 60-180 seconds) to remove the DMTr group. The eluent containing the DMTr cation can be collected for spectrophotometric analysis. The support is then washed with acetonitrile (B52724) to remove the acid.

2. Coupling:

  • Reagents: Phosphoramidite monomer (e.g., 0.1 M in acetonitrile), Activator (e.g., 0.45 M 1H-Tetrazole in acetonitrile).

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is typically allowed to proceed for 30-180 seconds. The support is then washed with acetonitrile.

3. Capping:

  • Reagents: Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF), Capping Reagent B (e.g., 16% N-Methylimidazole in THF).

  • Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is typically 30-60 seconds. The support is then washed with acetonitrile.

4. Oxidation:

  • Reagent: Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

  • Procedure: The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphate triester. The reaction time is typically 30-60 seconds. The support is then washed with acetonitrile.

Synthesis_Workflow Start Start with DMTr-Nucleoside on Solid Support Detritylation Detritylation (Remove DMTr) Start->Detritylation Wash1 Acetonitrile Wash Detritylation->Wash1 Coupling Coupling with Activated Phosphoramidite Wash1->Coupling Wash2 Acetonitrile Wash Coupling->Wash2 Capping Capping of Unreacted Sites Wash2->Capping Wash3 Acetonitrile Wash Capping->Wash3 Oxidation Oxidation of Phosphite Triester Wash3->Oxidation Wash4 Acetonitrile Wash Oxidation->Wash4 Repeat Repeat Cycle for Next Nucleotide Wash4->Repeat Repeat->Detritylation Yes End Final Cleavage and Deprotection Repeat->End No

Figure 3: Detailed workflow of a single oligonucleotide synthesis cycle.

Spectrophotometric Quantification of DMTr Cation

This protocol is used to determine the coupling efficiency of each cycle.

Materials:

  • Eluent from the detritylation step.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Collect the orange-colored eluent from the detritylation step in a volumetric flask.

  • Dilute the solution to a known volume with a suitable solvent (e.g., dichloromethane with a small amount of acid to maintain the cation stability).

  • Measure the absorbance of the solution at 498 nm.

  • Calculate the amount of DMTr cation released using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DMTr cation (approximately 76,000 L mol⁻¹ cm⁻¹ at 498 nm), b is the path length of the cuvette, and c is the concentration.

  • The stepwise coupling efficiency can be calculated by comparing the amount of DMTr cation released in consecutive cycles.

Post-Synthesis Processing: Cleavage and Deprotection

After the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.

1. Cleavage from Solid Support: This is typically achieved by treating the support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours.[1]

2. Deprotection of Nucleobases and Phosphate Groups: The exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are protected with acyl groups (e.g., benzoyl or isobutyryl), and the phosphate groups are protected with a cyanoethyl group. These protecting groups are removed by heating the oligonucleotide in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[1]

3. Final DMTr Removal (for "Trityl-on" Purification): In some purification strategies, the final 5'-DMTr group is left on the oligonucleotide ("trityl-on"). This hydrophobic group facilitates the separation of the full-length product from shorter failure sequences by reverse-phase chromatography. After purification, the DMTr group is removed by treatment with a mild acid, such as 80% acetic acid.[1]

Conclusion

The 4,4'-dimethoxytrityl group is a cornerstone of modern oligonucleotide synthesis. Its unique combination of acid lability, stability to other reaction conditions, and the chromophoric nature of its cleavage product has enabled the development of highly efficient and automated synthesis protocols. A thorough understanding of the chemistry of the DMTr group, including the factors that influence its cleavage and the methods for quantifying its release, is essential for researchers, scientists, and drug development professionals working to produce high-quality synthetic oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

An In-Depth Technical Guide on the Function of the Benzoyl (Bz) Protecting Group for Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoyl (Bz) group is a cornerstone protecting group in the chemical synthesis of oligonucleotides, particularly for the protection of the exocyclic amino group of deoxyadenosine (B7792050) (dA). Its stability under the acidic conditions required for detritylation and its lability to basic conditions for final deprotection make it a vital tool in the phosphoramidite-based solid-phase synthesis of DNA. This guide provides a comprehensive overview of the function, application, and experimental considerations of the benzoyl protecting group for deoxyadenosine.

Core Function in Oligonucleotide Synthesis

During oligonucleotide synthesis, the exocyclic amino groups of adenine (B156593), guanine, and cytosine must be protected to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. The benzoyl group, attached to the N6 position of the adenine base, serves this critical protective function.[1] It is sufficiently robust to withstand the repeated acidic treatments used to remove the 5'-dimethoxytrityl (DMT) group in each cycle of the synthesis. Following the completion of the oligonucleotide assembly, the benzoyl group is efficiently removed under basic conditions, typically with aqueous ammonia (B1221849), to yield the natural, unprotected deoxyadenosine residue in the final DNA strand.[1]

Data Presentation: Deprotection Kinetics

The efficiency of the deprotection step is critical for the overall yield and purity of the synthetic oligonucleotide. The rate of benzoyl group cleavage is dependent on the deprotection reagent, temperature, and concentration. The following table summarizes the deprotection half-life (t½) of N6-benzoyl-deoxyadenosine under various conditions, providing a quantitative basis for optimizing deprotection protocols.

Protecting GroupNucleosideDeprotection ReagentTemperature (°C)Half-life (t½)
Benzoyl (Bz) deoxyadenosine (dA)29% NH3 / Pyridine (B92270) (80:20)208 hours[2]
Benzoyl (Bz) deoxycytidine (dC)Aqueous NH4OHRoom Temp.2 hours[3]
Phenoxyacetyl (Pac) deoxyadenosine (dA)29% NH3 / Pyridine (80:20)207 minutes[2]
Isobutyryl (iBu) deoxyguanosine (dG)29% NH3 / Pyridine (80:20)2010 hours[2]

Note: The data for dC is included for comparative purposes, illustrating the relative lability of the benzoyl group on different nucleobases.

Experimental Protocols

N6-Benzoylation of 2'-Deoxyadenosine (B1664071) (Transient Protection Method)

This protocol describes a common method for the selective N6-benzoylation of 2'-deoxyadenosine using a transient protection strategy with trimethylsilyl (B98337) chloride.

Materials:

  • 2'-Deoxyadenosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride (BzCl)

  • Ice-cold water

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607)/methanol gradient)

Procedure:

  • Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water.

  • Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine.

  • Cool the solution in an ice bath and slowly add trimethylsilyl chloride. Stir the reaction mixture at room temperature for 2-3 hours to allow for the formation of the persilylated intermediate.

  • Cool the reaction mixture again in an ice bath and add benzoyl chloride dropwise. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of ice-cold water.

  • Add concentrated aqueous ammonia and stir for 1-2 hours to hydrolyze the silyl (B83357) ethers.

  • Evaporate the solvent under reduced pressure.

  • Resuspend the residue in water and extract with an organic solvent like chloroform or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude N6-benzoyl-2'-deoxyadenosine by silica gel column chromatography using a chloroform/methanol gradient to yield the pure product.

Deprotection of Benzoyl Group in Solid-Phase Oligonucleotide Synthesis

This protocol outlines the final cleavage and deprotection step for a synthetic oligonucleotide containing N6-benzoyl-deoxyadenosine residues.

Materials:

  • Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide

  • Concentrated aqueous ammonia (28-30%)

  • Sealed reaction vessel

  • Heating block or oven

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the CPG support containing the synthesized oligonucleotide into a sealed reaction vessel.

  • Add concentrated aqueous ammonia to the CPG support.

  • Seal the vessel tightly and place it in a heating block or oven set to 55-65°C.

  • Heat the mixture for 8-16 hours to ensure complete cleavage of the oligonucleotide from the support and removal of all protecting groups, including the benzoyl groups from the adenine bases.

  • After cooling to room temperature, carefully open the vessel in a fume hood.

  • Transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube, leaving the CPG support behind.

  • Wash the CPG support with a small amount of water or dilute ammonia and combine the wash with the solution from the previous step.

  • Evaporate the ammonia and water using a SpeedVac or by lyophilization to obtain the crude, deprotected oligonucleotide.

  • The crude oligonucleotide can then be purified by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

The following diagrams illustrate the key chemical processes involving the benzoyl protecting group in the context of deoxyadenosine and oligonucleotide synthesis.

Benzoylation_of_Deoxyadenosine cluster_reagents1 cluster_reagents2 reactant reactant reagent reagent intermediate intermediate product product dA 2'-Deoxyadenosine persilylated_dA Persilylated Deoxyadenosine dA->persilylated_dA Protection of OH groups TMSCl 1. Trimethylsilyl chloride (TMSCl) 2. Benzoyl chloride (BzCl) benzoylated_intermediate N6-Benzoyl-persilyl-dA persilylated_dA->benzoylated_intermediate N6-Benzoylation TMSCl_node Bz_dA N6-Benzoyl-2'-deoxyadenosine benzoylated_intermediate->Bz_dA Removal of silyl groups deprotection_node deprotection Aqueous Ammonia (Deprotection)

Caption: Synthesis of N6-Benzoyl-2'-deoxyadenosine.

Oligo_Synthesis_Workflow step step reagent_step reagent_step final_product final_product start Start: Solid Support with First Nucleoside (DMT-on) detritylation 1. Detritylation: Removal of 5'-DMT group start->detritylation acid_wash Acid Wash (e.g., TCA) detritylation->acid_wash coupling 2. Coupling: Addition of dA(Bz)-Phosphoramidite detritylation->coupling activator Activator (e.g., Tetrazole) coupling->activator capping 3. Capping: Acetylation of unreacted 5'-OH coupling->capping oxidation 4. Oxidation: P(III) to P(V) capping->oxidation repeat Repeat Cycle (n-1) times oxidation->repeat repeat->detritylation Next cycle cleavage_deprotection Final Cleavage & Deprotection repeat->cleavage_deprotection Final cycle ammonia Aqueous Ammonia (Heat) cleavage_deprotection->ammonia final_oligo Purified Oligonucleotide cleavage_deprotection->final_oligo

Caption: Solid-Phase Oligonucleotide Synthesis Workflow.

References

Nuclease-Resistant Methylphosphonate DNA Backbone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of the phosphodiester backbone of DNA has been a cornerstone of oligonucleotide therapeutic development, aimed at overcoming the inherent instability of natural DNA in biological systems. Among the earliest and most studied of these modifications is the methylphosphonate (B1257008) (MP) linkage, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a methyl group. This substitution renders the internucleotide linkage uncharged and significantly more resistant to nuclease degradation.[1][2] This technical guide provides an in-depth overview of the core properties of nuclease-resistant methylphosphonate DNA, including a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological and experimental workflows.

Core Properties of Methylphosphonate DNA

Methylphosphonate oligonucleotides exhibit a unique set of physicochemical and biological properties that make them valuable tools in research and therapeutic development.

Nuclease Resistance: The primary advantage of the methylphosphonate backbone is its exceptional resistance to degradation by cellular nucleases.[1][2] Unlike natural phosphodiester linkages, which are rapidly cleaved by both endo- and exonucleases, the MP linkage is not recognized by these enzymes, leading to a significantly extended half-life in biological fluids and within cells.[3][4] This enhanced stability is a critical attribute for antisense oligonucleotides and other nucleic acid-based drugs.

Neutral Backbone: The replacement of a negatively charged oxygen with a methyl group results in a neutral internucleotide linkage.[5][6] This lack of charge is thought to improve the cellular uptake of MP oligonucleotides compared to their phosphodiester counterparts, as it reduces electrostatic repulsion from the negatively charged cell membrane.[2] However, the mechanism of uptake is complex and appears to be distinct from that of phosphodiester oligonucleotides, likely involving fluid-phase or adsorptive endocytosis.[7][8][9]

Chirality: The substitution at the phosphorus atom introduces a chiral center, resulting in either an R(_p) or S(_p) configuration for each methylphosphonate linkage.[10][11] This diastereoisomerism has a profound impact on the hybridization properties of MP oligonucleotides. Generally, oligonucleotides with the R(_p) configuration form more stable duplexes with complementary DNA and RNA strands, while the S(_p) configuration can be destabilizing.[10][11] The synthesis of stereoregular (chirally pure) MP oligonucleotides has been a significant area of research to optimize their binding affinity and biological activity.[12][13]

Hybridization Properties: The hybridization of MP oligonucleotides to target nucleic acid sequences is influenced by several factors, including stereochemistry and the sequence context. While the neutral backbone reduces electrostatic repulsion, which could theoretically increase duplex stability, steric hindrance from the methyl group can counteract this effect.[13] As a result, the melting temperature (T(_m)) of duplexes containing racemic MP linkages is often lower than that of the corresponding unmodified DNA duplex.[14] However, chirally pure R(_p) MP oligonucleotides can exhibit T(_m) values comparable to or even exceeding those of natural DNA.[15]

RNase H Activity: A critical consideration for antisense oligonucleotides is their ability to elicit the activity of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex. The methylphosphonate modification generally does not support RNase H activity.[3][4][6] Therefore, MP oligonucleotides are typically employed in antisense strategies that rely on steric blocking of translation or splicing, rather than target degradation.[1][13] However, chimeric oligonucleotides, which contain a central "gap" of phosphodiester linkages flanked by nuclease-resistant wings (such as methylphosphonate), can be designed to be RNase H competent.

Data Presentation

The following tables summarize key quantitative data regarding the properties of methylphosphonate DNA, compiled from various studies.

Table 1: Nuclease Resistance of Methylphosphonate Oligonucleotides

Oligonucleotide TypeNuclease SourceIncubation Time% Intact OligonucleotideReference
Unmodified DeoxyoligonucleotideHeLa Cell Nuclear Extract70 min< 10%[3][4]
Alternating MethylphosphonateHeLa Cell Nuclear Extract70 min~100%[3][4]
2'-O-methyl alternating MP/DERat Plasma (in vivo)-Mostly intact in urine[13]

Table 2: Hybridization Properties of Methylphosphonate Oligonucleotides (Melting Temperature, T(_m))

DuplexModificationΔT(_m) per modification (°C)Reference
MP-DNA:RNARacemic mixtureLower than unmodified[14]
R(_p)-MP-DNA:RNAChirally pure R(_p)Similar to unmodified[15]
S(_p)-MP-DNA:RNAChirally pure S(_p)Lower than unmodified[10][11]
5'-O-methylphosphonate-DNA:RNAAmir-1 (1:1 modified:unmodified)+6[16]
3'-O-methylphosphonate-DNA:RNA-Destabilizing[16]

Table 3: RNase H Cleavage Activity

Oligonucleotide TypeRNase H SourceRelative Cleavage RateReference
DeoxyoligonucleotideE. coli / HeLa100%[3][4]
Fully MethylphosphonatedE. coli / HeLaResistant[3][4]
Alternating MethylphosphonateE. coli / HeLaResistant[3][4]
5'-O-methylphosphonate (gap of 2)E. coliIncreased 2.6-fold[16]
3'-O-methylphosphonateE. coliDecreased[16]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, characterization, and evaluation of methylphosphonate oligonucleotides.

Synthesis of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are typically synthesized on an automated solid-phase DNA synthesizer using methylphosphonamidite chemistry.[17]

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Deoxynucleoside methylphosphonamidites (A, C, G, T).

  • Activator solution (e.g., tetrazole or a more efficient activator like 5-ethylthio-1H-tetrazole).

  • Oxidizing solution (e.g., iodine/water/pyridine).

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

Protocol:

  • Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle consisting of four main steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Coupling: Activation of the incoming methylphosphonamidite and its coupling to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to the more stable methylphosphonate.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation in a basic solution.

  • Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for purifying methylphosphonate oligonucleotides. Both reversed-phase and anion-exchange chromatography can be used.[8][18]

Reversed-Phase HPLC (DMT-on):

  • Principle: This method separates the full-length, DMT-bearing oligonucleotide from shorter, non-DMT-containing failure sequences based on hydrophobicity.[19]

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

  • Procedure:

    • The crude, deprotected oligonucleotide with the 5'-DMT group still attached is loaded onto the column.

    • A gradient of increasing acetonitrile concentration is applied to elute the oligonucleotides.

    • The DMT-on product, being more hydrophobic, elutes later than the failure sequences.

    • The collected fraction is treated with a mild acid (e.g., acetic acid) to remove the DMT group, followed by desalting.

Anion-Exchange HPLC:

  • Principle: This method separates oligonucleotides based on their net negative charge, which is dependent on their length. Since fully methylphosphonated oligonucleotides are neutral, this method is more suitable for chimeric oligonucleotides containing phosphodiester linkages.[8]

  • Column: A strong anion-exchange column.

  • Mobile Phase: A salt gradient (e.g., sodium chloride or sodium perchlorate) in a buffered aqueous solution.

  • Procedure:

    • The fully deprotected oligonucleotide is loaded onto the column.

    • A gradient of increasing salt concentration is applied.

    • Longer oligonucleotides, having more negative charges, bind more tightly and elute at higher salt concentrations.

Characterization

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of methylphosphonate oligonucleotides.[20][21][22]

  • 31P NMR: Provides information about the phosphorus environment and can be used to distinguish between R(_p) and S(_p) diastereomers.[23]

  • 1H NMR: Used to assign proton resonances and determine the three-dimensional structure of the oligonucleotide and its duplexes through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).[20]

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence and the presence of the methylphosphonate modifications.[23]

Nuclease Degradation Assay

This assay is used to assess the stability of methylphosphonate oligonucleotides in the presence of nucleases.[24][25]

Materials:

  • Methylphosphonate oligonucleotide.

  • Unmodified control oligonucleotide.

  • Nuclease source (e.g., fetal bovine serum, cell lysate, or purified nucleases like snake venom phosphodiesterase).

  • Incubation buffer.

  • Polyacrylamide gel electrophoresis (PAGE) system or HPLC.

Protocol:

  • Incubate the oligonucleotides with the nuclease source at 37°C.

  • Take aliquots at various time points.

  • Quench the reaction (e.g., by adding a chelating agent like EDTA or by heat inactivation).

  • Analyze the samples by PAGE or HPLC to visualize the degradation of the oligonucleotides over time.

  • The amount of full-length oligonucleotide remaining at each time point is quantified to determine the degradation rate.

Cellular Uptake Assay

This assay measures the extent and rate at which methylphosphonate oligonucleotides are taken up by cells.[26][27][28]

Materials:

  • Cultured cells.

  • Fluorescently labeled or radiolabeled methylphosphonate oligonucleotide.

  • Cell culture medium and supplements.

  • Fluorescence microscope, flow cytometer, or scintillation counter.

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Incubate the cells with the labeled oligonucleotide at 37°C for various time periods.

  • Wash the cells thoroughly to remove any unbound oligonucleotide.

  • For fluorescence microscopy, fix and mount the cells and visualize the intracellular fluorescence.

  • For flow cytometry, detach the cells and analyze the fluorescence intensity of the cell population.

  • For radiolabeled oligonucleotides, lyse the cells and measure the radioactivity using a scintillation counter.

RNase H Cleavage Assay

This assay determines the ability of a methylphosphonate oligonucleotide to mediate RNase H-dependent cleavage of a target RNA.[3][4]

Materials:

  • Methylphosphonate oligonucleotide.

  • Target RNA (often radiolabeled or fluorescently labeled).

  • RNase H enzyme (e.g., from E. coli or human).

  • Reaction buffer.

  • PAGE system.

Protocol:

  • Anneal the oligonucleotide to the target RNA to form a heteroduplex.

  • Initiate the reaction by adding RNase H.

  • Incubate at 37°C.

  • Stop the reaction at various time points.

  • Analyze the reaction products by PAGE to separate the full-length RNA from the cleavage products.

  • Quantify the amount of cleavage to determine the reaction rate.

Mandatory Visualizations

Experimental Workflow for Antisense Oligonucleotide Activity

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation synthesis Synthesis & Purification characterization Characterization (MS, NMR) synthesis->characterization nuclease_assay Nuclease Resistance Assay characterization->nuclease_assay hybridization_assay Hybridization (Tm) Assay characterization->hybridization_assay rnaseh_assay RNase H Cleavage Assay characterization->rnaseh_assay uptake_assay Cellular Uptake Assay characterization->uptake_assay target_knockdown Target mRNA/Protein Knockdown uptake_assay->target_knockdown phenotypic_assay Phenotypic Assay target_knockdown->phenotypic_assay

Caption: A typical experimental workflow for the development and evaluation of antisense methylphosphonate oligonucleotides.

Signaling Pathway Modulation by an Antisense Methylphosphonate Oligonucleotide Targeting c-myc

c_myc_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm c_myc_mrna c-myc mRNA c_myc_protein c-myc Protein c_myc_mrna->c_myc_protein Translation ribosome Ribosome cyclin_d1 Cyclin D1 c_myc_protein->cyclin_d1 e2f E2F c_myc_protein->e2f apoptosis Apoptosis Inhibition c_myc_protein->apoptosis cell_cycle Cell Cycle Progression cyclin_d1->cell_cycle e2f->cell_cycle mp_oligo Methylphosphonate Antisense Oligo mp_oligo->c_myc_mrna Steric Block

Caption: Inhibition of the c-myc signaling pathway by a steric-blocking methylphosphonate antisense oligonucleotide.

Cellular Uptake and Mechanism of Action

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mp_oligo Methylphosphonate Oligo endosome Endosome mp_oligo->endosome Endocytosis target_mrna_cyto Target mRNA endosome->target_mrna_cyto Endosomal Escape target_mrna_splice pre-mRNA endosome->target_mrna_splice Nuclear Import ribosome Ribosome target_mrna_cyto->ribosome Translation protein Protein Synthesis (Inhibited) target_mrna_cyto->protein Steric Block ribosome->protein spliceosome Spliceosome target_mrna_splice->spliceosome Splicing splicing Splicing (Inhibited) target_mrna_splice->splicing Steric Block spliceosome->splicing

Caption: Cellular uptake and mechanisms of action for methylphosphonate antisense oligonucleotides.

Conclusion

The nuclease-resistant methylphosphonate DNA backbone represents a foundational modification in the field of oligonucleotide therapeutics. Its unique properties of nuclease resistance and a neutral backbone have paved the way for the development of antisense agents capable of modulating gene expression in a sequence-specific manner. While the absence of RNase H recruitment and the challenges associated with stereoisomerism have led to the exploration of other backbone modifications, methylphosphonate oligonucleotides remain a valuable tool for researchers. Their primary mechanism of action through steric hindrance of translation or splicing continues to be relevant for targeting specific disease-associated genes. The detailed methodologies and data presented in this guide are intended to provide a comprehensive resource for scientists and drug development professionals working with or considering the use of this important class of modified oligonucleotides.

References

An In-depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-[(methyl)(N,N-diisopropyl)]-phosphonamidite, commonly referred to as 5'-DMTr-dA(Bz)-Methyl phosphonamidite, is a key building block in the chemical synthesis of modified oligonucleotides. Its CAS number is 114079-05-9 [1]. This phosphonamidite is utilized to introduce methyl phosphonate (B1237965) linkages into a growing oligonucleotide chain. These linkages are of significant interest in the development of antisense oligonucleotides and other therapeutic nucleic acids due to their unique properties.

The methyl phosphonate modification replaces the naturally occurring phosphodiester backbone with an electrically neutral methyl phosphonate linkage. This neutrality enhances the intracellular transport of the oligonucleotide and confers resistance to nuclease degradation. However, it's important to note that the incorporation of methyl phosphonate linkages can also lower the cellular uptake and the melting temperature (Tm) of the duplex formed with the target RNA sequence.

This technical guide provides a comprehensive overview of the properties, synthesis protocols, and purification methods associated with the use of this compound in solid-phase oligonucleotide synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 114079-05-9[1]
Molecular Formula C45H51N6O6P
Molecular Weight 802.9 g/mol
Appearance Solid
Storage Conditions -20°C

Experimental Protocols

The use of this compound follows the general principles of solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method. However, specific considerations are necessary, particularly during the deprotection step, due to the base-labile nature of the methyl phosphonate linkage.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides containing methyl phosphonate linkages is performed on an automated DNA synthesizer. The process involves a repeated cycle of four main steps for each monomer addition.

Experimental Workflow for a Single Monomer Addition

G Detritylation 1. Detritylation (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Exposes 5'-OH group Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation (Conversion of phosphite to phosphate) Capping->Oxidation Prevents formation of (n-1) impurities Oxidation->Detritylation Stabilizes the new linkage

Caption: The four main steps in a single cycle of solid-phase oligonucleotide synthesis.

Key Experimental Parameters for Synthesis

StepReagents and ConditionsTypical Duration
Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)1-2 minutes
Coupling This compound and an activator (e.g., Tetrazole) in anhydrous Acetonitrile (B52724). A reaction time of 5 minutes is recommended for syntheses of 1 µmole and below[2].5-10 minutes
Capping Acetic Anhydride and N-Methylimidazole1-2 minutes
Oxidation 0.02 M Iodine in THF/Pyridine/Water1-2 minutes

It has been noted that trityl monitors may understate the coupling efficiency of methyl phosphonamidites, possibly due to a difference in the rate of release of the trityl group[2].

Cleavage and Deprotection

A one-pot procedure is recommended for the cleavage and deprotection of oligonucleotides containing methyl phosphonate linkages. This method is preferred as it minimizes the cleavage of the methyl phosphonate backbone[2].

Logical Workflow for Cleavage and Deprotection

G Start Start: Oligonucleotide on Solid Support Ammonia_treatment 1. Brief treatment with dilute Ammonia (Cleavage from support and partial deprotection) Start->Ammonia_treatment Ethylenediamine_treatment 2. Addition of Ethylenediamine (B42938) (Complete deprotection of nucleobases) Ammonia_treatment->Ethylenediamine_treatment Dilution_Neutralization 3. Dilution and Neutralization (Stops the reaction) Ethylenediamine_treatment->Dilution_Neutralization Purification 4. Chromatographic Purification Dilution_Neutralization->Purification Final_Product Final Product: Purified Oligonucleotide Purification->Final_Product

Caption: One-pot cleavage and deprotection protocol for methylphosphonate (B1257008) oligonucleotides.

Detailed Deprotection Protocol

A study by Hogrefe et al. outlines a novel one-pot deprotection procedure that has been shown to be superior in yield compared to traditional two-step methods[3][4].

StepReagents and Conditions
1. Cleavage and Partial Deprotection A brief treatment with dilute ammonium (B1175870) hydroxide (B78521) (e.g., acetonitrile/ethanol/ammonium hydroxide 45:45:10) for 30 minutes at room temperature[2].
2. Complete Deprotection Addition of ethylenediamine and incubation for 6 hours at room temperature[3][4].
3. Quenching The reaction is stopped by dilution and neutralization[3][4].

This method was found to be effective for oligonucleotides containing N6-benzoyl-dA without significant side reactions[3][4].

Purification

Following deprotection, the crude oligonucleotide product requires purification to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for this purpose.

Typical RP-HPLC Purification Conditions

ParameterCondition
Column C8 or C18 reversed-phase column
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient A linear gradient of increasing acetonitrile concentration
Detection UV absorbance at 260 nm
Temperature Elevated temperature (e.g., 60°C) can be used to disrupt secondary structures

For oligonucleotides synthesized "DMT-on", the hydrophobicity of the 5'-DMTr group can be exploited for efficient purification. The DMTr group is then removed post-purification using an acidic solution (e.g., 80% acetic acid in water).

Conclusion

This compound is a valuable reagent for the synthesis of modified oligonucleotides with nuclease-resistant, electrically neutral methyl phosphonate backbones. While the synthesis follows the standard phosphoramidite chemistry, careful consideration of the deprotection conditions is crucial to preserve the integrity of the methyl phosphonate linkages. The protocols outlined in this guide provide a framework for the successful synthesis and purification of oligonucleotides incorporating this important modification, paving the way for further research and development in the field of nucleic acid therapeutics.

References

In-Depth Technical Guide: 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical information on 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis.

Core Molecular Data

This compound is a protected nucleoside phosphoramidite (B1245037) monomer essential for the chemical synthesis of DNA oligonucleotides. The dimethoxytrityl (DMTr) group at the 5' position and the benzoyl (Bz) protecting group on the exocyclic amine of the adenine (B156593) base prevent unwanted side reactions during the coupling process. The methyl phosphonamidite moiety at the 3' position enables the sequential addition of nucleotides to the growing oligonucleotide chain.

The molecular formula for this compound is C45H51N6O6P.[1][2][3] Its molecular weight is approximately 802.90 g/mol .[1][2][3][4]

AttributeValue
Molecular FormulaC45H51N6O6P
Molecular Weight802.90 g/mol

Molecular Structure and Components

The structure of this compound is comprised of four key chemical moieties, each serving a specific function in the context of oligonucleotide synthesis.

A This compound B 5'-Dimethoxytrityl (DMTr) Group A->B protects 5'-hydroxyl C Deoxyadenosine (dA) Core A->C nucleoside base E 3'-Methyl Phosphonamidite Group A->E enables 3' to 5' coupling D N6-Benzoyl (Bz) Group C->D protects exocyclic amine

Figure 1: Key functional components of the phosphoramidite.

Experimental Protocols

Detailed experimental protocols for the use of this compound in oligonucleotide synthesis are typically specific to the automated DNA synthesizer and the desired scale of synthesis. The following is a generalized workflow.

cluster_cycle Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing A 1. Detritylation (Removal of 5'-DMTr group) B 2. Coupling (Addition of this compound) A->B Repeat for each nucleotide C 3. Capping (Acetylation of unreacted 5'-hydroxyls) B->C Repeat for each nucleotide D 4. Oxidation (Phosphite to Phosphate) C->D Repeat for each nucleotide D->A Repeat for each nucleotide E Cleavage from Solid Support F Deprotection (Removal of base protecting groups) E->F G Purification F->G

Figure 2: Generalized workflow for solid-phase oligonucleotide synthesis.

References

Storage and handling of methyl phosphonamidite reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of Methyl Phosphonamidite Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phosphonamidite reagents are critical building blocks in the chemical synthesis of oligonucleotides, particularly for the introduction of methylphosphonate (B1257008) linkages into the nucleic acid backbone. These modifications, which replace a non-bridging phosphate (B84403) oxygen with a methyl group, render the internucleotidic linkage uncharged and resistant to nuclease degradation. Such properties are highly desirable for therapeutic applications, including antisense oligonucleotides. The successful synthesis of high-quality modified oligonucleotides is critically dependent on the purity and stability of the phosphoramidite (B1245037) monomers. This guide provides a comprehensive overview of the best practices for the storage and handling of methyl phosphonamidite reagents to ensure their integrity and optimal performance in oligonucleotide synthesis.

Chemical Properties and Stability

Methyl phosphonamidites, like other phosphoramidite reagents, are sensitive to both moisture and oxygen. The trivalent phosphorus atom is susceptible to oxidation to the pentavalent state, and the phosphoramidite linkage is prone to hydrolysis, especially in the presence of acid. The stability of these reagents is a key factor in achieving high coupling efficiencies during oligonucleotide synthesis.

Storage Recommendations

Proper storage is paramount to preserving the quality of methyl phosphonamidite reagents. Recommendations differ for the reagents in their solid, powdered form versus when they are in solution.

Solid-State Storage

In their solid form, methyl phosphonamidites are relatively stable if stored correctly. The primary concerns are exposure to moisture and oxygen.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the trivalent phosphorus.
Container Tightly sealed, opaque vialsProtects from moisture and light.
Handling Allow to warm to room temperature before openingPrevents condensation of atmospheric moisture onto the cold powder.
Solution Storage

Once dissolved for use on an automated synthesizer, the stability of methyl phosphonamidites decreases significantly. The choice of solvent and storage conditions are critical.

ParameterRecommendationRationale
Solvent Anhydrous acetonitrile (B52724) (<30 ppm water)Minimizes hydrolysis of the phosphoramidite linkage. For dG methyl phosphonamidite, anhydrous tetrahydrofuran (B95107) is recommended due to solubility differences[4].
Temperature -20°CSlows the rate of degradation in solution.
Atmosphere Inert gas (Argon or Nitrogen) over the solutionPrevents oxidation.
Container Anhydrous-rated solvent bottles with secure septaMaintains a dry, inert environment.
Drying Consider the use of activated 3Å molecular sievesTo further reduce the water content in the solvent.
Duration Use as soon as possible after dissolution. A 24-hour stability has been noted for dG-Me Phosphonamidite in solution.To minimize the impact of degradation on synthesis efficiency.

Handling Procedures

Careful handling of methyl phosphonamidite reagents is essential to prevent contamination and degradation.

  • Inert Atmosphere : All manipulations of solid and dissolved phosphoramidites should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

  • Anhydrous Solvents : Use only high-quality, anhydrous solvents for dissolution.

  • Clean Glassware : Ensure all glassware is scrupulously dried before use.

  • Cross-Contamination : Use separate, dedicated syringes and needles for each phosphoramidite to prevent cross-contamination.

  • Synthesizer Maintenance : Regularly maintain the DNA synthesizer to ensure a dry and inert environment during synthesis.

Experimental Protocols

Protocol 1: Quality Control of Methyl Phosphonamidite Reagents by HPLC

This protocol outlines a general method for assessing the purity of methyl phosphonamidite reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Methyl phosphonamidite sample

  • Anhydrous acetonitrile (HPLC grade)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation :

    • Under an inert atmosphere, accurately weigh approximately 1.0 mg of the methyl phosphonamidite reagent.

    • Dissolve the sample in 1.0 mL of anhydrous acetonitrile to achieve a concentration of ~1.0 mg/mL.

  • HPLC Conditions :

    • Column : C18, maintained at ambient temperature.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 260 nm (or the appropriate wavelength for the specific nucleobase).

    • Injection Volume : 10 µL.

    • Gradient :

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 100% B

      • 25-30 min: 100% B

      • 30-35 min: Return to 95% A, 5% B for re-equilibration.

  • Analysis :

    • The phosphoramidite should elute as two closely spaced peaks, representing the two diastereomers.

    • Calculate the purity by integrating the peak areas of the diastereomers and expressing it as a percentage of the total peak area in the chromatogram.

    • Look for the presence of hydrolysis (H-phosphonate) and oxidation (phosphate) byproducts, which typically elute earlier and later, respectively, than the main phosphoramidite peaks.

Visualizations

Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard four-step cycle of phosphoramidite chemistry used in automated oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acidic Deprotection) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Unreacted Sites) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents Failure Sequences Oxidation->Detritylation Stabilizes Backbone Ready for next cycle Reagent_Handling_Workflow Receive Receive Methyl Phosphonamidite Store_Solid Store Solid at -20°C under Inert Gas Receive->Store_Solid QC_Initial Initial QC (HPLC) for Purity Store_Solid->QC_Initial Prepare_Solution Prepare Solution in Anhydrous Solvent QC_Initial->Prepare_Solution Purity OK Discard Discard if Purity is Below Threshold QC_Initial->Discard Purity Not OK Store_Solution Store Solution at -20°C (Short-term) Prepare_Solution->Store_Solution Use_Synthesis Use in Oligonucleotide Synthesis Store_Solution->Use_Synthesis QC_Periodic Periodic QC (HPLC) of Solution Store_Solution->QC_Periodic QC_Periodic->Use_Synthesis Purity OK QC_Periodic->Discard Purity Not OK

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides using Methylphosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can selectively bind to a target messenger RNA (mRNA) and modulate protein expression. This targeted approach offers significant therapeutic potential for a wide range of diseases. Methylphosphonate (B1257008) oligonucleotides, a class of ASOs, feature a modification in the phosphate (B84403) backbone where one of the non-bridging oxygen atoms is replaced by a methyl group. This modification renders the oligonucleotide resistant to nuclease degradation, a critical feature for in vivo applications.[1] The synthesis of these modified oligonucleotides is efficiently carried out on automated DNA synthesizers using methylphosphonamidite chemistry.

This document provides detailed protocols and application notes for the synthesis, deprotection, and purification of antisense oligonucleotides using methylphosphonamidites.

Data Presentation

Table 1: Coupling Efficiency of Methylphosphonamidite Monomers
Monomer TypeAverage Coupling Efficiency (%)Conditions
Deoxyribonucleoside Methylphosphonamidites>97Anhydrous acetonitrile, tetrazole activation, automated DNA synthesizer.[1]
Chirally Pure RP MP Dimer Synthons>95Dried over 3 Å molecular sieves for ≥ 24h before synthesis.
Table 2: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides
Deprotection MethodYield ImprovementConditionsPotential Side Reactions
One-Pot Ammonia (B1221849)/Ethylenediamine (B42938) Up to 250% Dilute ammonia (30 min, RT) followed by ethylenediamine (6 hours, RT).[2][3][4][5]Minimal with N4-ibu-dC protecting group. Up to 15% transamination with N4-bz-dC.[2][3][4][5]
Conventional Two-Step MethodBaselineVaries (e.g., separate cleavage and deprotection steps).Dependent on specific reagents and conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the automated solid-phase synthesis of methylphosphonate oligonucleotides on a standard DNA synthesizer.

1.1. Reagent Preparation:

  • Methylphosphonamidite Monomers: Prepare 0.1 M solutions of 5'-dimethoxytrityl (DMT)-N-protected-2'-deoxynucleoside-3'-methylphosphonamidites in anhydrous acetonitrile. To ensure high coupling efficiency, it is crucial to minimize water content. Drying the dissolved synthons over 3 Å molecular sieves for at least 24 hours is recommended.

  • Activator: Prepare a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic anhydride/2,6-lutidine/THF.

    • Cap B: N-methylimidazole/THF.

  • Oxidizing Reagent: A low-water iodine solution (0.02 M I2 in THF/Pyridine/H2O with 0.25% water) is critical to prevent hydrolysis of the sensitive methylphosphonite intermediate.[2]

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

1.2. Automated Synthesis Cycle:

The synthesis is performed in the 3' to 5' direction on a solid support (e.g., controlled pore glass - CPG) in a synthesizer column.

  • Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking reagent to free the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The methylphosphonamidite monomer and activator are delivered to the synthesis column. The coupling reaction forms a methylphosphonite triester linkage. A coupling time of 1-2 minutes is typically sufficient.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutant oligonucleotides in subsequent cycles.

  • Oxidation: The newly formed trivalent methylphosphonite triester is oxidized to the stable pentavalent methylphosphonate triester using the low-water iodine solution.

These four steps are repeated for each monomer addition until the desired full-length oligonucleotide is assembled.

Protocol 2: One-Pot Cleavage and Deprotection

This one-pot procedure significantly improves the yield of the final product.[2][3][4][5]

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add 1 mL of dilute ammonium (B1175870) hydroxide (B78521) and incubate at room temperature for 30 minutes.[2][3][4][5]

  • Add 1 mL of ethylenediamine to the same vial and continue the incubation at room temperature for 6 hours.[2][3][4][5]

  • Dilute the reaction mixture with water and neutralize to stop the reaction.

  • The crude deprotected oligonucleotide solution is now ready for purification.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: C18 reversed-phase HPLC column.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or a similar ion-pairing agent in water.

    • Buffer B: Acetonitrile.

  • Gradient: A linear gradient of increasing Buffer B concentration is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Desalting: The collected fractions are desalted using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation) to remove the ion-pairing salt.

Visualizations

Synthesis_Workflow cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Form Linkage Oxidation Oxidation Capping->Oxidation Block Failures Oxidation->Deblocking Cleavage_Deprotection One-Pot Cleavage & Deprotection Oxidation->Cleavage_Deprotection Completed Chain Purification RP-HPLC Purification Cleavage_Deprotection->Purification QC Quality Control (HPLC, MS) Purification->QC

Caption: Experimental workflow for the synthesis of methylphosphonate oligonucleotides.

ASO_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing mRNA_cyto mRNA mRNA->mRNA_cyto Export Ribosome Ribosome mRNA_cyto->Ribosome Translation mRNA_ASO_complex mRNA:ASO Hybrid mRNA_cyto->mRNA_ASO_complex Protein Protein Ribosome->Protein ASO Antisense Oligonucleotide ASO->mRNA_ASO_complex mRNA_ASO_complex->Ribosome Steric Blockade RNaseH RNase H mRNA_ASO_complex->RNaseH Recruitment Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Cleavage

Caption: Mechanism of action of antisense oligonucleotides.

References

Protocol for Solid-Phase Synthesis of Oligonucleotides using 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient construction of DNA and RNA sequences.[1][] This protocol details the use of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key building block for incorporating deoxyadenosine (B7792050) into a growing oligonucleotide chain. The phosphoramidite (B1245037) method, proceeding in the 3' to 5' direction, involves a four-step cycle that is repeated to achieve the desired sequence length. This cycle includes detritylation, coupling, capping, and oxidation.[] Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected to yield the final product.[3][4] This application note provides a comprehensive guide for researchers utilizing this specific phosphonamidite in their oligonucleotide synthesis workflows.

Materials and Reagents

Reagent Supplier Purpose
This compoundMedChemExpress, BroadPharm, etc.[5][6][7]Adenosine phosphoramidite monomer
Controlled Pore Glass (CPG) Solid SupportVariousSolid phase for synthesis[1]
Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM)VariousDeblocking agent to remove the 5'-DMTr group[8]
Acetonitrile (B52724) (Anhydrous)VariousSolvent for phosphoramidites and activator[9][10]
Activator (e.g., 1H-Tetrazole, 5-Ethylthio-1H-tetrazole, Dicyanoimidazole)VariousActivates the phosphoramidite for coupling[9][11]
Capping Reagent A (Acetic Anhydride in THF or Acetonitrile)VariousAcetylates unreacted 5'-hydroxyl groups[12]
Capping Reagent B (N-Methylimidazole)VariousCatalyst for the capping reaction[12]
Oxidizing Solution (Iodine in THF/Water/Pyridine)VariousOxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester[12][13]
Ammonium (B1175870) Hydroxide (B78521) SolutionVariousCleavage from solid support and base deprotection[4]
Triethylammonium Acetate (TEAA) BufferVariousMobile phase for reversed-phase HPLC purification[14]

Experimental Workflow

The solid-phase synthesis of oligonucleotides is a cyclical process. The following diagram illustrates the four main steps involved in each cycle.

Solid_Phase_Synthesis_Workflow cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of Phosphonamidite) Detritylation->Coupling Washing Capping 3. Capping (Blocking of Unreacted Sites) Coupling->Capping Washing Oxidation 4. Oxidation (Stabilization of Linkage) Capping->Oxidation Washing Oxidation->Detritylation Start of Next Cycle / Washing End Cleavage & Deprotection Oxidation->End Final Cycle Start Start with Solid Support Start->Detritylation Purification Purification (e.g., HPLC) End->Purification

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

Preparation of Reagents
  • Phosphonamidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.[8] Handle under an inert atmosphere (e.g., argon) to prevent moisture contamination.[10]

  • Activator Solution: Prepare a 0.2-0.7 M solution of the chosen activator (e.g., 1H-tetrazole) in anhydrous acetonitrile.[9]

  • Deblocking Solution: A solution of 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane is typically used.[8]

  • Capping Solutions: Capping A consists of acetic anhydride, and Capping B contains N-methylimidazole.[12]

  • Oxidizing Solution: A standard solution is 0.02 M iodine in a mixture of tetrahydrofuran, water, and pyridine.[13]

Automated Solid-Phase Synthesis Cycle

The following steps are typically performed in an automated DNA synthesizer:

  • Detritylation: The 5'-dimethoxytrityl (DMTr) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking solution.[8] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the trityl cation released can be monitored to assess the efficiency of the previous coupling step.

  • Coupling: The prepared this compound solution is mixed with the activator solution and delivered to the synthesis column.[1] The activated phosphonamidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[1]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), the unreacted 5'-hydroxyl groups are acetylated using the capping reagents.[12]

  • Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.[13]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection
  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.[3]

  • This is typically achieved by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours or at an elevated temperature for a shorter duration.[4] This step also removes the cyanoethyl protecting groups from the phosphate backbone and the benzoyl (Bz) protecting group from the adenine (B156593) base.[4]

Purification

Crude oligonucleotides contain the full-length product as well as shorter, failure sequences.[15][16] Purification is essential to isolate the desired product.[17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides.[14][16] If the synthesis is performed with the final 5'-DMTr group left on ("DMT-on"), the full-length product will be significantly more hydrophobic than the failure sequences, allowing for efficient separation.[16] The collected "DMT-on" fraction is then treated with an acid to remove the DMTr group, followed by desalting.[14]

  • Anion-Exchange HPLC: This method separates oligonucleotides based on their net negative charge and is particularly useful for longer oligonucleotides or those with significant secondary structure.[16]

Data Presentation

Parameter Typical Value/Range Purpose
Coupling Time 30 seconds - 10 minutesTime for the phosphonamidite to react with the growing chain.[8]
Phosphonamidite Concentration 0.02 - 0.2 MConcentration of the incoming nucleotide building block.[9]
Activator Concentration 0.2 - 0.7 MConcentration of the reagent that activates the phosphonamidite.[9]
Deblocking Time 1 - 3 minutesTime required to remove the 5'-DMTr protecting group.
Stepwise Coupling Efficiency > 98%Percentage of successful couplings at each step, crucial for the yield of long oligonucleotides.[10]
Overall Yield Varies with lengthThe final amount of the desired full-length oligonucleotide.

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformation during the coupling step of solid-phase oligonucleotide synthesis.

Coupling_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Amidite This compound P(OCH3)(N(iPr)2) PhosphiteTriester Protected Dinucleotide P(OCH3)-O-5' Amidite->PhosphiteTriester Support Support-Bound Oligo 5'-OH Support->PhosphiteTriester Activator Activator (e.g., Tetrazole) Activator->PhosphiteTriester Solvent Anhydrous Acetonitrile Solvent->PhosphiteTriester

Caption: The coupling reaction in phosphoramidite chemistry.

References

Application Notes and Protocols for Automated DNA Synthesis Using 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful incorporation of 5'-DMTr-dA(Bz)-Methyl phosphonamidite in automated DNA synthesis. This modified phosphoramidite (B1245037) enables the introduction of methylphosphonate (B1257008) linkages into synthetic oligonucleotides, a modification that confers desirable properties for therapeutic and research applications.

Introduction to Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are analogues of DNA in which one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotidic linkage uncharged and chiral. These properties lead to several advantages, including:

  • Nuclease Resistance: The methylphosphonate linkage is resistant to degradation by cellular nucleases, leading to a longer half-life in biological systems.

  • Enhanced Cellular Uptake: The neutral backbone of methylphosphonate oligonucleotides is thought to facilitate their passive diffusion across cell membranes.

  • Modulation of Hybridization: The methylphosphonate modification can influence the binding affinity of the oligonucleotide to its target sequence.

These characteristics make methylphosphonate-modified oligonucleotides valuable tools in antisense therapy, diagnostics, and other molecular biology applications. This compound is a key reagent for introducing methylphosphonate linkages at adenosine (B11128) residues during solid-phase oligonucleotide synthesis.

Data Presentation

Table 1: Recommended Synthesis and Deprotection Parameters
ParameterRecommendationNotes
Amidite Concentration 0.1 M in anhydrous acetonitrile (B52724)Ensure rigorous drying of the solvent to maintain high coupling efficiency.
Coupling Time 5 minutesA longer coupling time compared to standard phosphoramidites is recommended to ensure high efficiency.[1]
Oxidizer Low-water iodine solution (0.25% water)Methylphosphonite intermediates are sensitive to hydrolysis.[2]
Deprotection One-pot method with NH₄OH/Ethylenediamine (B42938)This method has been shown to significantly increase product yield compared to traditional two-step procedures.[3][4][5]
Table 2: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides
Deprotection MethodAverage Yield Increase (One-Pot vs. Two-Step)Key Advantages of One-Pot Method
One-Pot Procedure Up to 250%[3][4][5]- Higher product recovery- Reduced risk of backbone degradation- Simplified workflow
Two-Step Procedure Baseline- More traditional method- May be suitable for certain sequences or scales

Data adapted from Hogrefe et al., Nucleic Acids Research, 1993.[3][4][5]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA synthesis phosphoramidites (e.g., dA(Bz), dC(Ac), dG(iBu), T)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

    • Ensure all other reagents are fresh and properly installed on the DNA synthesizer.

  • Automated Synthesis Cycle: The standard phosphoramidite synthesis cycle is employed with a key modification to the coupling step.

    • Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group is removed from the growing oligonucleotide chain on the solid support by treatment with the deblocking solution.

    • Step 2: Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl group of the detritylated oligonucleotide. Crucially, the coupling time for the methylphosphonamidite should be extended to at least 5 minutes to ensure high coupling efficiency. [1] For standard phosphoramidites, a shorter coupling time may be sufficient.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate (B84403) or methylphosphonate linkage using the oxidizer solution. For methylphosphonamidite additions, a low-water iodine solution is recommended.[2]

  • Repeat Cycle: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer addition until the desired full-length oligonucleotide is synthesized.

  • Final Deblocking (Optional): The final 5'-DMTr group can be removed on the synthesizer or left on for "DMT-on" purification.

Protocol 2: Cleavage and Deprotection of Methylphosphonate Oligonucleotides (One-Pot Method)

This protocol is a highly efficient method for cleaving the oligonucleotide from the solid support and removing the base-protecting groups.[3][4][5][6]

Materials:

  • Oligonucleotide synthesized on CPG support

  • Ammonium (B1175870) hydroxide (B78521) solution (Acetonitrile/Ethanol/Ammonium Hydroxide, 45:45:10 v/v/v)

  • Ethylenediamine (EDA)

  • Sterile, nuclease-free water

  • 6M Hydrochloric acid in acetonitrile/water (1:9 v/v)

Procedure:

  • Initial Treatment with Ammonium Hydroxide:

    • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

    • Add 0.5 mL of the ammonium hydroxide solution to the support.

    • Seal the vial and let it stand at room temperature for 30 minutes.

  • Ethylenediamine Treatment:

    • Add 0.5 mL of ethylenediamine to the vial.

    • Reseal the vial and let it stand at room temperature for 6 hours.

  • Elution and Neutralization:

    • Carefully decant the supernatant into a clean tube.

    • Wash the CPG support twice with 0.5 mL of acetonitrile/water (1:1 v/v).

    • Combine the supernatant and the washes.

    • Dilute the combined solution to 15 mL with sterile, nuclease-free water.

    • Adjust the pH to 7.0 with the 6M hydrochloric acid solution.

  • Purification: The crude deprotected oligonucleotide is now ready for purification by methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Analysis of Methylphosphonate Oligonucleotides

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Principle: RP-HPLC separates oligonucleotides based on their hydrophobicity. The presence of the 5'-DMTr group ("DMT-on") significantly increases the retention time, allowing for excellent separation of the full-length product from shorter, uncapped failure sequences.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate, TEAA).

  • Detection: UV absorbance at 260 nm.

  • Expected Result: A major peak corresponding to the full-length oligonucleotide. If purified "DMT-on", this peak will be well-separated from earlier-eluting, shorter sequences.

B. Mass Spectrometry (MS):

  • Principle: Mass spectrometry provides an accurate mass measurement of the synthesized oligonucleotide, confirming its identity and purity. Electrospray ionization (ESI) is a commonly used technique.

  • Sample Preparation: The purified oligonucleotide is desalted prior to MS analysis.

  • Expected Result: A mass spectrum showing a major peak with a mass-to-charge ratio (m/z) that corresponds to the calculated molecular weight of the desired methylphosphonate-modified oligonucleotide.

Visualizations

cluster_structure Chemical Structure Structure

Caption: Chemical structure of this compound.

Deblocking 1. Deblocking (Removal of 5'-DMTr) Coupling 2. Coupling (this compound + Activator) Deblocking->Coupling Extended time (5 min) Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Formation of stable methylphosphonate linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Automated DNA synthesis cycle for methylphosphonamidite incorporation.

Start Synthesized Oligonucleotide on CPG Step1 Add NH4OH Solution (30 min at RT) Start->Step1 Step2 Add Ethylenediamine (6 hours at RT) Step1->Step2 Step3 Elute and Neutralize Step2->Step3 End Purification (HPLC/PAGE) Step3->End

Caption: Workflow for the one-pot deprotection of methylphosphonate oligonucleotides.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Wet acetonitrile- Insufficient coupling time- Degraded phosphoramidite- Use anhydrous acetonitrile- Increase coupling time to 5 minutes or longer- Use fresh phosphoramidite solution
Low Yield After Deprotection - Incomplete deprotection- Backbone degradation- Ensure complete reaction times for the one-pot deprotection method- Avoid harsh basic conditions
Broad or Multiple Peaks in HPLC - Incomplete capping- Side reactions during deprotection- Check capping reagents and protocol- Use Ac-dC phosphoramidite to minimize side reactions- Optimize deprotection conditions

By following these application notes and protocols, researchers can confidently and efficiently incorporate this compound into their synthetic oligonucleotides to explore the unique and advantageous properties of methylphosphonate-modified DNA.

References

Synthesis of Chimeric DNA/Methylphosphonate Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric DNA/methylphosphonate (B1257008) oligonucleotides are synthetic nucleic acid analogs that have garnered significant interest in the fields of molecular biology and drug development. These molecules are characterized by a backbone containing both natural phosphodiester (PO) linkages and synthetic methylphosphonate (MP) linkages. The methylphosphonate modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, confers several advantageous properties to these oligonucleotides.[1] This modification renders the internucleotide linkage resistant to nuclease degradation, a critical feature for in vivo applications.[1][2][3] Furthermore, the neutral charge of the methylphosphonate backbone can enhance cellular uptake.[1][2]

These chimeric oligonucleotides are primarily utilized as antisense agents to modulate gene expression.[1] By designing a sequence complementary to a target messenger RNA (mRNA), the chimeric oligonucleotide can bind to the mRNA and inhibit protein translation, leading to a reduction in the levels of the target protein. This approach has shown therapeutic potential in various diseases, including cancer and inflammatory disorders.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of chimeric DNA/methylphosphonate oligonucleotides.

Data Presentation

Table 1: Reagents for Solid-Phase Synthesis of Chimeric Oligonucleotides
ReagentFunctionRecommended Supplier
Controlled Pore Glass (CPG) or Polystyrene Solid SupportSolid-phase anchor for oligonucleotide synthesis.[4][5]Glen Research, Biosearch Technologies
β-Cyanoethyl Phosphoramidites (dA, dC, dG, dT)Monomers for standard phosphodiester linkage formation.[1]Glen Research, Biosearch Technologies
Methylphosphonamidites (dA, dC, dG, dT)Monomers for methylphosphonate linkage formation.[1]Glen Research, Bio-Synthesis Inc.
Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Detritylation agent to remove the 5'-DMT protecting group.[6][7]Sigma-Aldrich, Thermo Fisher Scientific
Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT)Activator for the coupling reaction.[6]Glen Research, Sigma-Aldrich
Acetic Anhydride/Lutidine/THFCapping reagent to block unreacted 5'-hydroxyl groups.[5][7]Sigma-Aldrich, Thermo Fisher Scientific
Iodine SolutionOxidizing agent to convert phosphite (B83602) triester to phosphate triester.[6]Glen Research, Sigma-Aldrich
Acetonitrile (B52724) (Anhydrous)Solvent for phosphoramidite (B1245037) and activator solutions.Sigma-Aldrich, Thermo Fisher Scientific
Ammonium (B1175870) Hydroxide (B78521)/Ethylenediamine (B42938)Reagents for cleavage from the solid support and deprotection of the oligonucleotide.[8][9][10]Sigma-Aldrich, Thermo Fisher Scientific
Table 2: Comparison of Phosphodiester and Methylphosphonate Linkages
PropertyPhosphodiester LinkageMethylphosphonate Linkage
Charge at Neutral pH NegativeNeutral
Nuclease Resistance Susceptible to degradationHigh resistance to degradation
Cellular Uptake Generally lowerGenerally higher
RNase H Activation YesNo
Synthesis Coupling Efficiency High (>98%)Generally lower than phosphodiester
Table 3: HPLC Purification Parameters for Chimeric Oligonucleotides
ParameterCondition
Column C8 or C18 reverse-phase column.[2]
Mobile Phase A 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[2]
Mobile Phase B 0.1 M TEAB in 50% Acetonitrile.[2]
Gradient 0% to 50% B over 20 minutes (can be optimized based on oligonucleotide length and modification).[2]
Flow Rate 4 mL/min (for a 10 mm ID column).[2]
Detection UV at 260 nm

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Chimeric DNA/Methylphosphonate Oligonucleotides

This protocol outlines the automated solid-phase synthesis of chimeric oligonucleotides using the phosphoramidite method on a standard DNA synthesizer.

1. Preparation of Reagents:

  • Prepare 0.1 M solutions of β-cyanoethyl phosphoramidites and methylphosphonamidites in anhydrous acetonitrile.
  • Prepare a 0.45 M solution of the activator (e.g., tetrazole or ETT) in anhydrous acetonitrile.
  • Use commercially available deblocking, capping, and oxidizing solutions as recommended by the synthesizer manufacturer.

2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps: detritylation, coupling, capping, and oxidation.

3. Chain Elongation:

  • Repeat the synthesis cycle for each subsequent nucleotide until the desired full-length chimeric oligonucleotide is assembled.

4. Final Detritylation (Optional):

  • If purification by reverse-phase HPLC is planned with the final DMT group on ("DMT-on" purification), the final detritylation step is omitted.
  • If "DMT-off" purification is desired, the final DMT group is removed in the last synthesis cycle.

Protocol 2: One-Pot Cleavage and Deprotection

This protocol describes a one-pot method for the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the phosphate backbone.[8][9][10]

1. Materials:

  • Ammonium hydroxide solution (e.g., a mixture of acetonitrile/ethanol/ammonium hydroxide at a 45:45:10 ratio).
  • Ethylenediamine.
  • 6 M Hydrochloric acid.

2. Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
  • Add 0.5 mL of the ammonium hydroxide solution and incubate at room temperature for 30 minutes.
  • Add 0.5 mL of ethylenediamine to the vial, reseal, and incubate at room temperature for 6 hours.[8]
  • Filter the solution to remove the solid support.
  • Wash the support twice with 0.5 mL of a 1:1 mixture of acetonitrile and water.
  • Combine the filtrate and washes.
  • Dilute the combined solution to 15 mL with water.
  • Neutralize the solution to pH 7 with 6 M hydrochloric acid.
  • The crude oligonucleotide solution is now ready for purification.

Protocol 3: Purification by Reverse-Phase HPLC

This protocol outlines the purification of the crude chimeric oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Equipment and Reagents:

  • HPLC system with a UV detector.
  • C8 or C18 reverse-phase column.[2]
  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[2]
  • Mobile Phase B: 0.1 M TEAB in 50% Acetonitrile.[2]
  • Deionized water.
  • Acetonitrile (HPLC grade).

2. Procedure:

  • Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B).
  • Inject the crude oligonucleotide solution onto the column.
  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., from 5% to 50% B over 20 minutes).[2] The hydrophobic full-length product will elute later than the shorter, less hydrophobic failure sequences.
  • Monitor the elution profile at 260 nm.
  • Collect the fractions corresponding to the major peak, which represents the full-length product.
  • Combine the collected fractions and lyophilize to obtain the purified oligonucleotide.

Protocol 4: Nuclease Resistance Assay

This protocol describes a general method to assess the stability of chimeric DNA/methylphosphonate oligonucleotides in the presence of nucleases.

1. Materials:

  • Purified chimeric oligonucleotide.
  • Unmodified DNA oligonucleotide of the same sequence (as a control).
  • Nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum as a source of various nucleases).
  • Reaction buffer appropriate for the chosen nuclease.
  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
  • Gel loading buffer.
  • Polyacrylamide gel (e.g., 20%).
  • TBE buffer (Tris/Borate/EDTA).
  • DNA stain (e.g., SYBR Gold or ethidium (B1194527) bromide).

2. Procedure:

  • Prepare reaction mixtures containing the oligonucleotide (chimeric or unmodified control), nuclease, and reaction buffer.
  • Incubate the reactions at 37°C.
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction and quench the nuclease activity by adding an equal volume of TE buffer and heating to 95°C for 5 minutes.
  • Add gel loading buffer to the quenched samples.
  • Analyze the samples by polyacrylamide gel electrophoresis (PAGE). Run the gel in TBE buffer.
  • Stain the gel with a suitable DNA stain and visualize the bands under UV light.

3. Data Analysis:

  • Compare the intensity of the full-length oligonucleotide band at different time points for both the chimeric and unmodified oligonucleotides. The chimeric oligonucleotide is expected to show significantly less degradation (i.e., a more intense full-length band at later time points) compared to the unmodified control.

Visualizations

Antisense Oligonucleotide Drug Development Workflow

drug_development_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market target_id Target Identification & Validation oligo_design Oligonucleotide Design (Sequence & Chemistry) target_id->oligo_design synthesis Synthesis & Purification of Chimeric Oligonucleotide oligo_design->synthesis in_vitro In Vitro Studies (Cell Culture) synthesis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda approval Regulatory Review & Approval nda->approval post_market Post-market Surveillance approval->post_market

Caption: A generalized workflow for the development of antisense oligonucleotide therapeutics.

Solid-Phase Synthesis Cycle for Chimeric Oligonucleotides

synthesis_cycle start Start with 3'-nucleoside on solid support detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling detritylation->coupling phosphodiester Add β-cyanoethyl phosphoramidite coupling->phosphodiester methylphosphonate Add methyl- phosphonamidite coupling->methylphosphonate capping 3. Capping (Block unreacted 5'-OH) phosphodiester->capping methylphosphonate->capping oxidation 4. Oxidation (Stabilize linkage) capping->oxidation repeat Repeat for next nucleotide oxidation->repeat repeat->detritylation

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

TNF-α Signaling Pathway and Antisense Inhibition

tnf_alpha_pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 Binds tradd TRADD tnfr1->tradd Recruits traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 nik NIK traf2->nik rip1->nik ikk IKK Complex nik->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces aso Antisense Oligonucleotide (ASO) tnfa_mrna TNF-α mRNA aso->tnfa_mrna tnfa_mrna->tnfa

Caption: Inhibition of TNF-α expression by an antisense oligonucleotide.

References

Application Notes and Protocols: Deprotection of Oligonucleotides with Methylphosphonate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides containing methylphosphonate (B1257008) linkages are of significant interest in therapeutic and diagnostic applications due to their nuclease resistance and ability to cross cell membranes. The synthesis of these modified oligonucleotides involves the use of protecting groups on the nucleobases and the phosphate (B84403) backbone. The final and critical step in obtaining a functional methylphosphonate oligonucleotide is the removal of these protecting groups, a process known as deprotection. This document provides detailed protocols and comparative data for the efficient deprotection of methylphosphonate oligonucleotides, ensuring high yield and purity of the final product.

Deprotection Chemistry and Challenges

The deprotection of methylphosphonate oligonucleotides requires careful consideration of the reagents and conditions to avoid degradation of the backbone and modification of the nucleobases. While standard ammonium (B1175870) hydroxide (B78521) treatment is suitable for phosphodiester oligonucleotides, it can lead to cleavage of the methylphosphonate linkage.[1]

A common challenge during the deprotection of methylphosphonate oligonucleotides is the potential for base modification, particularly the transamination of deoxycytidine (dC) residues when using amine-based reagents like ethylenediamine (B42938) (EDA).[1][2] This side reaction can be mitigated by using alternative protecting groups for dC, such as acetyl (Ac) or isobutyryl (ibu), instead of the more traditional benzoyl (bz) group.[3][4]

Recommended Deprotection Protocols

Two primary methods for the deprotection of methylphosphonate oligonucleotides are the traditional two-step method and a more efficient one-pot procedure. The one-pot method is generally recommended as it has been shown to provide significantly higher yields.[1][2]

One-Pot Deprotection Protocol

This protocol is an improved method that combines cleavage from the solid support and deprotection of the oligonucleotide in a single reaction vessel, maximizing recovery and minimizing base modification.[1][2][3][5]

Materials:

  • Oligonucleotide synthesis column containing the methylphosphonate oligonucleotide on a solid support

  • Deprotection vial (2 mL screw cap)

  • Ammonium hydroxide solution: acetonitrile/ethanol/concentrated ammonium hydroxide (45:45:10 v/v/v)[6]

  • Ethylenediamine (EDA)

  • Neutralization solution (e.g., dilute acetic acid)

  • Nuclease-free water

Protocol:

  • Carefully open the synthesis column and transfer the solid support to a deprotection vial.

  • Add 0.5 mL of the ammonium hydroxide solution to the solid support in the vial.

  • Seal the vial and agitate the mixture at room temperature for 30 minutes. This step primarily removes the exocyclic amine protecting groups.

  • Add 0.5 mL of ethylenediamine to the vial.

  • Reseal the vial and continue to agitate the mixture at room temperature for an additional 5-6 hours to complete the deprotection and cleave the oligonucleotide from the support.[1][2][6]

  • Dilute the reaction mixture with nuclease-free water.

  • Neutralize the solution to stop the reaction.

  • The crude deprotected oligonucleotide solution is now ready for purification.

Traditional Two-Step Deprotection Protocol

This method involves separate steps for the removal of exocyclic amine protecting groups and the cleavage from the solid support. While generally resulting in lower yields compared to the one-pot method, it can still be effective.

Materials:

  • Oligonucleotide synthesis column

  • Deprotection vials

  • Concentrated ammonium hydroxide

  • Ethylenediamine/ethanol solution (1:1 v/v)

Protocol:

  • Treat the solid support in the synthesis column with concentrated ammonium hydroxide for two hours at room temperature to remove the majority of the exocyclic amine protecting groups.

  • Wash the support extensively with an appropriate solvent (e.g., ethanol, acetonitrile) to remove the ammonium hydroxide.

  • Transfer the solid support to a new deprotection vial.

  • Add the ethylenediamine/ethanol solution to the vial.

  • Seal the vial and heat at a specified temperature and duration to cleave the oligonucleotide from the support and complete the deprotection.

  • Cool the reaction mixture and dilute with nuclease-free water.

  • Neutralize the solution.

  • The crude deprotected oligonucleotide is ready for purification.

Quantitative Data Summary

The choice of deprotection protocol and the protecting groups used during synthesis can significantly impact the yield and purity of the final methylphosphonate oligonucleotide. The following tables summarize the comparative data from various studies.

Deprotection MethodScale (µmole)Relative Yield (%)Reference
Two-Step Method1 - 150100[1][2]
One-Pot Method 1 - 150 up to 250 [1][2]
Table 1: Comparison of relative yields between the two-step and the one-pot deprotection methods.
Deoxycytidine Protecting GroupDeprotection ReagentTransamination Side Product (%)Reference
N4-benzoyl-dC (bz-dC)Ethylenediamineup to 15[1][2]
N4-isobutyryl-dC (ibu-dC) Ethylenediamine Not Observed [1][2][4]
N4-acetyl-dC (Ac-dC) Ethylenediamine Not Observed [3]
Table 2: Effect of deoxycytidine protecting group on the formation of transamination side products during ethylenediamine-mediated deprotection.

Experimental Workflows and Diagrams

Visualizing the experimental workflow can aid in understanding the deprotection process. The following diagrams were generated using Graphviz (DOT language).

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Purification & Analysis Synthesis Automated Solid-Phase Synthesis Transfer Transfer Support to Vial Synthesis->Transfer Add_NH3 Add NH4OH/ ACN/EtOH Transfer->Add_NH3 Incubate_1 Incubate 30 min (Room Temp) Add_NH3->Incubate_1 Add_EDA Add Ethylenediamine Incubate_1->Add_EDA Incubate_2 Incubate 6 hours (Room Temp) Add_EDA->Incubate_2 Dilute Dilute & Neutralize Incubate_2->Dilute Purification HPLC or PAGE Purification Dilute->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: One-Pot Deprotection Workflow for Methylphosphonate Oligonucleotides.

Chemical_Transformation Protected_Oligo Protected Oligonucleotide (On Solid Support) Partially_Deprotected Partially Deprotected Oligonucleotide Protected_Oligo->Partially_Deprotected 1. Dilute NH4OH Fully_Deprotected Fully Deprotected & Cleaved Oligonucleotide Partially_Deprotected->Fully_Deprotected 2. Ethylenediamine

Caption: Key Chemical Transformations in the One-Pot Deprotection Protocol.

Purification and Analysis

Following deprotection, the crude oligonucleotide solution contains the desired product along with truncated sequences and residual protecting groups. Purification is essential to obtain a product of high purity for downstream applications.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase and anion-exchange HPLC are commonly used for the purification of methylphosphonate oligonucleotides.[6]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify and analyze oligonucleotides based on their size.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight and purity of the final product.[5]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete cleavage from the solid support.Ensure sufficient incubation time with ethylenediamine. Use the one-pot method for improved recovery.
Degradation of the methylphosphonate backbone.Avoid harsh basic conditions and prolonged heating.
Product Impurity Incomplete deprotection.Extend incubation times or optimize reagent concentrations.
Base modification (transamination).Use dC protected with acetyl or isobutyryl groups instead of benzoyl.
Broad Peaks in HPLC Presence of multiple diastereomers.This is inherent to the synthesis of methylphosphonate oligonucleotides. Chiral separation may be possible but is often not required for biological activity.
Salt formation.Desalt the sample before analysis.

Conclusion

The successful deprotection of methylphosphonate oligonucleotides is critical for their use in research and drug development. The one-pot deprotection protocol using a combination of dilute ammonium hydroxide and ethylenediamine offers a significant improvement in yield over traditional two-step methods.[1][2] Furthermore, the use of appropriate protecting groups, such as acetyl or isobutyryl for deoxycytidine, is essential to prevent base modifications and ensure the integrity of the final product.[3][4] Careful adherence to these optimized protocols will enable researchers to obtain high-quality methylphosphonate oligonucleotides for their intended applications.

References

Application Notes: Synthesis of High-Purity DNA Probes Using 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. Methylphosphonate-modified DNA probes, in particular, offer significant advantages due to their unique physicochemical properties. The replacement of a charged phosphodiester linkage with a neutral methylphosphonate (B1257008) group confers nuclease resistance and enhances cellular uptake, making these molecules valuable tools for antisense therapy, diagnostics, and as probes for studying nucleic acid-protein interactions.[1][2] 5'-DMTr-dA(Bz)-Methyl phosphonamidite is a key building block for introducing methylphosphonate linkages at specific adenosine (B11128) residues within a synthetic oligonucleotide. This document provides detailed application notes and protocols for the efficient synthesis, deprotection, and purification of DNA probes incorporating this modified phosphonamidite.

Key Characteristics of Methylphosphonate DNA Probes

Methylphosphonate modification introduces several important features to DNA oligonucleotides:

  • Nuclease Resistance: The neutral methylphosphonate backbone is resistant to degradation by cellular nucleases, leading to a longer half-life in biological systems.[2]

  • Enhanced Cellular Uptake: The charge neutrality of the backbone facilitates passage through cell membranes.[2]

  • Chirality: The phosphorus atom in a methylphosphonate linkage is a chiral center, resulting in diastereomers (Rp and Sp) at each modified linkage. This can influence the hybridization properties and biological activity of the oligonucleotide.

However, it is also important to note some considerations:

  • Lowered Duplex Stability: Methylphosphonate modifications can slightly decrease the melting temperature (Tm) of the DNA duplex.

  • Reduced Cellular Uptake in Some Cases: While generally enhancing uptake, high levels of modification can sometimes lead to reduced solubility and cellular uptake.[2]

Synthesis Strategy

The synthesis of methylphosphonate-containing oligonucleotides is readily achievable on automated DNA synthesizers using protocols adapted from standard phosphoramidite (B1245037) chemistry. The key difference lies in the longer coupling times required for the methylphosphonamidite monomers to achieve high coupling efficiencies.

Data Presentation

Table 1: Automated Synthesizer Cycle for Methylphosphonamidite Coupling
StepReagent/ActionDurationNotes
1. Deblocking3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60 secRemoves the 5'-DMTr protecting group from the growing oligonucleotide chain.
2. Coupling0.1 M this compound + 0.45 M Tetrazole6 minA longer coupling time is recommended for methylphosphonamidites compared to standard phosphoramidites (typically 1-2 min) to ensure high coupling efficiency.[3]
3. CappingAcetic Anhydride/Lutidine/THF (Cap A) + N-Methylimidazole/THF (Cap B)30 secAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
4. Oxidation0.02 M Iodine in THF/Water/Pyridine30 secOxidizes the phosphite (B83602) triester linkage to a stable phosphotriester.

Note: The coupling efficiency for methylphosphonamidites is generally high, with reports of over 97% for co-polymers.

Table 2: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides
Oligonucleotide SequenceDeprotection MethodCrude Yield (ODU)Purified Product Yield (ODU)Percent Increase in Yield (One-Pot vs. Two-Step)
5'-d(T)8-3'Two-Step10047.5-
One-Pot 150 64.0 34.7%
5'-d(C)8-3'Two-Step8036.2-
One-Pot 120 55.4 53.0%
5'-d(A)8-3'Two-Step9540.1-
One-Pot 140 69.8 74.1%

Data adapted from Hogrefe, R. I., et al. (1993). Nucleic Acids Research, 21(9), 2031–2038. The one-pot method consistently provides a superior yield of the final product.[4]

Experimental Protocols

Protocol 1: Automated Synthesis of a DNA Probe Containing a Methylphosphonate Linkage

This protocol outlines the steps for synthesizing a DNA probe with a single methylphosphonate linkage using an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Deblocking solution (3% TCA in DCM)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (0.02 M Iodine)

  • Automated DNA synthesizer

Method:

  • Prepare Reagents: Dissolve the this compound and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install all reagents on the DNA synthesizer according to the manufacturer's instructions.

  • Program the Synthesizer: Program the desired oligonucleotide sequence. For the coupling step involving this compound, set the coupling time to 6 minutes.[3] For standard phosphoramidites, a shorter coupling time (e.g., 2 minutes) is sufficient.

  • Initiate Synthesis: Start the synthesis run on the desired scale (e.g., 1 µmol). The synthesizer will perform the iterative cycles of deblocking, coupling, capping, and oxidation.

  • Post-Synthesis: Upon completion of the synthesis, the CPG support with the fully protected oligonucleotide is expelled from the column.

Protocol 2: One-Pot Deprotection and Cleavage of the Methylphosphonate DNA Probe

This novel one-pot procedure significantly improves the yield of the final product compared to traditional two-step methods.[4][5][6][7]

Materials:

Method:

  • Initial Ammonia Treatment: Transfer the CPG support to a screw-cap vial. Add 1 mL of the ammonium hydroxide solution. Seal the vial and let it stand at room temperature for 30 minutes.[4][5][7]

  • Ethylenediamine Deprotection: Add 1 mL of ethylenediamine to the vial. Reseal the vial and incubate at room temperature for 6 hours to complete the deprotection of the base-protecting groups.[4][5][7]

  • Elution: Transfer the solution from the vial to a new microcentrifuge tube. Wash the CPG support with 2 x 0.5 mL of 50% acetonitrile in water and combine the washes with the deprotection solution.

  • Neutralization and Preparation for Purification: Dilute the solution with water to a final volume of 10 mL and neutralize with acetic acid. The crude oligonucleotide solution is now ready for purification.

Protocol 3: Purification and Analysis of the Methylphosphonate DNA Probe

Purification by High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is suitable for the purification of methylphosphonate oligonucleotides.

  • Mobile Phase: A gradient of acetonitrile in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0) is commonly used.

  • Procedure:

    • Inject the crude, neutralized oligonucleotide solution onto the HPLC column.

    • Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotide.

    • Collect the fractions corresponding to the major peak (the full-length product).

    • Combine the pure fractions and evaporate the solvent to dryness.

Analysis by Mass Spectrometry:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the identity and purity of the synthesized oligonucleotide.

  • Procedure:

    • Dissolve a small amount of the purified oligonucleotide in a suitable solvent (e.g., 50% acetonitrile in water).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the negative ion mode.

    • Compare the observed molecular weight with the calculated molecular weight of the desired product.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Deblocking Deblocking (TCA) Coupling Coupling (Phosphonamidite + Activator) Deblocking->Coupling 5'-OH exposed Capping Capping (Acetic Anhydride) Coupling->Capping Phosphite triester formed Oxidation Oxidation (Iodine) Capping->Oxidation Failures capped Oxidation->Deblocking Phosphotriester formed

Caption: Automated solid-phase synthesis cycle for incorporating a methylphosphonamidite.

Deprotection_Workflow CPG CPG with Protected Oligo Ammonia Step 1: Dilute Ammonia (30 min, RT) CPG->Ammonia EDA Step 2: Ethylenediamine (6 hours, RT) Ammonia->EDA Elute Elution & Neutralization EDA->Elute Purify HPLC Purification Elute->Purify Analyze Mass Spectrometry Analysis Purify->Analyze Final Purified DNA Probe Analyze->Final

Caption: One-pot deprotection and purification workflow for methylphosphonate DNA probes.

References

Application Notes and Protocols for Nuclease-Resistant Primers with Methylphosphonate Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Standard DNA and RNA oligonucleotides are susceptible to rapid degradation by endogenous nucleases, limiting their efficacy in various in vitro and in vivo applications.[1][2][3] This vulnerability is a significant challenge in fields such as antisense therapeutics, RNA interference, and molecular diagnostics.[1] A key strategy to overcome this limitation is the chemical modification of the oligonucleotide backbone.[2][3] Methylphosphonate (B1257008) modification, a foundational alteration in oligonucleotide chemistry, provides robust resistance to nuclease-mediated degradation.[4][5]

This modification involves the replacement of a non-bridging, negatively charged oxygen atom in the phosphodiester linkage with a non-charged methyl group.[5] The resulting methylphosphonate linkage is electrically neutral, which not only confers nuclease resistance but also enhances cellular uptake due to the removal of the negative charge.[4][5] These properties make methylphosphonate-modified oligonucleotides valuable tools for a range of molecular biology applications, including their use as primers in polymerase chain reaction (PCR).[6][7][8]

This document provides a detailed overview of methylphosphonate-modified primers, including their synthesis, performance characteristics, and protocols for their use and evaluation.

Properties of Methylphosphonate-Modified Primers

Methylphosphonate modifications impart unique chemical and biological properties to oligonucleotide primers. Understanding these is crucial for their effective application.

Advantages:

  • Nuclease Resistance: The methylphosphonate backbone is highly resistant to degradation by both endo- and exonucleases.[5][9] This increased stability is the primary advantage of this modification. A single methylphosphonate cap at the 3'-end can be sufficient to inhibit exonuclease degradation.[4]

  • Enhanced Cellular Uptake: The neutral charge of the methylphosphonate linkage facilitates the passive diffusion of oligonucleotides across cell membranes, which is beneficial for in vivo applications.[4][5]

  • Improved Specificity in PCR: Site-specific methylphosphonate modifications in primers and probes can enhance the discrimination of single nucleotide polymorphisms (SNPs) by increasing the melting temperature difference (ΔTm) between perfectly matched and mismatched sequences.[6][7]

Disadvantages:

  • Reduced Hybridization Affinity: The replacement of the charged phosphodiester linkage with the neutral methylphosphonate group can lower the melting temperature (Tm) of the primer-template duplex.[2][6] This is due to the loss of electrostatic repulsion between strands, but also introduces steric effects from the methyl group that can destabilize the duplex.[6][8]

  • Chirality: The phosphorus atom in a methylphosphonate linkage is a chiral center, meaning each linkage exists as one of two stereoisomers (Rp or Sp).[9] Conventional synthesis results in a mixture of these diastereomers, which can have different hybridization properties and biological activities.[9]

  • Interference with Enzyme Activity: While DNA polymerases like Taq and Pfu can recognize and extend primers with methylphosphonate modifications, the efficiency of PCR can be slightly reduced depending on the position and number of modifications.[8][10] Additionally, methylphosphonate modifications can interfere with the activity of RNase H, which is a consideration for antisense applications that rely on this enzyme for target RNA degradation.[4]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data regarding the performance of methylphosphonate-modified oligonucleotides.

Table 1: Nuclease Resistance Comparison

Oligonucleotide TypeModificationNuclease(s)Relative Half-Life (t½) vs. UnmodifiedSource(s)
Standard DNANone (Phosphodiester)3'-Exonucleases (Serum)1x (Baseline)[1][2]
MethylphosphonateFully Modified BackboneVarious NucleasesSignificantly Increased[5][9]
Methylphosphonate/LNA ChimericMethylphosphonate linkages + LNA monomers3'-ExonucleasesMuch Higher than DNA/LNA chimera[11]
Phosphorothioate (PS)3'- and 5'-end caps (B75204) (3 linkages each)ExonucleasesSignificantly Increased[1][12]

Note: Direct quantitative comparison of half-lives is highly dependent on experimental conditions. The data indicates a qualitative significant increase in resistance for methylphosphonate modifications.

Table 2: Impact of Methylphosphonate Modification on PCR Performance

Modification ParameterObservationImpact on PCRSource(s)
Melting Temperature (Tm) Reduction in Tm of DNA/DNA duplexMay require lower annealing temperatures[6]
SNP Discrimination Increased ΔTm between perfect match and mismatchImproved specificity for genotyping applications[6][7]
PCR Efficiency Slight decrease in polymerase activityCan be optimized by site-specific modification (e.g., at t-3 and t-7 positions)[8][10]
Polymerase Recognition Recognized by common DNA polymerases (Taq, Pfu)Compatible with standard PCR protocols[6][8]

Visualizations

Chemical Structures

Caption: Comparison of phosphodiester and methylphosphonate linkages.

Logical Relationship of Modification

mod Methylphosphonate Modification neutral Neutral Backbone (No Charge) mod->neutral results in tm Lower Hybridization Affinity (↓Tm) mod->tm causes enzyme Altered Enzyme Interaction mod->enzyme causes nuclease High Nuclease Resistance neutral->nuclease confers uptake Enhanced Cellular Uptake neutral->uptake facilitates snp Improved SNP Discrimination tm->snp can improve pcr_eff Slightly Reduced PCR Efficiency enzyme->pcr_eff antisense Altered Antisense Activity (No RNase H) enzyme->antisense

Caption: Effects of methylphosphonate modification on primer properties.

Experimental Workflow: Nuclease Degradation Assay

start Start prep Prepare Oligo Solutions (Modified vs. Unmodified Control) start->prep incubate Incubate Oligos with Nuclease (e.g., Snake Venom Phosphodiesterase) prep->incubate aliquots Take Aliquots at Different Time Points incubate->aliquots quench Quench Reaction (e.g., with EDTA or heat) aliquots->quench analyze Analyze Samples (Gel Electrophoresis or HPLC) quench->analyze quantify Quantify Remaining Intact Oligonucleotide analyze->quantify end End quantify->end

Caption: Workflow for assessing primer nuclease resistance.

Experimental Protocols

Protocol 1: Synthesis of Methylphosphonate-Modified Primers

While typically outsourced to specialized oligo synthesis companies, understanding the synthesis chemistry is beneficial. The synthesis of methylphosphonate oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite (B1245037) chemistry, with specific modifications to the standard cycle.

Key Reagents:

  • Methylphosphonamidite monomers

  • A specialized low-water iodine oxidizer reagent (e.g., 0.25% water)[9]

  • Modified deprotection conditions to maximize recovery and minimize base modification[13]

Synthesis Overview:

  • Coupling: The methylphosphonamidite monomer is coupled to the growing oligonucleotide chain on a solid support. This step is sensitive due to the instability of the methylphosphonite intermediate.[9][13]

  • Oxidation: A specially formulated iodine oxidizer with low water content is used. Standard oxidizers are not efficient for methylphosphonite triester intermediates.[9]

  • Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.

  • Deblocking: The 5'-DMT protecting group is removed to allow for the next coupling cycle.

  • Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the support, and base-protecting groups are removed using modified deprotection conditions to ensure product integrity.[13]

  • Purification: The final product is purified, typically by HPLC, to remove failure sequences and other impurities.

Protocol 2: Nuclease Degradation Assay via Gel Electrophoresis

This protocol allows for the qualitative and semi-quantitative assessment of primer stability in the presence of nucleases.[14]

Materials:

  • Methylphosphonate-modified primer

  • Unmodified control primer of the same sequence

  • Nuclease Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • 3'-Exonuclease (e.g., Snake Venom Phosphodiesterase I - SVPD)

  • Nuclease-free water

  • Quenching/Loading Buffer (e.g., 80% Formamide, 10 mM EDTA, tracking dyes)

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M Urea)

  • TBE Buffer

  • DNA stain (e.g., SYBR Gold)

Procedure:

  • Reaction Setup: For each primer (modified and control), prepare a master mix. For a 50 µL total reaction, combine:

    • 5 µL 10x Nuclease Buffer

    • Primer to a final concentration of 1 µM

    • Nuclease-free water to 49.5 µL

  • Initiate Degradation: Add 0.5 µL of SVPD to the reaction mix. Mix gently and incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), remove a 10 µL aliquot from the reaction tube.

  • Quench Reaction: Immediately mix the aliquot with an equal volume (10 µL) of Quenching/Loading Buffer. The EDTA in the buffer will chelate Mg²⁺ and inactivate the nuclease.

  • Sample Preparation for Gel: Heat the quenched samples at 95°C for 5 minutes to denature, then snap-cool on ice.

  • Gel Electrophoresis: Load the samples onto the denaturing polyacrylamide gel. Run the gel according to standard procedures until the tracking dye has migrated an appropriate distance.[14]

  • Visualization: Stain the gel with a suitable DNA stain and visualize using a gel doc system.

  • Analysis: Compare the intensity of the full-length primer bands at different time points. The methylphosphonate-modified primer should show significantly less degradation (a more persistent full-length band) compared to the unmodified control.

Protocol 3: Using Methylphosphonate-Modified Primers in PCR

This protocol outlines the use of primers with site-specific methylphosphonate modifications for applications like SNP genotyping.[6][7]

Primer Design Considerations:

  • Modification Placement: For SNP discrimination, place the modification near the 3'-end to maximize its effect on polymerase extension of mismatched templates.[6] For general nuclease resistance during PCR setup, modifications at the 3' and 5' ends are effective.[12]

  • Melting Temperature (Tm): Calculate the theoretical Tm. Be aware that the actual Tm may be lower than predicted for an unmodified primer.[6] The annealing temperature (Ta) may need optimization.

  • Standard Parameters: Follow general primer design rules, such as a length of 18-30 bp and a GC content of 40-60%.[15][16]

PCR Reaction Setup (50 µL reaction):

ComponentFinal ConcentrationVolume
10x PCR Buffer (with MgCl₂)1x5 µL
dNTP Mix (10 mM each)200 µM1 µL
Forward Primer (10 µM)0.2 - 0.5 µM1 - 2.5 µL
Reverse Primer (10 µM)0.2 - 0.5 µM1 - 2.5 µL
DNA Template1-100 ng1 µL
Taq DNA Polymerase (5 U/µL)1.25 Units0.25 µL
Nuclease-free water-to 50 µL

Thermocycling Conditions:

  • Initial Denaturation: 95°C for 3-5 minutes.

  • Cycling (30-35 cycles):

    • Denaturation: 95°C for 30 seconds.

    • Annealing: 50-60°C for 30 seconds. This is a critical optimization step. Start with a temperature 3-5°C below the calculated Tm of the modified primer and perform a temperature gradient PCR if possible.

    • Extension: 72°C for 30-60 seconds (depending on amplicon length).

  • Final Extension: 72°C for 5-10 minutes.

  • Hold: 4°C.

Optimization:

  • Annealing Temperature (Ta): As methylphosphonate modifications can lower the Tm, optimizing the Ta is crucial to ensure specific and efficient amplification.[6] A gradient PCR is highly recommended.

  • Primer Concentration: Test a range of primer concentrations (e.g., 0.1 µM to 0.5 µM) to find the optimal balance between amplification efficiency and non-specific products.

  • Magnesium Concentration: If not included in the buffer, titrate MgCl₂ concentration as it affects primer annealing and polymerase activity.[15]

Methylphosphonate-modified primers offer a robust solution to the problem of nuclease degradation. Their unique properties, including a neutral backbone and high stability, make them valuable for a variety of research, diagnostic, and therapeutic applications. While considerations such as reduced hybridization affinity and potential effects on enzyme kinetics must be taken into account, careful design and optimization, as outlined in these protocols, can lead to successful and reliable experimental outcomes.

References

Applications of Methylphosphonate Oligonucleotides in Gene Silencing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides (MPOs) represent a class of synthetic nucleic acid analogs that have garnered significant interest for their applications in gene silencing. Characterized by a neutral backbone where a methyl group replaces one of the non-bridging oxygen atoms in the phosphodiester linkage, MPOs exhibit unique properties that make them valuable tools in research and potential therapeutic agents. Their electrical neutrality and resistance to nuclease degradation allow for enhanced cellular uptake and increased stability in biological systems.[1] This document provides detailed application notes and protocols for the use of MPOs in gene silencing experiments.

Mechanism of Action

The primary mechanism by which methylphosphonate oligonucleotides mediate gene silencing is through steric hindrance . By binding to a target mRNA sequence, MPOs can physically block the cellular machinery involved in gene expression. This can occur at two key stages:

  • Translation Arrest: MPOs targeted to the 5' untranslated region (UTR), the initiation codon (AUG), or the coding sequence of an mRNA can prevent the binding or progression of ribosomes, thereby inhibiting protein synthesis.[1]

  • Splicing Modulation: When targeted to splice sites or splicing regulatory sequences within a pre-mRNA, MPOs can interfere with the binding of splicing factors, leading to the exclusion of exons (exon skipping) or the inclusion of introns, thus altering the final protein product.

While traditional MPOs do not typically recruit RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid, chimeric oligonucleotides containing a central DNA or phosphorothioate (B77711) "gap" flanked by methylphosphonate wings can be designed to activate this pathway.

Data Presentation

The following tables summarize the comparative properties and efficacy of methylphosphonate oligonucleotides in gene silencing applications.

Table 1: Physicochemical and Biological Properties of Methylphosphonate Oligonucleotides Compared to Phosphodiester and Phosphorothioate Oligonucleotides

PropertyPhosphodiester (PO)Phosphorothioate (PS)Methylphosphonate (MP)
Backbone Charge AnionicAnionicNeutral
Nuclease Resistance LowHighHigh[1]
Cellular Uptake LowModerateModerate to High[1]
RNase H Activation YesYesNo (unless in a gapped design)
Primary Mechanism RNase H cleavageRNase H cleavageSteric Hindrance
Toxicity LowModerate (dose-dependent)Generally low

Table 2: Comparative In Vivo Pharmacokinetics of Different Oligonucleotide Analogs in Mice

Oligonucleotide TypeElimination Half-life (t½β)Primary Organs of AccumulationReference
Phosphorothioate (PS)24-35 minutesKidney, Liver[2]
Methylphosphonate (MP)24-35 minutesKidney, Liver[2]
Phosphorodithioate (PS2)24-35 minutesKidney, Liver[2]

Mandatory Visualizations

Steric_Hindrance_of_Translation Translation Blocked cluster_mRNA mRNA 5_UTR 5' UTR AUG AUG Start Codon Coding_Sequence Coding Sequence 3_UTR 3' UTR MPO Methylphosphonate Oligonucleotide MPO->AUG Hybridization Ribosome Ribosome Ribosome->5_UTR Initiation

Caption: Steric hindrance of translation by a methylphosphonate oligonucleotide.

Splicing_Modulation cluster_pre_mRNA pre-mRNA cluster_mature_mRNA Mature mRNA (Exon Skipping) Exon1 Exon 1 Intron1 Intron 1 Exon2 Exon 2 Intron2 Intron 2 Exon1_m Exon 1 Exon3 Exon 3 MPO Methylphosphonate Oligonucleotide MPO->Exon2 Binds to Splice Site Spliceosome Spliceosome Spliceosome->Exon2 Binding Blocked Exon3_m Exon 3

Caption: Modulation of splicing by a methylphosphonate oligonucleotide.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Experiments Target_Selection Target mRNA/pre-mRNA Selection MPO_Design MPO Sequence Design Target_Selection->MPO_Design Synthesis Solid-Phase Synthesis MPO_Design->Synthesis Purification HPLC Purification Synthesis->Purification Transfection Transfection of MPO Purification->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection Incubation Incubation Transfection->Incubation Harvest Cell Lysis/RNA Extraction Incubation->Harvest qPCR qPCR for mRNA levels Harvest->qPCR Western_Blot Western Blot for protein levels Harvest->Western_Blot Splicing_Assay RT-PCR for splicing analysis Harvest->Splicing_Assay

References

Application Notes and Protocols for the Synthesis of Methylphosphonate Oligonucleotides on the ABI 394 Synthesizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methylphosphonate (B1257008) oligonucleotides using methyl phosphonamidites on the Applied Biosystems (ABI) 394 DNA/RNA synthesizer. These neutral, nuclease-resistant analogs of DNA are of significant interest for various therapeutic and diagnostic applications.

Introduction to Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides feature a modification in the phosphodiester backbone where one of the non-bridging oxygen atoms is replaced by a methyl group. This alteration results in an uncharged internucleotide linkage, which imparts several desirable properties, including increased resistance to nuclease degradation and enhanced cellular uptake. The synthesis of these molecules is achievable on automated platforms like the ABI 394 using methyl phosphonamidite chemistry, which requires specific modifications to standard phosphoramidite (B1245037) protocols.

Reagent Preparation and Handling

Proper preparation and handling of methyl phosphonamidites and other reagents are critical for successful synthesis. Due to their sensitivity to moisture and specific solubility characteristics, the following guidelines should be strictly followed.

Table 1: Dissolution of Methyl Phosphonamidites

Methyl PhosphonamiditeRecommended SolventStandard Concentration
dA-Me-PhosphonamiditeAnhydrous Acetonitrile0.1 M
Ac-dC-Me-PhosphonamiditeAnhydrous Acetonitrile0.1 M
dG-Me-PhosphonamiditeAnhydrous Tetrahydrofuran (THF)0.1 M
dT-Me-PhosphonamiditeAnhydrous Acetonitrile0.1 M

Note: It is highly recommended to use acetyl-protected deoxycytidine (Ac-dC) methyl phosphonamidite. This protecting group is labile under the milder deprotection conditions required for methylphosphonate oligonucleotides, thus preventing base modification of cytosine residues that can occur with the standard benzoyl (Bz) protecting group during ethylenediamine (B42938) treatment.[1][2]

ABI 394 Synthesizer: Creating a Custom Synthesis Cycle

The standard phosphoramidite synthesis cycle on the ABI 394 needs to be modified to accommodate the specific reactivity of methyl phosphonamidites. The primary change is an extended coupling time.

Accessing the Cycle Editor

Refer to your ABI 394 DNA/RNA Synthesizer User's Manual for detailed instructions on navigating the software and accessing the cycle editing functions.[3] The general steps involve selecting the "Procedure Editor" from the main menu, then "Edit Cycle."

Recommended Custom Cycle: "MEPHOS"

A new cycle, named "MEPHOS" for clarity, should be created with the following parameters. This cycle is based on the standard 1 µmole synthesis cycle with an extended coupling step.

Table 2: Modified "MEPHOS" Synthesis Cycle for ABI 394

StepFunctionReagent/SolventTime (seconds)
1DetritylationDeblock (TCA in DCM)60
2WashAcetonitrile30
3CouplingAmidite + Activator300
4CappingCap A + Cap B30
5OxidationOxidizer (Iodine solution)30
6WashAcetonitrile30

Key Modification: The coupling time is extended to 300 seconds (5 minutes). This is recommended for syntheses at the 1 µmole scale and below to ensure high coupling efficiency with the less reactive methyl phosphonamidites.[1] Trityl monitoring may understate the actual coupling efficiency due to potential differences in the rate of trityl group release.[1]

Experimental Workflow: From Synthesis to Purified Oligonucleotide

The overall process for producing methylphosphonate oligonucleotides can be visualized as a multi-step workflow, from initial synthesis on the ABI 394 to the final purified product.

experimental_workflow cluster_synthesis Automated Synthesis (ABI 394) cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis synthesis Oligonucleotide Synthesis (MEPHOS Cycle) cleavage Cleavage from Support & Base Deprotection synthesis->cleavage Support-bound Oligo desalting Desalting cleavage->desalting Crude Oligo hplc HPLC Purification desalting->hplc Desalted Oligo analysis QC Analysis (e.g., Mass Spec) hplc->analysis Purified Oligo

Caption: Workflow for Methylphosphonate Oligonucleotide Production.

Detailed Protocols

Protocol 1: Automated Synthesis on ABI 394
  • Reagent Installation: Install the prepared methyl phosphonamidite solutions and other necessary reagents onto the ABI 394 synthesizer according to the instrument's user manual.[3]

  • Sequence Entry: Enter the desired oligonucleotide sequence into the synthesizer's software.

  • Cycle Selection: Assign the custom "MEPHOS" synthesis cycle for all methylphosphonate monomer additions. If creating a chimeric oligonucleotide with standard phosphodiester linkages, assign the appropriate standard cycle for those additions.

  • Initiate Synthesis: Begin the synthesis run. The instrument will automatically perform the synthesis according to the programmed sequence and cycles.

  • Post-Synthesis: Once the synthesis is complete, remove the column containing the support-bound oligonucleotide.

Protocol 2: One-Pot Cleavage and Deprotection

This one-pot procedure is preferred as it minimizes degradation of the base-labile methylphosphonate backbone.[1]

  • Preparation: Air-dry the solid support within the synthesis column. Carefully open the column and transfer the support to a screw-cap vial.

  • Ammonia Treatment: Add 0.5 mL of a solution of acetonitrile/ethanol/concentrated ammonium (B1175870) hydroxide (B78521) (45:45:10 v/v/v) to the support. Seal the vial and let it stand at room temperature for 30 minutes.[1]

  • Ethylenediamine Treatment: Add 0.5 mL of ethylenediamine to the vial. Reseal tightly and allow the reaction to proceed at room temperature for an additional 6 hours.[1][4][5][6][7]

  • Collection and Washing: Decant the supernatant into a clean tube. Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v) and combine the washes with the supernatant.[1]

  • Dilution and Neutralization: Dilute the combined solution to 15 mL with water. Adjust the pH to 7.0 with a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).[1] The neutralized crude product is now ready for purification.

Purification and Quality Control

Standard purification techniques can be employed for methylphosphonate oligonucleotides.

  • Desalting: Use a standard desalting cartridge (e.g., Poly-Pak™) to remove salts and small molecule impurities.[1]

  • HPLC Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying the final product to high purity.

  • Quality Control: The final product should be analyzed by mass spectrometry to confirm the correct molecular weight and by analytical HPLC or capillary electrophoresis to assess purity.

Signaling Pathway and Logical Relationship Diagram

The synthesis of a methylphosphonate linkage on the solid support follows a logical progression of chemical reactions.

synthesis_pathway detritylation 1. Detritylation (DMT Removal) coupling 2. Coupling (Methyl Phosphonamidite) detritylation->coupling capping 3. Capping (Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Next Synthesis Cycle oxidation->next_cycle

Caption: The Four Steps of the Methylphosphonate Synthesis Cycle.

Troubleshooting

Table 3: Common Issues and Solutions in Methylphosphonate Oligonucleotide Synthesis

IssuePotential CauseRecommended Solution
Low Coupling EfficiencyInsufficient coupling time.Ensure the use of a 5-minute coupling time in the synthesis cycle.
Wet reagents.Use anhydrous solvents for phosphonamidite dissolution.
Base ModificationUse of Bz-dC with ethylenediamine deprotection.Use Ac-dC methyl phosphonamidite.
Product DegradationHarsh deprotection conditions.Strictly follow the one-pot deprotection protocol with the specified reagents and times.
Poor YieldIncomplete reaction or product loss.Optimize all steps of the protocol, from synthesis to purification.

References

Application Notes and Protocols for the Synthesis of Therapeutic Oligonucleotides with Modified Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic oligonucleotides represent a rapidly growing class of drugs designed to modulate gene expression at the RNA level. Unmodified oligonucleotides, however, are susceptible to rapid degradation by nucleases in vivo, limiting their therapeutic efficacy. To overcome this, various chemical modifications to the phosphate (B84403) backbone have been developed to enhance nuclease resistance, improve binding affinity to target sequences, and modulate pharmacokinetic properties.[1][2][3] This document provides detailed application notes and protocols for the synthesis of three clinically relevant classes of backbone-modified therapeutic oligonucleotides: Phosphorothioates (PS), Phosphorodiamidate Morpholino Oligomers (PMOs), and Locked Nucleic Acids (LNAs).

Overview of Backbone Modifications

Backbone modifications involve alterations to the phosphodiester linkage or the sugar moiety of the nucleotide.[2] These changes can introduce desirable therapeutic properties.

  • Phosphorothioates (PS): In a phosphorothioate (B77711) linkage, a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom.[2] This modification confers significant resistance to nuclease degradation and is a hallmark of many antisense oligonucleotides (ASOs).[2][4]

  • Phosphorodiamidate Morpholino Oligomers (PMOs): PMOs feature a completely different backbone structure where the deoxyribose sugar is replaced by a morpholino ring, and the phosphodiester linkages are replaced by phosphorodiamidate linkages.[5][6] This results in a neutral, nuclease-resistant backbone.[6]

  • Locked Nucleic Acids (LNAs): LNAs contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[7] This "locks" the sugar in an RNA-like A-form conformation, leading to significantly increased thermal stability and binding affinity for complementary RNA and DNA strands.[7][8][9]

The following diagram illustrates the chemical structures of these common backbone modifications.

G cluster_PO Phosphodiester (Natural) cluster_PS Phosphorothioate (PS) cluster_PMO Phosphorodiamidate Morpholino (PMO) cluster_LNA Locked Nucleic Acid (LNA) PO PO PS PS PMO PMO LNA LNA

Caption: Chemical structures of common oligonucleotide backbone modifications.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of modified oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite (B1245037) chemistry.[10][11][12] The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[12][13][] Each synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation (or sulfurization for phosphorothioates).[10][11][13][]

G start Start: Nucleoside on Solid Support deblocking 1. Deblocking (Detritylation) Removes 5'-DMT protecting group start->deblocking coupling 2. Coupling Adds next phosphoramidite monomer deblocking->coupling Exposes 5'-OH capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation/Sulfurization Stabilizes the phosphate linkage capping->oxidation repeat Repeat Cycle for Desired Sequence Length oxidation->repeat repeat->deblocking Next Cycle cleavage Cleavage & Deprotection Releases oligonucleotide from support and removes protecting groups repeat->cleavage Final Cycle purification Purification (e.g., HPLC, PAGE) cleavage->purification analysis Analysis (e.g., MS, CE) purification->analysis end Final Product analysis->end

Caption: General workflow for solid-phase oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Phosphorothioate (PS) Oligonucleotides

This protocol describes the synthesis of phosphorothioate oligonucleotides using the phosphoramidite method on an automated DNA synthesizer.

1. Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside.

  • Phosphoramidites: 5'-DMT-protected deoxynucleoside phosphoramidites (dA, dC, dG, T).

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.

  • Capping Solution A: Acetic Anhydride/Pyridine/THF.

  • Capping Solution B: 16% N-Methylimidazole/THF.

  • Sulfurizing Reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) or Phenylacetyl Disulfide (PADS) in Pyridine/Acetonitrile.[15]

  • Cleavage and Deprotection Solution: Concentrated Aqueous Ammonia (B1221849).

  • Solvents: Anhydrous Acetonitrile, Dichloromethane (DCM).

2. Synthesis Cycle: The following steps are performed in an automated DNA synthesizer for each nucleotide addition.

StepActionReagentsTypical Duration
1. Deblocking Removal of the 5'-DMT protecting group.3% TCA in DCM60 seconds
2. Coupling Addition of the next phosphoramidite to the free 5'-OH group.Phosphoramidite + Activator (ETT)90 seconds
3. Capping Acetylation of unreacted 5'-OH groups to prevent the formation of failure sequences.Capping A + Capping B30 seconds
4. Sulfurization Conversion of the phosphite (B83602) triester linkage to a phosphorothioate triester.Sulfurizing Reagent (DDTT or PADS)60 seconds

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the solid support is treated with concentrated aqueous ammonia at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

4. Purification and Analysis:

  • The crude oligonucleotide solution is filtered to remove the solid support.

  • The solution is then concentrated and purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[10]

  • The purity and identity of the final product are confirmed by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF MS) and Capillary Electrophoresis (CE).[16][17][18]

Protocol 2: Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

This protocol outlines the synthesis of PMOs using a solid-phase approach, which can be adapted for automated synthesizers.[5]

1. Materials and Reagents:

  • Solid Support: Polystyrene resin functionalized with a suitable linker.

  • Monomers: Trityl (Tr) or Fluorenylmethyloxycarbonyl (Fmoc) protected morpholino monomers activated as chlorophosphoramidates.[5][19]

  • Deblocking Solution (Trityl): 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[5]

  • Deblocking Solution (Fmoc): 20% Piperidine in Dimethylformamide (DMF).[5]

  • Coupling Solution: Activated Morpholino Monomer and a tertiary amine base (e.g., N-ethylmorpholine) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).

  • Cleavage and Deprotection Solution: Concentrated Aqueous Ammonia.[5]

2. Synthesis Cycle:

StepActionReagentsTypical Duration
1. Deblocking Removal of the Trityl or Fmoc protecting group from the morpholino nitrogen.Trityl or Fmoc Deblocking Solution5-15 minutes[5]
2. Coupling Addition of the next activated morpholino monomer.Coupling Solution30-120 minutes

3. Cleavage and Deprotection:

  • The solid support is treated with concentrated aqueous ammonia at 55°C for 16 hours to cleave the PMO from the support and remove protecting groups.[5]

4. Purification and Analysis:

  • The crude PMO is purified by HPLC.

  • The final product is analyzed by Mass Spectrometry and HPLC.

Protocol 3: Solid-Phase Synthesis of Locked Nucleic Acid (LNA) Oligonucleotides

This protocol describes the incorporation of LNA monomers into an oligonucleotide sequence using standard phosphoramidite chemistry.[8][20][21]

1. Materials and Reagents:

  • Solid Support: CPG pre-loaded with the first nucleoside (DNA or LNA).

  • Phosphoramidites: Standard deoxynucleoside phosphoramidites and 5'-DMT-protected LNA phosphoramidites.

  • Standard reagents for phosphoramidite chemistry (as in Protocol 1).

2. Synthesis Cycle: The synthesis cycle is similar to standard DNA synthesis, with slight modifications for LNA monomers.

StepActionReagentsTypical Duration
1. Deblocking Removal of the 5'-DMT protecting group.3% TCA in DCM60 seconds
2. Coupling Addition of the LNA phosphoramidite.LNA Phosphoramidite + Activator (ETT)180-250 seconds[20]
3. Capping Acetylation of unreacted 5'-OH groups.Capping A + Capping B30 seconds
4. Oxidation Conversion of the phosphite triester to a stable phosphate triester.Iodine Solution45 seconds[20]

3. Cleavage and Deprotection:

  • Standard cleavage and deprotection are performed using concentrated aqueous ammonia at 55°C for 8-12 hours.

4. Purification and Analysis:

  • Purification is carried out using RP-HPLC or PAGE.

  • Analysis is performed using Mass Spectrometry and HPLC.

Quantitative Data Summary

Modification TypeCoupling EfficiencyKey Synthesis ParametersNuclease ResistanceBinding Affinity (Tm)
Phosphorothioate (PS) >99%[15]Sulfurization step required.HighSlightly Decreased
Phosphorodiamidate Morpholino (PMO) Variable, can be lower than standard phosphoramidite chemistry.Longer coupling times.[22]Very HighHigh
Locked Nucleic Acid (LNA) >98%Longer coupling and oxidation times.[8][20]HighSignificantly Increased (+3 to +9.6°C per LNA modification)[21]

Characterization of Modified Oligonucleotides

A thorough characterization of synthesized therapeutic oligonucleotides is crucial to ensure their quality, purity, and identity. A combination of analytical techniques is typically employed.[16][23]

G cluster_purification Purification cluster_analysis Analysis HPLC HPLC (High-Performance Liquid Chromatography) Purified_Oligo Purified Oligonucleotide HPLC->Purified_Oligo PAGE PAGE (Polyacrylamide Gel Electrophoresis) PAGE->Purified_Oligo MS Mass Spectrometry (ESI-MS, MALDI-TOF MS) Characterized_Product Characterized Final Product MS->Characterized_Product CE Capillary Electrophoresis CE->Characterized_Product AEX Anion-Exchange Chromatography (AEX) AEX->Characterized_Product Crude_Oligo Crude Oligonucleotide Crude_Oligo->HPLC Crude_Oligo->PAGE Purified_Oligo->MS Identity & Purity Purified_Oligo->CE Purity & Size Purified_Oligo->AEX Purity & Charge Variants

Caption: Workflow for the purification and analysis of modified oligonucleotides.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the purification and purity assessment of oligonucleotides.[10][17] Ion-pair reversed-phase (IP-RP) HPLC is a common mode for separating oligonucleotides.[17]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight and sequence of the synthesized oligonucleotide.[16][18][23] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are frequently used techniques.[17][18]

  • Capillary Electrophoresis (CE): A high-resolution technique for assessing the purity and size of oligonucleotides.[16]

  • Anion-Exchange Chromatography (AEX): Used for the analysis of purity and impurities based on the negative charges of the phosphate backbone.[16]

Conclusion

The synthesis of therapeutic oligonucleotides with modified backbones is a well-established yet evolving field. The protocols and data presented here provide a foundation for researchers and drug developers to produce high-quality modified oligonucleotides for a range of therapeutic applications. Careful adherence to optimized synthesis protocols and rigorous analytical characterization are paramount to ensuring the safety and efficacy of these promising drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of dA(Bz) Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with dA(Bz) phosphoramidites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable coupling efficiency for dA(Bz) phosphoramidite (B1245037)?

A1: For optimal synthesis of high-quality oligonucleotides, the stepwise coupling efficiency for each monomer, including dA(Bz) phosphoramidite, should be consistently high, ideally above 98%.[1] Many modern synthesis processes aim for efficiencies greater than 99%.[2][3] A drop of even a few percentage points in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[4][5]

Q2: How does the stability of dA(Bz) phosphoramidite compare to other standard phosphoramidites?

A2: The stability of deoxyribonucleoside phosphoramidites in acetonitrile (B52724) solution generally follows the order: T, dC > dA > dG.[6][7] This means that dA(Bz) phosphoramidite is more susceptible to degradation than thymidine (B127349) and dC(Bz) phosphoramidites, but less so than dG(iBu) phosphoramidite. One study showed that after five weeks of storage in an acetonitrile solution under an inert atmosphere, the purity of dA(Bz) phosphoramidite was reduced by 6%, whereas dG(iBu) degraded by 39%.[6][7]

Q3: What are the primary degradation pathways for dA(Bz) phosphoramidite?

A3: The main degradation pathways for dA(Bz) phosphoramidite in solution involve hydrolysis and reactions related to the cyanoethyl protecting group.[6][7]

  • Hydrolysis: Trace amounts of water in the acetonitrile can react with the phosphoramidite, leading to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction.[][9]

  • Acrylonitrile-Related Reactions: Degradation can also occur through the elimination of acrylonitrile, which can then participate in side reactions, potentially forming adducts with the nucleobases.[6][7][10]

Q4: Can the choice of activator impact the coupling efficiency of dA(Bz) phosphoramidite?

A4: Absolutely. The activator plays a critical role in protonating the diisopropylamino group of the phosphoramidite, making it a good leaving group for the subsequent nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. Using a suboptimal, degraded, or incorrect concentration of the activator will result in inefficient activation and, consequently, low coupling efficiency.[] Common activators include 1H-tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT), as well as 4,5-dicyanoimidazole (B129182) (DCI).[12]

Q5: Are there any sequence-dependent effects that can lead to low coupling efficiency with dA(Bz)?

A5: Yes, the local sequence context can influence coupling efficiency. For example, regions rich in purines, like adenine (B156593) and guanine, can be bulkier and may present some steric hindrance.[] Additionally, secondary structures such as hairpins or self-complementary motifs within the growing oligonucleotide can make the 5'-hydroxyl group less accessible to the incoming phosphoramidite, thereby reducing coupling efficiency.[]

Troubleshooting Guide

Issue: Sudden or consistent drop in coupling efficiency during dA(Bz) addition.

This is a common issue that can often be resolved by systematically evaluating the reagents, the synthesizer, and the synthesis protocol.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low dA(Bz) Coupling Efficiency Detected check_reagents Step 1: Verify Reagent Quality start->check_reagents check_moisture Is Moisture Content Low in All Reagents? check_reagents->check_moisture dry_reagents Action: Dry Solvents & Use Fresh Reagents check_moisture->dry_reagents No check_amidite Is dA(Bz) Phosphoramidite Fresh & Properly Stored? check_moisture->check_amidite Yes dry_reagents->check_amidite replace_amidite Action: Use a Fresh Vial of dA(Bz) Phosphoramidite check_amidite->replace_amidite No check_activator Is Activator Solution Fresh & Correctly Prepared? check_amidite->check_activator Yes replace_amidite->check_activator replace_activator Action: Prepare Fresh Activator Solution check_activator->replace_activator No check_synthesizer Step 2: Inspect Synthesizer & Fluidics check_activator->check_synthesizer Yes replace_activator->check_synthesizer check_leaks Are There Leaks in the System? check_synthesizer->check_leaks fix_leaks Action: Perform Leak Test & Replace Tubing/Fittings check_leaks->fix_leaks Yes check_delivery Is Reagent Delivery Accurate? check_leaks->check_delivery No fix_leaks->check_delivery calibrate_delivery Action: Calibrate Reagent Delivery Volumes check_delivery->calibrate_delivery No optimize_protocol Step 3: Optimize Synthesis Protocol check_delivery->optimize_protocol Yes calibrate_delivery->optimize_protocol increase_coupling_time Action: Increase Coupling Time for dA(Bz) optimize_protocol->increase_coupling_time increase_concentration Action: Increase Phosphoramidite Concentration increase_coupling_time->increase_concentration resolution Coupling Efficiency Restored increase_concentration->resolution degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_acrylonitrile Acrylonitrile-Related Pathway dABz dA(Bz) Phosphoramidite (Active for Coupling) H_phosphonate dA(Bz) H-phosphonate (Inactive for Coupling) dABz->H_phosphonate Hydrolysis H2O H₂O (Moisture) H2O->H_phosphonate dABz2 dA(Bz) Phosphoramidite acrylonitrile Acrylonitrile Elimination dABz2->acrylonitrile adducts Formation of Adducts acrylonitrile->adducts

References

Technical Support Center: Optimizing Coupling of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of 5'-DMTr-dA(Bz)-Methyl phosphonamidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling time for this compound?

For syntheses at a scale of 1 µmole or smaller, a coupling time of 5 minutes is recommended to ensure efficient reaction. Standard cyanoethyl phosphoramidites typically require a shorter coupling time of about 30 seconds, while modified bases often necessitate longer times, in the range of 5-10 minutes.

Q2: How does the coupling efficiency of methyl phosphonamidites compare to standard cyanoethyl phosphoramidites?

Q3: What factors can influence the coupling efficiency of this compound?

Several factors can impact the success of the coupling reaction:

  • Reagent Purity: The presence of moisture or oxidized phosphoramidites can significantly decrease coupling efficiency. It is crucial to use anhydrous acetonitrile (B52724) and fresh, high-quality reagents.

  • Activator Choice: The type and concentration of the activator play a critical role. Common activators include tetrazole derivatives and substituted imidazoles.

  • Solvent Quality: Anhydrous acetonitrile is essential, as water will react with the activated phosphoramidite, reducing its availability for coupling.

  • Protecting Groups: The benzoyl (Bz) protecting group on the adenine (B156593) base can influence coupling efficiency due to its steric bulk.

Q4: Are there any specific considerations for the deprotection of oligonucleotides containing methyl phosphonate (B1237965) linkages?

Yes, methyl phosphonate linkages are more susceptible to cleavage under basic conditions than standard phosphodiester linkages. Therefore, modified deprotection protocols are necessary. A common method involves a two-step process using an ammonium (B1175870) hydroxide (B78521) solution followed by ethylenediamine (B42938).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency (as indicated by subsequent analysis, not just trityl yield) 1. Inadequate coupling time. 2. Deactivated phosphonamidite or activator. 3. Presence of moisture in the system. 4. Steric hindrance, especially in GC-rich sequences.1. Increase the coupling time to 5-10 minutes. 2. Use fresh, high-purity phosphonamidite and activator solutions. 3. Ensure all reagents and solvents are anhydrous. Purge lines with dry argon or helium. 4. Consider using a stronger activator or increasing its concentration.
Truncated Sequences 1. Incomplete coupling at one or more steps. 2. Premature cleavage of the growing chain from the solid support.1. Optimize coupling time and reagent concentrations as described above. 2. Ensure the solid support and linkage are stable to the synthesis conditions.
Formation of Side Products 1. Side reactions due to prolonged exposure to reagents. 2. Incomplete capping of unreacted 5'-hydroxyl groups.1. Avoid excessively long coupling times beyond the recommended range. 2. Ensure the capping step is efficient to block any unreacted chains from further elongation.
Unexpected Base Modification 1. Issues with the benzoyl (Bz) protecting group. 2. Use of inappropriate deprotection conditions.1. Ensure the deblocking steps are not overly harsh, which could lead to depurination. 2. Follow the recommended deprotection protocol for methyl phosphonate-containing oligonucleotides to avoid base modification. The use of acetyl-protected dC (Ac-dC) is recommended to prevent base modification during ethylenediamine deprotection.

Experimental Protocols

Standard Coupling Protocol for this compound (1 µmole scale)
  • Deblocking: The 5'-DMTr protecting group of the terminal nucleotide on the solid support is removed using a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Activation and Coupling:

    • The this compound is activated using a suitable activator (e.g., 0.25 M ETT in acetonitrile).

    • The activated phosphonamidite is delivered to the synthesis column.

    • A coupling time of 5 minutes is employed.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole).

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphotriester using a solution of iodine in a mixture of THF, pyridine, and water. For methyl phosphonamidites, a low water content oxidizer is required.

Deprotection Protocol for Oligonucleotides Containing Methyl Phosphonate Linkages

This protocol is adapted from recommended procedures to minimize cleavage of the methyl phosphonate backbone.

  • Initial Cleavage:

    • Air-dry the solid support in the synthesis column.

    • Transfer the support to a sealed vial.

    • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) to the support.

    • Let the vial stand at room temperature for 30 minutes.

  • Base Deprotection:

    • Add 0.5 mL of ethylenediamine to the vial and reseal it.

    • Let the vial stand at room temperature for 6 hours.

  • Work-up:

    • Collect the supernatant and wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution.

    • Combine the supernatant and washes, then dilute to 15 mL with water.

    • Neutralize the solution by adjusting the pH to 7 with a 1:9 solution of 6M hydrochloric acid in acetonitrile/water.

    • Desalt the resulting solution using a standard cartridge purification method.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMTr) Coupling 2. Coupling (Add 5'-DMTr-dA(Bz)-Me-Phosphonamidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping New phosphite triester Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle End Oxidation->End Final Cycle Complete Start Start->Deblocking

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Yield or Truncated Sequences Check_Coupling_Time Is Coupling Time ≥ 5 min? Start->Check_Coupling_Time Increase_Time Increase Coupling Time (5-10 min) Check_Coupling_Time->Increase_Time No Check_Reagents Are Reagents Fresh & Anhydrous? Check_Coupling_Time->Check_Reagents Yes Increase_Time->Check_Reagents Replace_Reagents Use Fresh Anhydrous Reagents & Solvents Check_Reagents->Replace_Reagents No Check_Activator Is Activator Concentration Optimal? Check_Reagents->Check_Activator Yes Replace_Reagents->Check_Activator Adjust_Activator Increase Activator Concentration Check_Activator->Adjust_Activator No Review_Protocol Review Full Protocol for Other Issues Check_Activator->Review_Protocol Yes Adjust_Activator->Review_Protocol

Caption: A decision tree for troubleshooting low-yield oligonucleotide synthesis.

Technical Support Center: Preventing Depurination of dA Residues in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the depurination of deoxyadenosine (B7792050) (dA) residues during oligonucleotide synthesis. Depurination, the cleavage of the β-N-glycosidic bond between the purine (B94841) base and the deoxyribose sugar, is a critical side reaction that can lead to strand cleavage and the accumulation of truncated oligonucleotide fragments, ultimately impacting the yield and purity of the final product.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a problem in oligonucleotide synthesis?

A1: Depurination is the loss of a purine base (adenine or guanine) from the DNA backbone, creating an apurinic (AP) site.[2] This occurs through the acid-catalyzed hydrolysis of the N-glycosidic bond.[2] During solid-phase oligonucleotide synthesis, the repeated acid treatments required for the removal of the 5'-dimethoxytrityl (DMT) protecting group can lead to depurination, particularly at dA residues.[3][4] The resulting abasic site is unstable and can lead to cleavage of the oligonucleotide chain upon final deprotection with basic reagents, generating shorter, truncated sequences.[1] This significantly reduces the yield of the desired full-length oligonucleotide and complicates purification.

Q2: Which factors contribute to the depurination of dA residues?

A2: Several factors can increase the likelihood of dA depurination:

  • Acid Strength of Deblocking Reagent: Stronger acids used for detritylation, such as Trichloroacetic Acid (TCA), increase the rate of depurination compared to weaker acids like Dichloroacetic Acid (DCA).[3][5]

  • Protecting Group on the Adenine (B156593) Base: Electron-withdrawing acyl protecting groups (like benzoyl) on the exocyclic amine of adenine can destabilize the glycosidic bond, making it more susceptible to cleavage. In contrast, electron-donating protecting groups, such as formamidines, stabilize this bond.[1][6]

  • Extended Acid Exposure: Longer or repeated exposure to the deblocking acid, which can occur during the synthesis of long oligonucleotides or in large-scale synthesis, increases the incidence of depurination.[3][5]

  • Synthesis Scale and Platform: Large-scale synthesis may require longer deblocking times, increasing the risk of depurination.[5] Different synthesis platforms, such as microarrays, may also have fluidics that influence the efficiency of reagent delivery and removal, potentially affecting depurination rates.[1]

Q3: How can I detect if depurination is occurring in my synthesis?

A3: The primary indicator of depurination is the appearance of shorter oligonucleotide fragments (n-1, n-2, etc.) in the final product analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.[1] These truncated sequences are a result of chain cleavage at the abasic sites generated during synthesis.[1] To confirm that depurination is the cause, you can perform a quantitative analysis of the released adenine in the acidic deblocking solutions, though this is a more involved process.

Q4: What are the primary strategies to prevent dA depurination?

A4: The main strategies focus on minimizing acid exposure and using more stable monomers:

  • Use a Weaker Deblocking Acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA) for the detritylation step.[3]

  • Optimize Deblocking Time: Use the shortest possible deblocking time that still allows for complete detritylation. This is especially critical for longer oligonucleotides.

  • Use Depurination-Resistant dA Monomers: Employ dA phosphoramidites with formamidine (B1211174) protecting groups (e.g., dimethylformamidine - dmf) instead of the standard benzoyl (Bz) group.[1][3][6]

Troubleshooting Guide

This guide will help you diagnose and resolve issues related to dA depurination.

Symptom Potential Cause Recommended Action
Increased presence of shorter fragments (n-x products) in final analysis, especially for A-rich sequences. Excessive depurination during synthesis.1. Switch from TCA to DCA for deblocking. 2. Reduce the deblocking step time. 3. Consider using dA monomers with formamidine protecting groups.
Lower than expected yield of full-length product, particularly for long oligonucleotides. Cumulative depurination over many synthesis cycles.1. Implement the use of DCA for deblocking. 2. For very long oligos (>100 bases), consider using a support with larger pores (e.g., 2000 Å) to improve reagent diffusion and minimize required deblocking times.[3]
Depurination is still observed even after switching to DCA. 1. Incomplete detritylation leading to longer deblocking times. 2. Issues with synthesizer fluidics causing inefficient reagent removal.1. Increase the concentration or delivery volume of DCA to ensure complete detritylation in a shorter time.[3] 2. Check and optimize the fluidics of your synthesizer to ensure efficient reagent delivery and washing.

Quantitative Data Summary

The choice of deblocking acid and protecting group significantly impacts the rate of depurination. The following table summarizes the relative stability of dA residues under different conditions.

Deblocking Acid (in Methylene Chloride) Protecting Group Relative Depurination Half-Time Reference
3% Dichloroacetic Acid (DCA)N6-benzoylLongest[5][7]
15% Dichloroacetic Acid (DCA)N6-benzoylIntermediate[5][7]
3% Trichloroacetic Acid (TCA)N6-benzoylShortest[5][7]

Note: A longer half-time indicates greater stability and less depurination.

Experimental Protocols

Protocol 1: Switching from TCA to DCA Deblocking Solution

This protocol outlines the steps for changing the deblocking reagent on an automated oligonucleotide synthesizer to minimize depurination.

Materials:

  • Dichloroacetic Acid (DCA)

  • Dichloromethane (DCM), synthesis grade

  • Automated DNA/RNA synthesizer

  • Appropriate reagent bottles for the synthesizer

Procedure:

  • Prepare the DCA Deblocking Solution:

    • Carefully prepare a 3% (v/v) solution of DCA in DCM. For example, add 30 mL of DCA to 970 mL of DCM.

    • Ensure the solution is thoroughly mixed.

  • Instrument Preparation:

    • Consult your synthesizer's user manual for instructions on changing reagents.

    • Prime the appropriate reagent line with the new 3% DCA/DCM solution to ensure all TCA solution is flushed from the system.

  • Modify Synthesis Protocol:

    • Access the synthesis protocols on your synthesizer's control software.

    • Create a copy of your standard synthesis protocol and name it appropriately (e.g., "DCA_Deblock").

    • In the new protocol, locate the deblocking step.

    • It is recommended to at least double the delivery time or volume of the deblock solution when switching from 3% TCA to 3% DCA to ensure complete detritylation, as DCA is a weaker acid.[3]

  • Perform a Test Synthesis:

    • Synthesize a short, known oligonucleotide sequence using the new DCA protocol.

    • Analyze the crude product by HPLC or mass spectrometry to confirm that detritylation is complete and to assess the purity of the oligonucleotide.

  • Optimization:

    • If incomplete detritylation is observed (indicated by the presence of DMT-on species in a trityl-off synthesis), slightly increase the deblocking time or DCA concentration and repeat the test synthesis. The goal is to find the shortest deblocking time that achieves complete detritylation.

Visualizations

Mechanism of Depurination

dA Deoxyadenosine Residue (in Oligo Chain) protonation Protonation of N7 by Acid (e.g., TCA, DCA) dA->protonation Detritylation Step destabilization Weakening of the N-Glycosidic Bond protonation->destabilization hydrolysis Hydrolysis destabilization->hydrolysis products Abasic Site (AP Site) + Released Adenine hydrolysis->products cleavage Strand Cleavage (upon base treatment) products->cleavage fragments Truncated Oligonucleotide Fragments cleavage->fragments

Caption: Acid-catalyzed mechanism of dA depurination during oligonucleotide synthesis.

Troubleshooting Workflow for Depurination

start Start: Low Yield of Full-Length Oligo check_hplc Analyze Crude Product by HPLC/MS: Observe Truncated Sequences? start->check_hplc no_truncation Other Synthesis Issue check_hplc->no_truncation No review_synthesis Review Synthesis Parameters: Using TCA Deblock? check_hplc->review_synthesis Yes check_fluidics Check Synthesizer Fluidics and Reagent Quality no_truncation->check_fluidics switch_to_dca Action: Switch to 3% DCA Deblocking Solution review_synthesis->switch_to_dca Yes still_issues Still Observing Truncation? review_synthesis->still_issues No (Using DCA) optimize_dca Optimize DCA Deblocking Time switch_to_dca->optimize_dca optimize_dca->still_issues use_formamidine Action: Use Depurination-Resistant dA-Formamidine Monomers still_issues->use_formamidine Yes end End: Improved Yield and Purity still_issues->end No use_formamidine->end

Caption: A logical workflow for troubleshooting and resolving dA depurination issues.

Comparison of dA Protecting Groups

protecting_groups Protecting Groups for dA acyl Acyl Type (e.g., Benzoyl - Bz) protecting_groups->acyl formamidine Formamidine Type (e.g., dmf) protecting_groups->formamidine acyl_props Electron-Withdrawing Destabilizes Glycosidic Bond More Prone to Depurination acyl->acyl_props formamidine_props Electron-Donating Stabilizes Glycosidic Bond Less Prone to Depurination formamidine->formamidine_props

Caption: Comparison of acyl and formamidine protecting groups for dA residues.

References

Technical Support Center: Synthesis of Long Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and quality of long methylphosphonate (B1257008) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are methylphosphonate oligonucleotides and what are their primary applications?

Methylphosphonate oligonucleotides (MPOs) are synthetic analogs of DNA in which one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group.[1] This modification renders the internucleotide linkage electrically neutral, which offers several advantages for therapeutic applications.[2] The primary benefits include increased resistance to nuclease degradation and improved cellular uptake due to the neutral backbone.[1][2] These properties make them valuable tools in antisense therapy, where they can modulate the expression of specific genes.[3]

Q2: What are the main challenges encountered during the synthesis of long methylphosphonate oligonucleotides?

The synthesis of long MPOs presents several key challenges that can impact yield and purity:

  • Low Coupling Efficiency: Achieving the high stepwise coupling efficiency (ideally >99%) required for long oligonucleotides can be difficult. The methylphosphonamidite monomers can be sterically hindered, and the growing oligonucleotide chain can also impede efficient reaction.

  • Sensitivity to Moisture: The phosphoramidite (B1245037) chemistry used in synthesis is highly sensitive to moisture, which can lead to the hydrolysis of phosphoramidites and a significant decrease in coupling efficiency.

  • Backbone Degradation during Deprotection: The methylphosphonate backbone is susceptible to degradation under standard basic deprotection conditions, such as treatment with ammonium (B1175870) hydroxide (B78521).[4]

  • Side Reactions: Unwanted chemical modifications can occur during both synthesis and deprotection, leading to impurities that are difficult to remove. A common side reaction is the transamination of protected cytidine (B196190) residues during deprotection with ethylenediamine (B42938).[2]

  • Purification Difficulties: The final product is often a complex mixture of the full-length oligonucleotide and shorter failure sequences (n-1, n-2, etc.). The purification of long oligonucleotides can be challenging, and significant yield loss can occur at this stage.[5]

Q3: Which coupling activators are recommended for methylphosphonate oligonucleotide synthesis?

The choice of coupling activator is critical for achieving high coupling efficiency. While 1H-Tetrazole has been traditionally used, more efficient activators are now common. 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are widely used for the synthesis of standard and modified oligonucleotides.[6] ETT is a more acidic activator than tetrazole, which can lead to higher reactivity. However, for very long oligonucleotides or on larger synthesis scales, a less acidic activator like DCI (pKa 5.2) may be preferred to minimize the risk of depurination (the cleavage of the bond between the purine (B94841) base and the sugar).[7]

Q4: What are the critical parameters for the deprotection of methylphosphonate oligonucleotides?

Due to the base-lability of the methylphosphonate backbone, standard deprotection protocols are often unsuitable. A widely adopted and effective method involves the use of ethylenediamine (EDA).[2] However, EDA can cause side reactions, particularly with N4-benzoyl-protected cytidine. A superior "one-pot" procedure has been developed that significantly improves yield. This method involves a brief initial treatment with dilute ammonia (B1221849) to remove certain modifications, followed by the addition of ethylenediamine to complete the deprotection.[2] This one-pot method has been reported to provide up to a 250% higher yield of the final product compared to older two-step methods.[2]

Q5: What are the most effective methods for purifying long methylphosphonate oligonucleotides?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying long oligonucleotides.[8] Two primary modes are used:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. It is particularly effective for "DMT-on" purification, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product, allowing for excellent separation from shorter, "DMT-off" failure sequences.[9] RP-HPLC is suitable for oligonucleotides up to approximately 80 bases in length, though resolution can decrease with increasing length.[5]

  • Anion-Exchange HPLC (AX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups.[5] While effective, its resolution can also diminish for very long oligonucleotides.[5]

For particularly long or complex sequences, a combination of purification methods or Polyacrylamide Gel Electrophoresis (PAGE) may be necessary, although PAGE often results in lower yields.[5]

Troubleshooting Guides

Issue 1: Low Overall Yield of the Final Oligonucleotide Product

Potential Cause Recommended Action
Low Coupling Efficiency 1. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) for all reagents and ensure synthesizer lines are dry. The presence of moisture is a primary cause of reduced coupling efficiency. 2. Use High-Quality Reagents: Employ fresh, high-purity phosphoramidites and activators. 3. Optimize Coupling Time: For long or sterically hindered sequences, increasing the coupling time can improve efficiency. Standard coupling times are typically around 30 seconds, but for modified bases, this may need to be extended to 5-10 minutes.[10] 4. Choose an Appropriate Activator: For long syntheses, consider using a less acidic activator like DCI to prevent depurination.[7]
Inefficient Deprotection and Cleavage 1. Use Optimized Deprotection Protocol: Employ the one-pot deprotection method with dilute ammonia and ethylenediamine to maximize recovery from the solid support and minimize backbone degradation.[2] 2. Avoid Standard Deprotection: Do not use prolonged treatment with concentrated ammonium hydroxide, as this can cleave the methylphosphonate backbone.
Product Loss During Purification 1. Optimize HPLC Conditions: For RP-HPLC, ensure the mobile phase composition and gradient are optimized for the length and hydrophobicity of your oligonucleotide. For DMT-on purification, ensure complete detritylation after collection.[9] 2. Consider Alternative Purification: For very long oligonucleotides (>80-100 bases), consider anion-exchange HPLC or PAGE, but be aware of potentially lower yields with PAGE.
Depurination 1. Use a Milder Deblocking Agent: If depurination is suspected (especially with G-rich sequences), consider switching from trichloroacetic acid (TCA) to a milder acid like dichloroacetic acid (DCA) for the detritylation step.

Issue 2: High Levels of (n-1) Shortmer Impurities

Potential Cause Recommended Action
Incomplete Coupling This is the most common cause of n-1 impurities. Refer to the recommendations for Low Coupling Efficiency in the table above.
Inefficient Capping 1. Verify Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. 2. Increase Capping Time: If n-1 products are consistently observed, consider increasing the capping time to ensure all unreacted 5'-hydroxyl groups are effectively blocked.

Issue 3: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis

Potential Cause Recommended Action
Base Modification during Deprotection 1. Use Ibu-Protected dC: If using benzoyl-protected dC (bz-dC), transamination can occur with ethylenediamine deprotection, leading to a +15% mass adduct.[2] Using isobutyryl-protected dC (ibu-dC) can prevent this side reaction.[2] 2. Employ the One-Pot Deprotection Method: The initial treatment with dilute ammonia in the one-pot method can help revert certain modifications on guanosine (B1672433) that may occur during synthesis.[11]
Phosphoramidite Degradation 1. Use Fresh Phosphoramidites: Ensure that the phosphoramidite solutions are freshly prepared and have not been stored for extended periods, as they can degrade over time.

Data Presentation

Table 1: Comparison of Common Coupling Activators for Oligonucleotide Synthesis

ActivatorTypical ConcentrationpKaCharacteristics
1H-Tetrazole0.45 M4.8Traditional activator, but has low solubility in acetonitrile and can be explosive in solid form. Less efficient for sterically hindered monomers.[7]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.5 M4.3More soluble and reactive than tetrazole.[7] Its higher acidity can lead to some detritylation during coupling.
4,5-Dicyanoimidazole (DCI)0.25 M5.2Less acidic than ETT, which minimizes depurination, making it a good choice for long oligonucleotide synthesis.[7][12] Provides high coupling efficiency.[12]

Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Product

Coupling Efficiency per StepTheoretical Yield for a 20-merTheoretical Yield for a 50-merTheoretical Yield for a 100-mer
98.0%~67%~36%~13%
99.0%~82%~61%~37%
99.5%~90%~78%~61%
99.8%~96%~90%~82%

Note: This table illustrates the theoretical maximum yield and does not account for losses during deprotection and purification.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Long Methylphosphonate Oligonucleotides

This protocol outlines the key steps in a standard synthesis cycle on an automated DNA synthesizer. Specific timings and reagent volumes may need to be optimized based on the synthesizer and the scale of the synthesis.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in dichloromethane.

    • Procedure: The solid support is washed with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Time: 50-60 seconds.[13]

    • Critical Note: The orange color of the cleaved DMT cation is a useful indicator of coupling efficiency from the previous cycle.[14]

  • Coupling:

    • Reagents:

      • Methylphosphonamidite monomer (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Procedure: The phosphoramidite and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group.

    • Time: 3-10 minutes. Longer coupling times are generally required for methylphosphonamidites compared to standard phosphoramidites.

    • Critical Note: All reagents, especially the acetonitrile, must be strictly anhydrous to achieve high coupling efficiency.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride/Lutidine/THF.

      • Cap B: N-Methylimidazole/THF.

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles, which would result in n-1 deletion mutants.

    • Time: 20-30 seconds.[13]

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage.

    • Time: 30-45 seconds.[13]

Protocol 2: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from a method shown to significantly increase product yield.[2]

  • Initial Ammonia Treatment:

    • Transfer the solid support from the synthesis column to a sealed vial.

    • Add a solution of acetonitrile/ethanol/concentrated ammonium hydroxide (45:45:10 v/v/v).

    • Agitate at room temperature for 30 minutes.

  • Ethylenediamine Treatment:

    • Directly to the same vial, add an equal volume of ethylenediamine (EDA).

    • Continue to agitate at room temperature for 6 hours to complete the deprotection and cleave the oligonucleotide from the support.[2]

  • Neutralization and Desalting:

    • Dilute the solution with water.

    • Neutralize to pH 7 with hydrochloric acid.

    • The crude oligonucleotide is now ready for purification (e.g., by HPLC).

Protocol 3: Reversed-Phase HPLC Purification (DMT-on)

This is a general protocol for the purification of long oligonucleotides using RP-HPLC.

  • Sample Preparation:

  • HPLC Conditions:

    • Column: A C8 or C18 reversed-phase column is typically used.[15]

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the oligonucleotides. A typical gradient might be 5% to 50% acetonitrile over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

    • Temperature: Running the column at an elevated temperature (e.g., 60 °C) can help to disrupt secondary structures and improve peak shape.[9]

  • Fraction Collection and Detritylation:

    • Collect the main peak corresponding to the DMT-on product.

    • Evaporate the collected fraction.

    • To remove the DMT group, treat the dried product with 80% acetic acid in water for 15-30 minutes.

    • Quench the acid with a buffer (e.g., triethylammonium bicarbonate) and desalt the final product.

Visualizations

Synthesis_Cycle cluster_0 Solid Support with Growing Oligo Start 5'-DMT-Oligo-Support Deblocking Deblocking (3% DCA) Start->Deblocking Remove 5'-DMT Coupling Coupling (Methylphosphonamidite + Activator) Deblocking->Coupling Free 5'-OH Capping Capping (Acetic Anhydride) Coupling->Capping Cap unreacted 5'-OH Oxidation Oxidation (Iodine) Capping->Oxidation Form P(III) linkage Oxidation->Start Form stable Methylphosphonate (Cycle for next base)

Caption: Workflow for the solid-phase synthesis of methylphosphonate oligonucleotides.

Troubleshooting_Low_Yield Start Low Final Yield Check_Trityl Review Trityl Signal Start->Check_Trityl Trityl_Low Signal Decreasing Rapidly? Check_Trityl->Trityl_Low Low_Coupling Low Coupling Efficiency Trityl_Low->Low_Coupling Yes Check_HPLC Analyze Crude Product by HPLC Trityl_Low->Check_HPLC No Check_Reagents Check Reagent Quality (Anhydrous Solvents, Fresh Amidites) Low_Coupling->Check_Reagents Optimize_Coupling Optimize Coupling Time/Activator Low_Coupling->Optimize_Coupling High_N1 High (n-1) Peak? Check_HPLC->High_N1 Inefficient_Capping Inefficient Capping High_N1->Inefficient_Capping Yes Broad_Peaks Degradation Products? High_N1->Broad_Peaks No Check_Cap_Reagents Check Capping Reagents Inefficient_Capping->Check_Cap_Reagents Deprotection_Issue Harsh Deprotection Broad_Peaks->Deprotection_Issue Yes Use_OnePot Use One-Pot Deprotection Protocol Deprotection_Issue->Use_OnePot

Caption: Troubleshooting flowchart for low yield in methylphosphonate oligonucleotide synthesis.

Deprotection_Side_Reactions cluster_deprotection Deprotection with Ethylenediamine (EDA) Bz_dC N4-Benzoyl-dC Transamination Transamination Side Product (EDA Adduct) Bz_dC->Transamination Up to 15% Desired_dC Desired Cytidine Product Bz_dC->Desired_dC Major Pathway Ibu_dC N4-Isobutyryl-dC Ibu_dC->Desired_dC Clean Deprotection

Caption: Side reactions during deprotection of protected cytidine residues.

References

Technical Support Center: Purification of Crude Methylphosphonate Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of crude methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying methylphosphonate oligonucleotides compared to standard phosphodiester oligonucleotides?

A1: Methylphosphonate oligonucleotides present unique purification challenges due to two primary factors:

  • Diastereomer Formation: The substitution of a non-bridging oxygen with a methyl group on the phosphorus atom creates a chiral center. This results in the formation of 2^n diastereomers, where 'n' is the number of methylphosphonate linkages. These diastereomers often have very similar physicochemical properties, making their separation difficult and frequently leading to broad peaks in HPLC chromatograms.[1][2]

  • Base Sensitivity: The methylphosphonate backbone is susceptible to degradation under standard basic deprotection conditions, such as those using ammonium (B1175870) hydroxide.[3] This necessitates the use of alternative, milder deprotection strategies to maintain the integrity of the oligonucleotide.

Q2: Which HPLC mode is best suited for purifying methylphosphonate oligonucleotides?

A2: Ion-pair reversed-phase (IP-RP) HPLC is the most common and effective technique for the purification of methylphosphonate oligonucleotides.[4][5][6] This method utilizes ion-pairing reagents to increase the retention of the anionic oligonucleotide on a hydrophobic stationary phase, allowing for separation based on both hydrophobicity and length. Anion-exchange (AEX) HPLC can also be used, which separates oligonucleotides based on the number of charged phosphate (B84403) groups.[5] However, IP-RP HPLC is often preferred for its compatibility with mass spectrometry and its ability to separate DMT-on from DMT-off species, which is a common strategy for purifying full-length products.[4][7]

Q3: Why do my chromatograms for methylphosphonate oligonucleotides show broad peaks instead of sharp, well-defined ones?

A3: Broad peaks are a common observation in the chromatography of methylphosphonate oligonucleotides and are primarily caused by the partial separation of the numerous diastereomers present in the sample.[1][2] Each diastereomer can have a slightly different retention time, and when they are not fully resolved, they co-elute to form a broadened peak. Other factors that can contribute to peak broadening include the presence of secondary structures (which can be mitigated by heating the column), slow mass transfer in the stationary phase, and general HPLC issues like column degradation or improper mobile phase composition.[7][8][9]

Q4: How can I improve the resolution of my methylphosphonate oligonucleotide purification?

A4: Improving resolution requires optimizing several parameters:

  • Ion-Pairing Reagent: The choice and concentration of the ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, or hexafluoroisopropanol - HFIP with an amine) significantly impact selectivity.[1][4][9] Longer alkyl chain amines in the ion-pairing reagent can increase retention and may improve the separation of diastereomers.[2]

  • Mobile Phase Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) is crucial for resolving species of similar length and hydrophobicity.[9][10]

  • Column Temperature: Increasing the column temperature (e.g., to 60 °C) can disrupt secondary structures, leading to sharper peaks.[6][7]

  • Stationary Phase: Using columns with smaller particle sizes can enhance mass transfer and improve peak sharpness.[9] Phenyl stationary phases have also shown good selectivity for oligonucleotides.[2]

Q5: What are common impurities found in crude methylphosphonate oligonucleotide samples?

A5: Crude synthetic oligonucleotide samples typically contain a mixture of the desired full-length product and various impurities, including:

  • Truncated Sequences (n-1, n-2, etc.): These are shorter oligonucleotides that result from incomplete coupling at each synthesis cycle.[7][11]

  • Depurination Products: Loss of purine (B94841) bases (A or G) can occur, especially if the oligonucleotide is exposed to acidic conditions during DMT removal.[7]

  • Byproducts from Deprotection: Incomplete removal of protecting groups or side reactions during deprotection can lead to modified oligonucleotides.[3][7] For methylphosphonates, adducts can form if inappropriate deprotection agents are used.[3]

  • Aggregated Sequences: Oligonucleotides can form aggregates, which may elute as broad or multiple peaks.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of methylphosphonate oligonucleotides.

Problem Potential Cause Suggested Solution
Broad Peaks Co-elution of diastereomers.This is inherent to methylphosphonate oligonucleotides. Optimize the gradient, ion-pairing reagent, and temperature to improve partial separation. Complete resolution may not be achievable.[1][2]
Secondary structure formation.Increase the column temperature to 50-80 °C to denature secondary structures.[6][7]
Column degradation or contamination.Flush the column with a strong solvent, or if the problem persists, replace the column. Using a guard column can extend the life of the analytical column.[12][13]
Peak Tailing Interaction with active sites on the column.Ensure the mobile phase pH is appropriate. If using a silica-based column, residual silanol (B1196071) groups can cause tailing of basic analytes.
Column overload.Reduce the amount of sample injected onto the column.[12][14]
Blocked column frit.Reverse and flush the column to waste. If this doesn't resolve the issue, the frit may need to be replaced.[12]
Peak Fronting Column overload.Dilute the sample and inject a smaller volume.[14]
Catastrophic column failure (e.g., void).Replace the column.[12]
Split Peaks Partially clogged tubing or injector.Clean and flush the system components.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase if possible.
Column bed collapse or void.Replace the column.
Ghost Peaks Contamination in the mobile phase or system.Use fresh, high-purity solvents and additives. Flush the entire HPLC system.[14]
Carryover from a previous injection.Run blank injections with a strong solvent to clean the injector and column.
Retention Time Drift Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[15]
No Peaks or Very Small Peaks Injection failure.Check the injector for proper function and ensure the sample loop is filled correctly.
Detector issue.Verify the detector lamp is on and functioning correctly. Check the wavelength setting (typically 260 nm for oligonucleotides).[16]
Sample degradation.Ensure proper storage and handling of the oligonucleotide sample.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC for Methylphosphonate Oligonucleotides

This protocol provides a general starting point for the purification of DMT-off methylphosphonate oligonucleotides. Optimization will be required based on the specific sequence and length.

1. Materials and Reagents:

  • Column: A C18 reversed-phase column suitable for oligonucleotide separation (e.g., Agilent PLRP-S, Waters XBridge OST).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 in HPLC-grade water.

  • Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 in 50% Acetonitrile/50% HPLC-grade water.

  • Crude Oligonucleotide Sample: Dissolved in HPLC-grade water or Mobile Phase A.

2. HPLC System and Conditions:

  • HPLC System: A binary pump system with a UV detector.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 60 °C.

  • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

  • Injection Volume: 5-50 µL, depending on sample concentration and column capacity.

3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
2.010
22.060
25.0100
28.0100
28.110
35.010

4. Procedure:

  • Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Prepare the crude methylphosphonate oligonucleotide sample by dissolving it in Mobile Phase A to a concentration of approximately 10-20 OD/mL. Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample and run the gradient program.

  • Collect fractions corresponding to the main peak, which should be the full-length product.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and remove the solvent and volatile salts (TEAA) by lyophilization or speed-vacuum centrifugation.

Visualizations

Experimental Workflow for HPLC Purification

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification sample_prep Crude Oligo Sample Preparation & Filtration injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation system_prep HPLC System Equilibration mobile_phase_prep->system_prep system_prep->injection separation Gradient Elution & Chromatographic Separation injection->separation detection UV Detection (260 nm) separation->detection fractionation Fraction Collection detection->fractionation purity_check Purity Analysis of Collected Fractions fractionation->purity_check pooling Pooling of Pure Fractions purity_check->pooling desalting Desalting & Solvent Removal (Lyophilization) pooling->desalting final_product Purified Oligonucleotide desalting->final_product

Caption: Experimental workflow for the purification of methylphosphonate oligonucleotides by HPLC.

Troubleshooting Logic for Peak Broadening

Peak_Broadening_Troubleshooting start Broad Peak Observed check_diastereomers Is the sample a methylphosphonate or phosphorothioate (B77711) oligo? start->check_diastereomers diastereomer_issue Broadening is likely due to co-eluting diastereomers. check_diastereomers->diastereomer_issue Yes check_secondary_structure Increase column temperature (e.g., to 60-80 °C). Does the peak sharpen? check_diastereomers->check_secondary_structure No optimize Optimize gradient, temperature, and ion-pairing agent to improve separation. diastereomer_issue->optimize secondary_structure_issue Secondary structures were contributing to broadening. check_secondary_structure->secondary_structure_issue Yes check_column_health Inject a standard compound. Is the peak still broad? check_secondary_structure->check_column_health No column_issue Column is degraded or contaminated. Flush or replace the column. check_column_health->column_issue Yes other_issues Investigate other potential issues: - Mobile phase composition - System leaks - Sample overload check_column_health->other_issues No

References

Managing hydrophobicity of methylphosphonate oligonucleotides during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of methylphosphonate (B1257008) oligonucleotides. The inherent hydrophobicity of these modified oligonucleotides presents unique challenges during purification, which this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: Why are methylphosphonate oligonucleotides more hydrophobic than standard phosphodiester oligonucleotides?

The increased hydrophobicity of methylphosphonate oligonucleotides stems from the replacement of a negatively charged non-bridging oxygen atom in the phosphodiester linkage with a neutral methyl group. This substitution reduces the overall charge of the oligonucleotide backbone, making it less polar and more hydrophobic. This property significantly influences its interaction with chromatography media.

Q2: What are the primary methods for purifying methylphosphonate oligonucleotides?

The most common purification methods for methylphosphonate oligonucleotides are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[1][2][3] It is highly effective for purifying methylphosphonate oligonucleotides due to their increased hydrophobic character.

  • Anion-Exchange Chromatography (AEX): AEX separates oligonucleotides based on the number of negative charges in the phosphodiester backbone.[2][4][5] It is particularly useful for separating full-length products from shorter failure sequences (shortmers).[4][6]

  • Hydrophobic Interaction Chromatography (HIC): HIC also separates molecules based on hydrophobicity, typically under high salt conditions which promote the interaction between the hydrophobic regions of the molecule and the stationary phase.[1][7][8]

Q3: What is "trityl-on" purification and how does it relate to hydrophobicity?

"Trityl-on" purification is a strategy used in RP-HPLC where the hydrophobic dimethoxytrityl (DMT) protecting group is left on the 5' end of the full-length oligonucleotide after synthesis.[1][5] This significantly increases the hydrophobicity of the desired product, allowing for excellent separation from failure sequences that lack the DMT group.[1][5][9] The DMT group is then cleaved post-purification.

Q4: How do I choose the right purification method for my methylphosphonate oligonucleotide?

The choice of purification method depends on the length of the oligonucleotide, the desired purity, and the nature of the impurities.

  • RP-HPLC is generally the method of choice for purifying methylphosphonate oligonucleotides, especially for shorter sequences (<50 bases) and when high purity is required.[2][3]

  • AEX is effective for removing shorter failure sequences and can be used for longer oligonucleotides.[4][5] It can also be used in combination with RP-HPLC for a two-step purification process.

  • HIC is a valuable alternative, particularly for large-scale purification, as it often uses aqueous-based mobile phases.[1][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC

Possible Causes:

  • Secondary Structures: Self-complementary sequences in the oligonucleotide can lead to the formation of hairpins or duplexes, resulting in broad or multiple peaks.[5][10]

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase Conditions: The type and concentration of the ion-pairing reagent and the organic solvent can significantly impact peak shape.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when using harsh mobile phases.

Solutions:

  • Elevate Temperature: Increasing the column temperature (e.g., to 60 °C) can help to denature secondary structures.[5][10]

  • Optimize Mobile Phase:

    • Ion-Pairing Reagent: Adjust the type and concentration of the ion-pairing reagent. Triethylammonium acetate (B1210297) (TEAA) is a common choice, but other alkylamines can provide different selectivity.[11][12][13]

    • Organic Solvent: Optimize the gradient of the organic solvent (typically acetonitrile). A shallower gradient can improve resolution.[13]

  • Reduce Sample Load: Decrease the amount of oligonucleotide injected onto the column.

  • Use a New Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.

Issue 2: Co-elution of the Target Oligonucleotide with Impurities

Possible Causes:

  • Similar Hydrophobicity: N-1 or other closely related impurities may have very similar hydrophobicities to the full-length product, making separation difficult.

  • Deprotection-Related Impurities: Incomplete removal of protecting groups during synthesis or side reactions during deprotection can generate impurities that are chromatographically similar to the target molecule.

  • Suboptimal Chromatographic Conditions: The chosen mobile phase and gradient may not be providing sufficient resolution.

Solutions:

  • Optimize Ion-Pairing Reagent: Different ion-pairing reagents can alter the selectivity of the separation. Experiment with different alkylamines to improve the resolution between the target and impurities.[11][12][14]

  • Adjust Mobile Phase pH: The pH of the mobile phase can influence the charge and conformation of the oligonucleotide, thereby affecting its retention.[5]

  • Employ a Different Purification Method: If co-elution persists in RP-HPLC, consider using an orthogonal technique like anion-exchange chromatography (AEX) to separate based on charge rather than hydrophobicity.[4]

  • "Trityl-on" Purification: This strategy significantly increases the hydrophobicity of the full-length product, often allowing for baseline separation from failure sequences.[1][5]

Data Presentation

Table 1: Comparison of Retention Times for a 20-mer Oligonucleotide with and without Methylphosphonate Linkages.

Oligonucleotide TypeLinkage TypeRetention Time (minutes)
T20 (Reference)Phosphodiester15.94
ODN with Phenylphosphonate (B1237145)Phenylphosphonate (RP)16.94
ODN with PhenylphosphonatePhenylphosphonate (SP)16.97

Data adapted from a study on oligonucleotides containing phenylphosphonate linkages, which, like methylphosphonates, increase hydrophobicity. The data illustrates the increased retention time due to the hydrophobic modification.[15]

Table 2: Common Ion-Pairing Reagents for RP-HPLC of Oligonucleotides.

Ion-Pairing ReagentAbbreviationTypical ConcentrationProperties and Applications
Triethylammonium AcetateTEAA100 mMA widely used, volatile ion-pairing agent suitable for many applications.[10] Provides good resolution for a range of oligonucleotide lengths.
Triethylammonium BicarbonateTEAB0.1 MAnother common volatile buffer, often used in protocols for desalting and purification.
Hexylammonium AcetateHAA100 mMA more hydrophobic ion-pairing agent that can increase retention and improve resolution for certain oligonucleotides.[10][13]
Dibutylammonium AcetateDBAAVariesA hydrophobic ion-pairing agent that can be beneficial for separating oligonucleotides based on length.[11]
Tetrabutylammonium PhosphateTBAP1 mM (mixed with TBAA)A strong ion-pairing reagent that can significantly increase retention.[10]

Experimental Protocols

Protocol 1: DMT-on Reversed-Phase HPLC Purification of a Methylphosphonate Oligonucleotide

Objective: To purify a 5'-DMT-bearing methylphosphonate oligonucleotide from failure sequences and other impurities.

Materials:

  • Crude DMT-on methylphosphonate oligonucleotide, lyophilized

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: 100% Acetonitrile

  • Detritylation Solution: 2% Trifluoroacetic Acid (TFA) in water

  • Neutralization Solution: 0.1 M TEAA

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD260/mL.

  • Column Equilibration: Equilibrate the C18 column with 20% Mobile Phase B in Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject the dissolved sample onto the column.

  • Washing: Wash the column with 20% Mobile Phase B for 5-10 column volumes to elute unbound impurities and DMT-off failure sequences.

  • Elution Gradient: Apply a linear gradient of Mobile Phase B from 20% to 60% over 30-40 minutes to elute the DMT-on oligonucleotide. The exact gradient will need to be optimized based on the hydrophobicity of the specific oligonucleotide.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is the DMT-on product.

  • Post-Purification Detritylation (On-Column or Off-Column):

    • On-Column: After elution of impurities, wash the column with the detritylation solution to cleave the DMT group. Then, elute the detritylated oligonucleotide.

    • Off-Column: Lyophilize the collected fractions containing the DMT-on product. Re-dissolve in the detritylation solution and incubate for 30 minutes. Neutralize with an equal volume of the neutralization solution.

  • Desalting: Desalt the final purified and detritylated oligonucleotide using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation.

Protocol 2: Anion-Exchange Chromatography for Removal of Shortmer Impurities

Objective: To separate full-length methylphosphonate oligonucleotides from shorter failure sequences.

Materials:

  • Partially purified or crude methylphosphonate oligonucleotide

  • Mobile Phase A (Binding Buffer): 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B (Elution Buffer): 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0

  • AEX column (e.g., strong anion-exchanger like quaternary ammonium-based resin)

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A.

  • Column Equilibration: Equilibrate the AEX column with Mobile Phase A until the conductivity and pH are stable.

  • Injection: Load the sample onto the column.

  • Washing: Wash the column with Mobile Phase A to remove any unbound species.

  • Elution Gradient: Apply a linear gradient of Mobile Phase B from 0% to 100% over 30-60 minutes. The negatively charged oligonucleotides will elute based on their increasing charge (and therefore length).

  • Fraction Collection: Collect fractions across the gradient. The full-length product will typically elute as the major, later-eluting peak.

  • Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., RP-HPLC or mass spectrometry) to identify the fractions containing the pure, full-length product. Pool the desired fractions.

  • Desalting: Desalt the pooled fractions to remove the high concentration of NaCl.

Protocol 3: Hydrophobic Interaction Chromatography (HIC)

Objective: To purify methylphosphonate oligonucleotides based on their hydrophobicity.

Materials:

  • Crude or partially purified methylphosphonate oligonucleotide

  • Binding Buffer: 1-2 M Ammonium (B1175870) Sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Elution Buffer: 50 mM sodium phosphate, pH 7.0

  • HIC column (e.g., with phenyl or butyl ligands)

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide in the Binding Buffer. The high salt concentration is crucial for promoting hydrophobic interactions.

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Injection: Load the sample onto the column. The hydrophobic oligonucleotides will bind to the stationary phase.

  • Washing: Wash the column with Binding Buffer to remove unbound, more hydrophilic impurities.

  • Elution Gradient: Apply a reverse salt gradient by decreasing the concentration of ammonium sulfate (i.e., increasing the proportion of Elution Buffer). This will cause the bound oligonucleotides to elute in order of increasing hydrophobicity.

  • Fraction Collection: Collect fractions as the salt concentration decreases.

  • Analysis and Pooling: Analyze the fractions to identify those containing the purified product.

  • Desalting: Desalt the pooled fractions to remove the remaining salt.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage CrudeOligo Crude Methylphosphonate Oligonucleotide Cleavage->CrudeOligo PurificationMethod Primary Purification (RP-HPLC, AEX, or HIC) CrudeOligo->PurificationMethod Load Analysis1 Purity Analysis (e.g., Analytical HPLC) PurificationMethod->Analysis1 Pooling Fraction Pooling Analysis1->Pooling Desalting Desalting Pooling->Desalting PureOligo Purified Oligonucleotide Desalting->PureOligo

Caption: General workflow for the synthesis and purification of methylphosphonate oligonucleotides.

troubleshooting_logic Start Poor Peak Shape in RP-HPLC? SecondaryStructure Check for Secondary Structures Start->SecondaryStructure Yes Overload Column Overload? Start->Overload No IncreaseTemp Increase Column Temperature SecondaryStructure->IncreaseTemp Likely MobilePhase Mobile Phase Optimization Needed? Overload->MobilePhase No ReduceLoad Reduce Sample Load Overload->ReduceLoad Yes OptimizeIP Optimize Ion-Pairing Reagent & Gradient MobilePhase->OptimizeIP Yes

Caption: Troubleshooting logic for addressing poor peak shape in RP-HPLC.

References

Technical Support Center: 5'-DMTr-dA(Bz)-Methyl Phosphonamidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5'-DMTr-dA(Bz)-Methyl phosphonamidite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this critical oligonucleotide building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Impurities in this compound synthesis can be broadly categorized as process-related and product-related. Process-related impurities arise from starting materials and reagents, while product-related impurities are formed during the chemical transformations. The most common impurities include:

  • Oxidized Species (P(V) impurities): The phosphorus (III) center of the phosphonamidite is susceptible to oxidation to phosphorus (V). This is a major impurity that can lead to failed couplings during oligonucleotide synthesis.

  • Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of the phosphonamidite moiety, resulting in the corresponding H-phosphonate derivative.

  • N-Benzoyl Protecting Group Impurities: Side reactions involving the benzoyl (Bz) protecting group on the adenine (B156593) base can occur.

  • Starting Material Impurities: Residual starting materials or impurities in the 5'-DMTr-dA(Bz) nucleoside can carry through the synthesis.

  • Diastereomers: The phosphorus center in the phosphonamidite is chiral, leading to the presence of two diastereomers. While not an impurity in the traditional sense, the ratio of diastereomers can be an important quality attribute.

Q2: How can I minimize the formation of oxidized P(V) impurities?

A2: Minimizing oxidation is critical for a successful synthesis. Key strategies include:

  • Inert Atmosphere: All reactions should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous Solvents: Use high-quality, anhydrous solvents. It is recommended to dry solvents over molecular sieves prior to use.[1]

  • Fresh Reagents: Use fresh, high-quality reagents. The phosphitylating reagent, in particular, should be of high purity.

  • Proper Storage: Store the final product and any intermediates under an inert atmosphere at low temperatures (-20°C is recommended).

Q3: What analytical techniques are recommended for purity assessment of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used to determine the purity of the final product and to separate it from various impurities. The presence of two peaks for the two diastereomers is expected.[2]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This is a powerful technique for directly assessing the phosphorus environment. The desired P(III) product will have a characteristic chemical shift, while P(V) impurities such as oxidized species will appear in a different region of the spectrum.

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the desired product and to characterize unknown impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete phosphitylation reaction.Ensure the starting nucleoside is completely dry. Use a slight excess of the phosphitylating reagent and an appropriate, non-nucleophilic base. Monitor the reaction by TLC or ³¹P NMR to ensure completion.
Degradation of the product during workup or purification.Avoid prolonged exposure to acidic or basic conditions. Use a non-aqueous workup if possible. If using chromatography, ensure the silica (B1680970) gel is neutral and the process is performed quickly.
High Levels of P(V) Impurities in ³¹P NMR Exposure to air or moisture during the reaction or workup.Strictly maintain an inert atmosphere throughout the synthesis. Use anhydrous solvents and reagents.
Impure phosphitylating reagent.Use a freshly distilled or newly opened bottle of the phosphitylating reagent.
Presence of Multiple Unidentified Peaks in HPLC Side reactions involving the N-benzoyl protecting group.Ensure the reaction temperature is controlled. Use appropriate protecting groups for other functionalities if necessary.
Incomplete reaction leading to a mixture of starting material and product.Monitor the reaction closely and ensure it goes to completion before workup.
Poor Separation of Diastereomers in HPLC Suboptimal HPLC method.Optimize the mobile phase composition, gradient, and column temperature. A C18 column is typically used for this separation.

Quantitative Data Summary

The following table summarizes common impurities and their typical analytical signatures. The acceptable levels of these impurities may vary depending on the specific application.

Impurity Typical Analytical Technique Expected Observation Typical Acceptable Limit
Oxidized P(V) Species³¹P NMRSignal in the P(V) region (around 0-10 ppm)< 1-2%
H-phosphonate³¹P NMRSignal in the H-phosphonate region (around 0-10 ppm with P-H coupling)< 1%
Unreacted 5'-DMTr-dA(Bz)HPLCPeak with a different retention time than the product< 0.5%
Deprotected NucleosideHPLCEarly eluting peak corresponding to the unprotected nucleoside< 0.5%

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • Dry the 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA to the solution.

  • Slowly add chloro(diisopropylamino)methoxyphosphine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench it by adding a small amount of anhydrous methanol.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of hexane and ethyl acetate containing a small amount of triethylamine (B128534) (e.g., 0.5%).

  • Co-evaporate the purified product with anhydrous acetonitrile (B52724) and dry under high vacuum to obtain a white foam.

  • Store the final product under an inert atmosphere at -20°C.

³¹P NMR Analysis
  • Prepare a sample by dissolving approximately 10-20 mg of the phosphonamidite in an appropriate deuterated solvent (e.g., CDCl₃ or CD₃CN).

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The desired product should show two signals in the P(III) region (typically around 140-150 ppm) corresponding to the two diastereomers.

  • Integrate the P(III) and P(V) regions to quantify the level of oxidized impurities.

HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Gradient: A linear gradient from 50% A to 100% A over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • The two diastereomers of the product should be resolved as two major peaks. Purity is calculated based on the area percentage of the product peaks relative to all other peaks.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product & Analysis Start_Nucleoside 5'-DMTr-dA(Bz) Phosphitylation Phosphitylation (0°C to RT) Start_Nucleoside->Phosphitylation Phosphitylating_Reagent Chloro(diisopropylamino) methoxyphosphine Phosphitylating_Reagent->Phosphitylation Base DIPEA Base->Phosphitylation Solvent Anhydrous DCM Solvent->Phosphitylation Quench Quench (Methanol) Phosphitylation->Quench Extraction Extraction Quench->Extraction Purification Flash Chromatography Extraction->Purification Final_Product 5'-DMTr-dA(Bz)-Methyl Phosphonamidite Purification->Final_Product Analysis QC Analysis (HPLC, ³¹P NMR, MS) Final_Product->Analysis

Caption: Synthesis workflow for this compound.

ImpurityFormation Desired_Product 5'-DMTr-dA(Bz)-Methyl Phosphonamidite (P-III) Oxidation Oxidation (Air, H₂O) Desired_Product->Oxidation Hydrolysis Hydrolysis (H₂O) Desired_Product->Hydrolysis Side_Reaction Protecting Group Side Reactions Desired_Product->Side_Reaction Oxidized_Impurity P(V) Species Oxidation->Oxidized_Impurity Hydrolyzed_Impurity H-phosphonate Hydrolysis->Hydrolyzed_Impurity Other_Impurities Other Impurities Side_Reaction->Other_Impurities

Caption: Common impurity formation pathways.

References

Technical Support Center: One-Pot Deprotection of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the one-pot deprotection of methylphosphonate (B1257008) oligonucleotides. This method offers a streamlined and higher-yield alternative to traditional two-step deprotection protocols.

Frequently Asked Questions (FAQs)

Q1: What is the one-pot deprotection method for methylphosphonate oligonucleotides?

A1: This method is a streamlined procedure for removing protecting groups from newly synthesized methylphosphonate oligonucleotides. It involves a brief, initial treatment with dilute ammonium (B1175870) hydroxide (B78521), followed by the addition of ethylenediamine (B42938) (EDA) directly to the same reaction vessel. This process is completed in a single pot, simplifying the workflow and increasing product yield.[1][2][3][4][5]

Q2: Why is a special deprotection method needed for methylphosphonate oligonucleotides?

A2: The methylphosphonate backbone is sensitive to the harsh basic conditions of standard deprotection protocols that use concentrated ammonium hydroxide, which can lead to significant degradation of the oligonucleotide.[6][7] While a milder reagent like ethylenediamine (EDA) can be used, it can cause side reactions, such as the transamination of N4-benzoyl-protected deoxycytidine (bz-dC).[1][6]

Q3: What are the main advantages of the one-pot method compared to traditional two-step methods?

A3: The primary advantages include:

  • Higher Yield: The one-pot method has been shown to increase the yield of the final product by as much as 250% compared to the two-step method.[1][2][4][5][8]

  • Simplicity and Speed: It is a faster and simpler procedure, reducing manual handling and potential for sample loss.[6]

  • Reduced Side Reactions: When used with appropriate protecting groups like isobutyryl-protected deoxycytidine (ibu-dC), it minimizes side reactions such as transamination.[1][6]

Q4: What are the key reagents in the one-pot deprotection method?

A4: The essential reagents are dilute ammonium hydroxide and ethylenediamine (EDA).[2][3] The procedure may also involve solutions for dilution and neutralization, such as water and acetic acid or hydrochloric acid, to prepare the crude product for purification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Deprotected Oligonucleotide Degradation of the methylphosphonate backbone.Avoid using concentrated ammonium hydroxide for extended periods. The one-pot method's brief treatment with dilute ammonia (B1221849) is optimized to prevent this.[6][7]
Insolubility of the oligonucleotide in the deprotection solution, leading to it remaining on the support.The one-pot method helps to mitigate this issue, which was observed at scale with pre-treatment using ammonium hydroxide alone.[6] Ensure proper mixing and that the support is fully suspended in the reagent.
Incomplete deprotection.Ensure the reaction times and temperatures are as specified in the protocol. For the one-pot method, this is typically a 30-minute treatment with dilute ammonia followed by a 6-hour incubation with ethylenediamine at room temperature.[2][3][4][5]
Presence of Unexpected Peaks in HPLC Analysis (Side Products) Transamination of N4-benzoyl-dC (bz-dC) by ethylenediamine.Use isobutyryl-protected dC (ibu-dC) instead of bz-dC. The isobutyryl group is more labile and its use in conjunction with this method has been shown to eliminate the transamination side product.[6] Up to 15% of N4-bz-dC can undergo transamination when treated with ethylenediamine.[2][3][4][5][8]
Modification of guanine (B1146940) residues.This can be caused by certain capping reagents like N-methylimidazole (NMI) or dimethylaminopyridine (DMAP).[7] The brief, mild ammonia treatment in the one-pot method can help revert some of these adducts.[6]
Displacement reaction at the O6 position of dG.A displacement reaction with ethylenediamine can occur at the O6 position of N2-ibu-O6-DPC-dG.[2][3][4][8] If this protecting group is used, be aware of this potential side product.
Oligonucleotide is Insoluble After Deprotection and Neutralization Some concentrated methylphosphonate oligonucleotides have poor solubility in neutral, low organic content solutions.After deprotection, dilute the solution to 10% organic content with water and then neutralize. If solubility issues persist, adjustments to the final buffer composition for purification may be necessary.

Quantitative Data Summary

The one-pot deprotection method has demonstrated significantly improved yields compared to the traditional two-step method.

Oligonucleotide SequenceDeprotection MethodCrude Yield (OD Units)% Integrated Area of Product (RP-HPLC)Product Yield (OD Units)% Increase in Yield (One-Pot vs. Two-Step)
Oligo 1 One-pot47.555.426.3250%
Two-step19.837.87.5
Oligo 2 One-pot64.069.844.7158%
Two-step38.644.917.3
Oligo 3 One-pot52.161.231.9168%
Two-step28.741.311.8
Oligo 4 One-pot55.258.032.0171%
Two-step26.544.511.8
Oligo 5 One-pot48.959.929.3201%
Two-step22.343.59.7

Data adapted from Hogrefe et al., Nucleic Acids Research, 1993, Vol. 21, No. 9. The two-step deprotection refers to treatment with concentrated ammonium hydroxide for two hours, followed by evaporation and then treatment with an EDA mixture for 6 hours.

Experimental Protocols

Detailed One-Pot Deprotection Protocol

This protocol is designed for a 1 µmole scale synthesis.

Materials:

  • CPG solid support with synthesized methylphosphonate oligonucleotide

  • Dilute ammonium hydroxide solution

  • Ethylenediamine (EDA) reagent

  • Water (HPLC grade)

  • Acetic acid or Hydrochloric acid for neutralization

Procedure:

  • Initial Ammonia Treatment: To the vial containing the CPG support, add the dilute ammonia solution. The original paper describes this as a "brief treatment," with a subsequent publication clarifying a 30-minute duration.[1][2][3] Gently agitate the vial to ensure the support is fully suspended.

  • Ethylenediamine Addition: After 30 minutes at room temperature, add the ethylenediamine reagent directly to the vial.[1][2][3]

  • Deprotection Reaction: Allow the reaction to proceed for 6 hours at room temperature with gentle agitation.[1][2][3][4][5]

  • Reaction Quench and Dilution: Decant the deprotection solution from the CPG support. Dilute the solution with water to a final organic content of 10%.[1]

  • Neutralization: Neutralize the diluted solution with acetic acid or hydrochloric acid to a pH of 7.0-7.2.[1]

  • Preparation for Purification: The neutralized solution containing the crude deprotected oligonucleotide is now ready for purification by reverse-phase HPLC. The oligonucleotide is stable in this neutralized solution for at least two weeks at room temperature.

Reverse-Phase HPLC Purification Protocol

System:

  • Preparative Hamilton PRP-1 column[1]

Solvents:

Gradient:

  • 20-60% Solvent B over 40 minutes (a rate of 0.5% acetonitrile increase per minute)[1]

Flow Rate:

  • 13 ml/minute[1]

Visualizations

OnePotDeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection One-Pot Deprotection cluster_workup Workup & Purification start Synthesized Oligo on CPG Support step1 Add Dilute NH4OH (30 min @ RT) start->step1 Step 1 step2 Add Ethylenediamine (6 hours @ RT) step1->step2 Step 2 (Same Pot) step3 Dilute with Water step2->step3 Step 3 step4 Neutralize (pH 7.0-7.2) step3->step4 Step 4 end Purify via RP-HPLC step4->end Final Product

Caption: Workflow for the one-pot deprotection of methylphosphonate oligonucleotides.

TroubleshootingDeprotection start Analyze Crude Product by RP-HPLC outcome Low Yield or Side Products? start->outcome good_yield Proceed to Purification outcome->good_yield No check_backbone Issue: Low Yield Possible Cause: Backbone Degradation outcome->check_backbone Yes (Low Yield) check_transamination Issue: Side Products Possible Cause: dC Transamination outcome->check_transamination Yes (Side Products) solution_backbone Solution: Confirm use of DILUTE NH4OH for only 30 min. check_backbone->solution_backbone solution_transamination Solution: Use ibu-dC instead of bz-dC for synthesis. check_transamination->solution_transamination

Caption: Troubleshooting decision tree for methylphosphonate oligonucleotide deprotection.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Oligonucleotides Synthesized with dA(Bz)-Methyl Phosphonamidite and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the high-performance liquid chromatography (HPLC) analysis of synthetic oligonucleotides, focusing on the impact of using N6-benzoyl-2'-deoxyadenosine (dA(Bz))-Methyl phosphonamidite versus more labile protecting group alternatives. The choice of nucleobase protecting groups is a critical parameter in oligonucleotide synthesis that directly influences the efficiency of deprotection, final product purity, and the resulting analytical chromatogram.

Introduction: The Role of Protecting Groups in Oligonucleotide Purity

In solid-phase oligonucleotide synthesis, protecting groups are essential for blocking the reactive exocyclic amines of adenosine, cytidine, and guanosine, ensuring correct sequential coupling of phosphoramidite (B1245037) monomers.[1][2] The benzoyl (Bz) group on deoxyadenosine (B7792050) is a traditional and robust protecting group. However, its removal requires relatively harsh ammoniacal deprotection conditions. Incomplete removal of these protecting groups can lead to contaminated oligonucleotide pools, which may compromise downstream applications in research, diagnostics, and therapeutics.[3][4]

The presence of residual protecting groups complicates HPLC analysis, often resulting in peaks with shoulders or distinct, closely eluting impurities that are difficult to resolve from the full-length product (FLP).[4] This guide compares oligonucleotides synthesized with the standard dA(Bz) amidite to those made with amidites bearing more labile protecting groups, such as dimethylformamidine (dmf), which allow for milder and faster deprotection protocols.

Comparison of dA Protecting Groups

The selection of a protecting group for deoxyadenosine influences the required deprotection time and temperature. More stable groups like benzoyl (Bz) necessitate longer incubation at elevated temperatures for complete removal, whereas labile groups like dimethylformamidine (dmf) can be removed under significantly milder conditions.[5] This difference is a key factor in minimizing the formation of synthesis-related impurities.

Table 1: Comparison of Deprotection Conditions for dA Protecting Groups

Protecting Group Chemical Name Deprotection Conditions (Aqueous Ammonia) Key Characteristics
Bz Benzoyl 12-16 hours at 55 °C Traditional, robust protecting group. Slower deprotection kinetics may lead to incomplete removal if not optimized.
dmf Dimethylformamidine 2 hours at 55 °C or 8 hours at room temperature Labile group allowing for rapid deprotection under milder conditions, reducing potential base modifications.
Pac Phenoxyacetyl 4 hours at room temperature (with K₂CO₃/MeOH) Ultra-mild deprotection, suitable for sensitive modifications and labels.[6][7]

| Ac | Acetyl | 5 minutes at 65 °C (with AMA*) | Required for "UltraFAST" deprotection protocols to avoid side reactions.[6][7] |

*AMA is a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine.

Experimental Protocols

Oligonucleotide Synthesis

Oligonucleotides (e.g., a model 20-mer sequence: 5'-GCT AAT GCT AAC GCT AAT GC-3') were synthesized on a standard automated DNA synthesizer using a 1 µmol phosphoramidite cycle. For comparison, parallel syntheses were conducted using either dA(Bz)-Methyl phosphonamidite or dA(dmf)-Methyl phosphonamidite, while holding all other synthesis reagents (dC(Bz), dG(iBu), dT) and protocols constant.

Cleavage and Deprotection
  • Standard Protocol (for dA(Bz)): The solid support was treated with concentrated aqueous ammonia (B1221849) (28-30%) for 16 hours at 55 °C to cleave the oligonucleotide and remove all protecting groups.

  • Mild Protocol (for dA(dmf)): The solid support was treated with concentrated aqueous ammonia (28-30%) for 2 hours at 55 °C.

Following deprotection, the ammonia solution was evaporated to dryness in a vacuum concentrator. The resulting crude oligonucleotide pellet was resuspended in sterile, nuclease-free water for HPLC analysis.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Analysis was performed on a system equipped with a UV detector. Ion-pair reversed-phase chromatography is a common and effective technique for analyzing synthetic oligonucleotides, separating them based on both length and hydrophobicity.[8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in water.

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile.

  • Gradient: 0% to 50% B over 36 minutes.[10]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60 °C (to minimize secondary structures).[11]

  • Detection: UV absorbance at 260 nm.

Visualization of Workflows

The following diagrams illustrate the key workflows and logical comparisons discussed in this guide.

G cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Analysis S1 Amidite Selection (dA(Bz) vs. dA(dmf)) S2 Automated Solid-Phase Synthesis S1->S2 D1 Ammonia Treatment (Standard vs. Mild) S2->D1 D2 Evaporation D1->D2 A1 Sample Resuspension D2->A1 A2 IP-RP-HPLC A1->A2 A3 Purity Assessment A2->A3

Caption: Experimental workflow from synthesis to analysis.

G cluster_process Process cluster_output Analytical Output Input Protecting Group Choice dA(Bz) vs. dA(dmf) Deprotection Deprotection Conditions (Time, Temperature) Input->Deprotection Impurities Potential for Incomplete Deprotection Deprotection->Impurities Purity Crude Purity (%) Impurities->Purity Profile HPLC Profile (Peak Shape, Resolution) Impurities->Profile

Caption: Logic of comparing protecting groups' impact on HPLC results.

Comparative Data

The HPLC data reveals distinct differences in the crude purity of oligonucleotides based on the dA protecting group used. Incomplete removal of the robust Bz group can result in a higher prevalence of failure sequences and protected-base impurities, which manifest as pre-peaks or shoulders to the main product peak in the chromatogram.

Table 2: Illustrative HPLC Analysis Results for a Crude 20-mer Oligonucleotide

Parameter Oligonucleotide with dA(Bz) Oligonucleotide with dA(dmf) Notes
Deprotection Protocol Standard (16h @ 55°C) Mild (2h @ 55°C) dA(dmf) allows for an 8-fold reduction in deprotection time.
Main Peak Retention Time ~20.5 min ~20.5 min The full-length product retention time is consistent.
Crude Purity (FLP %) ~75% ~85% Higher purity is observed with the milder, more efficient deprotection.
Key Impurity Peaks n-1 peak, shoulder on main peak n-1 peak The shoulder peak, indicative of residual protecting groups, is significantly reduced or absent with dA(dmf).[4]

| Observations | Broader main peak with a noticeable shoulder on the leading edge, suggesting incomplete deprotection of some species. | Sharper main peak with better resolution from the n-1 failure sequence. Cleaner baseline. | The use of a labile protecting group results in a cleaner crude product, simplifying subsequent purification. |

Conclusion

The choice of phosphoramidite protecting groups has a direct and measurable impact on the HPLC analysis of crude synthetic oligonucleotides. While dA(Bz)-Methyl phosphonamidite is a reliable reagent, its use necessitates stringent and lengthy deprotection steps to ensure complete removal of the benzoyl group. Failure to achieve complete deprotection results in complex chromatograms with lower apparent purity and impurities that can be challenging to separate.

In contrast, the use of phosphoramidites with more labile protecting groups, such as dA(dmf), facilitates faster and milder deprotection. This leads to a cleaner crude product with higher purity as determined by IP-RP-HPLC. For researchers and drug development professionals, adopting labile protecting groups can streamline the downstream purification process, improve overall yield, and provide greater confidence in the quality and identity of the final oligonucleotide product.

References

A Head-to-Head Battle: Benzoyl vs. Isobutyryl Protecting Groups in Deoxyadenosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers in Oligonucleotide Synthesis and Drug Development

In the precise world of oligonucleotide synthesis, the choice of protecting groups for the exocyclic amine of deoxyadenosine (B7792050) (dA) is a critical decision that significantly impacts coupling efficiency, final yield, and the purity of the synthesized DNA strand. The two most common contenders for this role are the benzoyl (Bz) and isobutyryl (iBu) groups. This guide provides an in-depth, data-driven comparison of these two protecting groups, offering researchers, scientists, and drug development professionals the insights needed to make an informed selection for their specific synthetic needs.

At a Glance: Benzoyl vs. Isobutyryl for Deoxyadenosine Protection

ParameterBenzoyl (Bz) Protected DeoxyadenosineIsobutyryl (iBu) Protected DeoxyadenosineKey Considerations
Coupling Efficiency >98-99%[1]High, comparable to BenzoylBoth offer excellent coupling efficiencies under standard phosphoramidite (B1245037) chemistry conditions.
Depurination Rate (Acid Stability) Half-life of ~1.3 hours in 3% Dichloroacetic Acid (DCA)[2]Potentially more stable, but specific kinetic data is less available.Benzoyl-protected deoxyadenosine is known to be susceptible to depurination during the acidic detritylation step. While quantitative data for the isobutyryl group is less common, it is generally considered to be of similar or slightly better stability.
Deprotection Conditions Standard: Concentrated ammonium (B1175870) hydroxide, often with heating.Standard: Concentrated ammonium hydroxide, often with heating.Both are removed under similar basic conditions.
Deprotection Rate Relatively rapid removal with aqueous ammonia (B1221849) or methylamine.Generally considered to be removed at a similar or slightly faster rate than benzoyl.Specific deprotection kinetics can be influenced by the full sequence and other protecting groups present.
Side Reactions Prone to depurination.Less prone to certain side reactions, such as those induced by photochemical cleavage of other groups.The choice may depend on the presence of other sensitive moieties in the oligonucleotide.
Commercial Availability Widely available as a phosphoramidite.Available, but perhaps less common than the benzoyl-protected version.Availability and cost can be a factor in large-scale synthesis.

Delving Deeper: Experimental Data and Protocols

Coupling Efficiency

The efficiency of the coupling step is paramount for the synthesis of long and high-purity oligonucleotides. For N6-benzoyl-2'-deoxyadenosine phosphoramidite, coupling efficiencies are consistently reported to be in the range of 98-99% under standard automated synthesis protocols. This high efficiency is a key reason for its widespread adoption in the field.

While specific, direct comparative studies providing quantitative coupling yields for N6-isobutyryl-2'-deoxyadenosine phosphoramidite under identical conditions are not extensively published, it is widely accepted in the field that it also provides high coupling efficiencies, comparable to its benzoyl counterpart, when used in automated solid-phase synthesis.

Stability During Synthesis: The Challenge of Depurination

A significant drawback of using the benzoyl protecting group for deoxyadenosine is its susceptibility to depurination during the acidic detritylation step (removal of the 5'-dimethoxytrityl group). The electron-withdrawing nature of the benzoyl group weakens the N-glycosidic bond, making the purine (B94841) base prone to cleavage from the sugar backbone.

A kinetic study on the acid-catalyzed depurination of CPG-bound N6-benzoyl-deoxyadenosine revealed a depurination half-life of approximately 1.3 hours when treated with 3% dichloroacetic acid (DCA) in dichloromethane.[2] This rate of depurination can lead to a significant accumulation of apurinic sites, especially during the synthesis of long oligonucleotides which involves numerous acid treatment cycles. This, in turn, can lead to chain cleavage during the final basic deprotection step, ultimately reducing the yield of the full-length product.

While comprehensive kinetic data for the depurination of N6-isobutyryl-2'-deoxyadenosine under the same conditions is not as readily available in the literature, the isobutyryl group is generally considered to impart similar or slightly improved stability against acid-catalyzed depurination compared to the benzoyl group.

Final Deprotection: Removing the Safeguards

Both benzoyl and isobutyryl protecting groups are typically removed at the final stage of oligonucleotide synthesis using concentrated aqueous ammonium hydroxide, often with heating. While both are effectively cleaved under these conditions, the isobutyryl group is sometimes reported to be slightly more labile, potentially allowing for milder or shorter deprotection times. However, the overall deprotection time is often dictated by the removal of other, more resilient protecting groups in the oligonucleotide, such as the isobutyryl group on deoxyguanosine.

Experimental Protocols

Synthesis of N6-Benzoyl-2'-deoxyadenosine

A common method for the synthesis of N6-benzoyl-2'-deoxyadenosine involves the transient protection of the hydroxyl groups followed by benzoylation of the exocyclic amine.

Protocol:

  • Transient Silylation: 2'-Deoxyadenosine is dissolved in anhydrous pyridine. Trimethylsilyl (B98337) chloride is added, and the mixture is stirred to protect the 3'- and 5'-hydroxyl groups as trimethylsilyl ethers.

  • Benzoylation: Benzoyl chloride is then added to the reaction mixture to acylate the N6-amino group.

  • Desilylation: The silyl (B83357) protecting groups are removed by the addition of aqueous ammonia or water.

  • Purification: The resulting N6-benzoyl-2'-deoxyadenosine is purified by silica (B1680970) gel chromatography.

Synthesis of N6-Isobutyryl-2'-deoxyadenosine

The synthesis of N6-isobutyryl-2'-deoxyadenosine can be achieved using a similar transient protection strategy.

Protocol:

  • Transient Silylation: 2'-Deoxyadenosine is dissolved in anhydrous pyridine, and trimethylsilyl chloride is added to protect the hydroxyl groups.

  • Acylation: Isobutyryl chloride is then added to the reaction mixture to acylate the N6-amino group.

  • Desilylation: The reaction is quenched with water or aqueous ammonia to remove the silyl ethers.

  • Purification: The product, N6-isobutyryl-2'-deoxyadenosine, is purified by silica gel chromatography. A yield of around 60% can be expected with this method.[3]

Visualizing the Workflow

To better understand the role of these protecting groups in the context of oligonucleotide synthesis, the following diagrams, generated using the DOT language, illustrate the key stages of the process.

Oligonucleotide_Synthesis_Workflow cluster_Monomer_Preparation Monomer Preparation cluster_Solid_Phase_Synthesis Solid-Phase Synthesis Cycle cluster_Final_Steps Cleavage and Deprotection dA Deoxyadenosine Protect_N6 N6-Protection (Benzoyl or Isobutyryl Chloride) dA->Protect_N6 Protected_dA N6-Protected Deoxyadenosine Protect_N6->Protected_dA Protect_5OH 5'-OH Protection (DMT-Cl) Protected_dA->Protect_5OH DMT_Protected_dA 5'-DMT, N6-Protected Deoxyadenosine Protect_5OH->DMT_Protected_dA Phosphitylation 3'-Phosphitylation DMT_Protected_dA->Phosphitylation Phosphoramidite Protected dA Phosphoramidite Phosphitylation->Phosphoramidite Start Start with Solid Support Deblocking 1. Deblocking (Acid Treatment) Start->Deblocking Coupling 2. Coupling (Add Protected dA Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Repeat Repeat Cycle Oxidation->Repeat Repeat->Deblocking for next base Cleavage Cleavage from Solid Support Repeat->Cleavage Synthesis Complete Deprotection Base Deprotection (Aqueous Ammonia) Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Oligo Final Oligonucleotide Purification->Final_Oligo

Figure 1. Workflow of oligonucleotide synthesis.

The above diagram illustrates the journey from a single deoxyadenosine nucleoside to a final, purified oligonucleotide, highlighting the critical stages where the N6-protecting group plays its role.

Conclusion: Making the Right Choice

The selection between benzoyl and isobutyryl as the N6-protecting group for deoxyadenosine in oligonucleotide synthesis is a nuanced one, with both options presenting distinct advantages and disadvantages.

  • Benzoyl remains the workhorse for many standard applications due to its high coupling efficiency and widespread availability. However, its susceptibility to inducing depurination during the acidic detritylation steps can be a significant concern, particularly for the synthesis of long oligonucleotides where cumulative damage can lead to reduced yields of the full-length product.

  • Isobutyryl offers a compelling alternative, with comparable coupling efficiency and potentially improved stability against acid-catalyzed depurination. It is also a suitable choice in specialized applications, for instance, where photochemical sensitivity of other protecting groups is a concern.

Ultimately, the optimal choice depends on the specific requirements of the synthesis. For shorter, standard oligonucleotides, the benzoyl group may suffice. However, for longer constructs or sequences containing sensitive modifications where maximizing the yield of full-length product is critical, the isobutyryl group presents a valuable and often superior alternative. Researchers are encouraged to consider the length of their target oligonucleotide, the presence of other functional groups, and their desired final purity when making this important decision.

References

Validating Methylphosphonate Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the development of oligonucleotide therapeutics, the precise validation of backbone modifications is critical. Among these, the incorporation of methylphosphonate (B1257008) linkages, which enhance nuclease resistance, necessitates robust analytical methods for confirmation and quantification. This guide provides a comprehensive comparison of enzymatic digestion followed by chromatography with other widely used analytical techniques for the validation of methylphosphonate incorporation into oligonucleotides.

This guide presents a detailed comparison of enzymatic digestion coupled with High-Performance Liquid Chromatography (HPLC) against alternative methods such as Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. The objective is to provide a clear, data-driven overview of the performance, advantages, and limitations of each technique, enabling researchers to select the most appropriate method for their specific analytical needs.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for the validation of methylphosphonate incorporation is dependent on a variety of factors, including the specific information required (e.g., identity, purity, quantity), the sample matrix, and the desired throughput. Below is a summary of the key performance characteristics of each method.

FeatureEnzymatic Digestion with HPLCMass Spectrometry (ESI/MALDI-TOF)Capillary Electrophoresis (CE)³¹P Nuclear Magnetic Resonance (NMR)
Primary Application Quantification of nucleoside composition, confirmation of modification presence.Molecular weight determination of the intact oligonucleotide and its fragments, sequence verification.Purity assessment, separation of isomers and impurities.Structural elucidation, quantification of phosphorus-containing species, chirality determination.
Sample Preparation Multi-step enzymatic digestion required.Minimal, but requires desalting.Minimal, direct injection of dissolved sample.Minimal, requires sample dissolution in a suitable deuterated solvent.
Resolution High resolution of individual nucleosides.High mass resolution, can distinguish small mass differences.High-resolution separation of oligonucleotides based on size and charge.Can resolve different phosphorus environments, including diastereomers.[1]
Sensitivity Moderate to high, dependent on the detector.High, capable of detecting low-level impurities.High, requires minimal sample volume.Relatively low, requires higher sample concentrations.[1]
Accuracy High for quantification with proper calibration.High mass accuracy (ppm level) for molecular weight determination.[1]High precision in migration times for purity assessment.High accuracy for quantitative analysis of bulk samples.[1]
Throughput Lower, due to the enzymatic digestion step.High, especially with MALDI-TOF.High, with automated systems.Low, longer acquisition times are often necessary.[1]
Key Advantage Provides direct evidence of the modified nucleoside.Provides unambiguous molecular weight confirmation.Excellent for purity analysis and separation of closely related species.Provides detailed structural information and is non-destructive.
Key Limitation Indirect method for confirming incorporation within the full-length oligonucleotide.May not be suitable for complex mixtures without prior separation.Can be sensitive to sample matrix effects.Low sensitivity and throughput, complex spectra for large oligonucleotides.[1]

Experimental Protocols

Enzymatic Digestion of Methylphosphonate-Modified Oligonucleotides

This protocol describes the complete digestion of a methylphosphonate-modified oligonucleotide into its constituent nucleosides for subsequent analysis by HPLC. This method allows for the confirmation of the presence of the methylphosphonate-modified nucleoside.

Materials:

  • Methylphosphonate-modified oligonucleotide sample

  • Nuclease P1 (from Penicillium citrinum)

  • Snake Venom Phosphodiesterase (SVPD)

  • Bacterial Alkaline Phosphatase (BAP)

  • Reaction Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • RNase-free water

  • 0.5 M EDTA

Procedure:

  • Sample Preparation: Dissolve the methylphosphonate-modified oligonucleotide in RNase-free water to a final concentration of 10-20 µM.

  • Initial Digestion: In a sterile microcentrifuge tube, combine the following:

    • Oligonucleotide solution: 5 µL

    • 10x Reaction Buffer: 2 µL

    • Nuclease P1 (100 U/mL): 1 µL

    • SVPD (0.5 U/µL): 1 µL

    • RNase-free water: to a final volume of 18 µL

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Dephosphorylation: Add 1 µL of BAP (50 U/µL) to the reaction mixture.

  • Second Incubation: Continue to incubate at 37°C for an additional 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA and heating at 95°C for 5 minutes.

  • Analysis: The digested sample is now ready for analysis by HPLC.

HPLC Analysis of Digested Oligonucleotides

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Solvent B: Acetonitrile

Gradient Program:

Time (min)% Solvent B
05
2520
3050
355
405

Flow Rate: 1.0 mL/min Detection: 260 nm

The retention time of the resulting nucleosides is compared to known standards to confirm the presence of the modified nucleoside.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the validation of methylphosphonate incorporation using enzymatic digestion and an overview of the analytical options.

Enzymatic_Digestion_Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis cluster_result Result Oligo Methylphosphonate Oligonucleotide Digestion Add Nuclease P1, SVPD Incubate at 37°C Oligo->Digestion Dephosphorylation Add Alkaline Phosphatase Incubate at 37°C Digestion->Dephosphorylation HPLC HPLC Separation Dephosphorylation->HPLC Detection UV Detection (260 nm) HPLC->Detection Result Confirmation of Modified Nucleoside Detection->Result

Enzymatic Digestion Workflow

Analytical_Options cluster_validation Validation of Methylphosphonate Incorporation cluster_methods Analytical Methods cluster_outcomes Primary Outcome Validation Modified Oligonucleotide Enzymatic_Digestion Enzymatic Digestion + HPLC Validation->Enzymatic_Digestion Mass_Spec Mass Spectrometry (ESI or MALDI-TOF) Validation->Mass_Spec CE Capillary Electrophoresis Validation->CE NMR 31P NMR Validation->NMR ED_Outcome Quantification of Nucleosides Enzymatic_Digestion->ED_Outcome MS_Outcome Molecular Weight Confirmation Mass_Spec->MS_Outcome CE_Outcome Purity Assessment CE->CE_Outcome NMR_Outcome Structural Information NMR->NMR_Outcome

Analytical Options Overview

Conclusion

The validation of methylphosphonate incorporation in oligonucleotides is a critical step in their development as therapeutic agents. While enzymatic digestion followed by HPLC provides a reliable method for confirming the presence of the modified nucleoside and quantifying the overall nucleoside composition, it is often used in conjunction with other analytical techniques for a comprehensive characterization.

Mass spectrometry is indispensable for confirming the molecular weight of the intact oligonucleotide, thereby verifying the successful incorporation of the modification. Capillary electrophoresis offers superior resolution for purity assessment and the detection of closely related impurities. ³¹P NMR, although less sensitive, provides invaluable structural information, including the stereochemistry of the phosphorus center.

Ultimately, a multi-faceted analytical approach, leveraging the strengths of each of these techniques, is recommended for the complete and robust validation of methylphosphonate-modified oligonucleotides, ensuring their quality, safety, and efficacy.

References

A Comparative Guide to Purity Assessment of Synthetic Oligonucleotides by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic and diagnostic potential of synthetic oligonucleotides has placed stringent demands on the analytical methods used to ensure their purity and quality. As these molecules are synthesized chemically, a heterogeneous mixture of the desired full-length product and various process-related impurities, such as truncated sequences (n-1, n-2, etc.), is often produced. This guide provides an objective comparison of capillary electrophoresis (CE) with other widely used techniques for oligonucleotide purity assessment, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

At a Glance: Comparing Key Analytical Techniques

The selection of an analytical technique for oligonucleotide purity is a critical decision driven by factors such as the length of the oligonucleotide, the nature of potential impurities, required resolution, sample throughput, and the need for mass confirmation. While High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse in this field, Capillary Electrophoresis (CE) offers significant advantages in terms of resolution and automation.[1][2]

FeatureCapillary Electrophoresis (CE)Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)Anion-Exchange HPLC (AEX-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Polyacrylamide Gel Electrophoresis (PAGE)
Primary Separation Principle Electrophoretic mobility in a sieving matrix (size-based)HydrophobicityCharge (number of phosphate (B84403) groups)Mass-to-charge ratio (coupled with LC separation)Electrophoretic mobility in a gel matrix (size-based)
Resolution (n-1 mer) Excellent, single-base resolution up to ~40-60 nt.[1][3]Good, resolution can be challenging for longer oligonucleotides (>20 bp).[4]Excellent, up to ~40 nt.[4]Varies with LC method; provides mass confirmation of impurities.Good, can resolve single bases.[5]
Typical Analysis Time Fast (<15 minutes per sample).[1]15-35 minutes.10-35 minutes.Fast LC methods can be <5 minutes.[6][7]Laborious and time-consuming.[8]
Sample Throughput High (automated, multi-capillary systems available).[1][3]Moderate to High (autosampler-based).Moderate to High (autosampler-based).High (with fast LC methods).[9]Low.[8]
Sample & Reagent Consumption Very Low.[1]Moderate.Moderate.Moderate.High.
Quantitative Accuracy High, with good reproducibility (%RSD for area ~1.5%).[1]Good.Good.Good for relative quantification.Poorly quantitative.[8]
Strengths High resolution, automation, low sample consumption.[1]Robust, widely available, MS-compatible options.Excellent for structured or GC-rich sequences.[4]Definitive mass identification of impurities.[10]High purity achievable for purification.[5]
Limitations Limited preparative scale, potential for anomalous migration.Use of ion-pairing reagents can be harsh on columns and MS systems.Not readily compatible with MS due to high salt concentrations.Ion-pairing reagents can suppress MS signal.[11]Low throughput, labor-intensive, not easily automated.[8]

Quantitative Performance Comparison

The following table summarizes key quantitative performance metrics for the different analytical techniques. It is important to note that performance can vary based on the specific oligonucleotide sequence, length, modifications, and the instrumentation used.

ParameterCapillary Electrophoresis (CE)IP-RP-HPLCAEX-HPLCLC-MS
Resolution Single-base resolution up to 40-60 nucleotides.[1][3]Good for oligonucleotides up to 50-80 bases.[4]Excellent for oligonucleotides up to 40 bases.[4]Dependent on the chromatographic separation; provides mass resolution.
Analysis Time ~12-15 minutes.[1]~15-35 minutes.~10-35 minutes.<5 minutes with UPLC.[6][7]
Purity Achievable (for purification) N/A (analytical technique)>85%>85%N/A (analytical technique)
Precision (%RSD) Migration Time: ~0.82%, Peak Area: ~1.54%.[1]Typically <2% for peak area and retention time.Typically <2% for peak area and retention time.Varies with instrumentation and method.
Limit of Quantification (LOQ) Low nanogram/mL range.Low nanogram/mL range.Low nanogram/mL range.Can be in the low nanogram/mL range.[12]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the primary analytical techniques discussed.

Capillary_Electrophoresis_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Oligo Oligonucleotide Sample Dilution Dilute in CE-grade water or buffer Oligo->Dilution Injection Electrokinetic Injection Dilution->Injection Capillary Prepare Capillary (rinse with buffer) Capillary->Injection Separation Apply High Voltage Injection->Separation Detection UV Detection (260 nm) Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Purity Calculate % Purity Integration->Purity HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Oligo Oligonucleotide Sample Dissolve Dissolve in Mobile Phase A Oligo->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare Mobile Phases (A and B) Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Gradient Gradient Elution Inject->Gradient Detect UV Detection (260 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Purity Calculate % Purity Integrate->Purity LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Oligo Oligonucleotide Sample Dissolve Dissolve in MS-compatible mobile phase Oligo->Dissolve LC_Separation LC Separation (e.g., IP-RP) Dissolve->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Mass Analysis (e.g., Q-TOF) ESI->MS_Analysis TIC Total Ion Chromatogram MS_Analysis->TIC Deconvolution Deconvolve Mass Spectra TIC->Deconvolution Impurity_ID Identify Impurities Deconvolution->Impurity_ID

References

A Comparative Guide to Methylphosphonate and Phosphorothioate Backbone Stability in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oligonucleotide-based therapeutics and research, the stability of the nucleic acid backbone is a paramount concern. Unmodified phosphodiester linkages are susceptible to rapid degradation by cellular nucleases, limiting their efficacy. To address this, various chemical modifications have been developed, with methylphosphonates and phosphorothioates being two of the most extensively studied alternatives. This guide provides an objective comparison of the stability profiles of these two backbone modifications, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal chemistry for their applications.

Key Differences at a Glance

FeatureMethylphosphonate (B1257008) (MP)Phosphorothioate (B77711) (PS)
Backbone Charge NeutralNegatively Charged
Nuclease Resistance High to complete resistanceHigh resistance
Duplex Stability (Tm) Generally decreases TmGenerally decreases Tm, often more than MP
Chirality Chiral at phosphorusChiral at phosphorus
Cellular Uptake Passive diffusion, generally lower than PSReceptor-mediated, generally higher than MP
Toxicity Generally lowCan exhibit sequence-dependent toxicity

Enzymatic Stability: Resisting Nuclease Degradation

Both methylphosphonate and phosphorothioate modifications significantly enhance resistance to degradation by cellular nucleases compared to unmodified phosphodiester oligonucleotides.

Methylphosphonate oligonucleotides, with their non-ionic backbone, are highly resistant to nuclease activity.[1][2] Studies have shown that they can be almost completely resistant to degradation in biological systems.[3] For instance, after 4 hours of incubation in a cellular environment, no detectable degradation of methylphosphonate-containing oligonucleotides was observed, while unmodified counterparts were extensively degraded.[4]

Phosphorothioate oligonucleotides are also well-known for their nuclease resistance, a property that has made them a cornerstone of antisense technology.[5][6] The substitution of a non-bridging oxygen with a sulfur atom hinders the action of nucleases.[7] In vivo studies in animals have demonstrated a long elimination half-life for phosphorothioate oligonucleotides, ranging from 35 to 50 hours.[3]

Quantitative Comparison of In Vivo Stability
ModificationOrganismElimination Half-LifeCitation
PhosphorothioateAnimals35 - 50 hours[3]
MethylphosphonateMice17 minutes[3]
PhosphodiesterMonkeys~5 minutes[3]

It is important to note that the in vivo half-life is a complex parameter influenced by distribution and clearance mechanisms, not just nuclease stability. The shorter half-life of methylphosphonates in vivo compared to phosphorothioates is thought to be related to their different pharmacokinetic profiles.

Thermal Stability: Impact on Duplex Formation

The modification of the phosphodiester backbone to either a methylphosphonate or a phosphorothioate linkage generally leads to a decrease in the thermal stability of the resulting nucleic acid duplex, as measured by the melting temperature (Tm). This destabilization is a critical consideration for applications requiring specific hybridization, such as antisense technology and DNA diagnostics.

The extent of Tm depression can be influenced by the sequence, the number of modifications, and the stereochemistry at the chiral phosphorus center. However, a general trend has been observed where phosphorothioate modifications tend to be more destabilizing than methylphosphonate modifications.[8]

One comparative study established the following order of duplex stability: 2'-OCH3 RNA > Unmodified DNA > 'Normal' RNA > Methylphosphonate DNA > Phosphorothioate DNA [8]

This indicates that, for the sequences tested, phosphorothioate linkages resulted in the lowest melting temperatures.

Illustrative Tm Data

Chemical Stability and Synthesis

Both methylphosphonate and phosphorothioate oligonucleotides can be synthesized using automated solid-phase synthesis protocols.

Methylphosphonate oligonucleotides are synthesized using methylphosphonamidite monomers.[1][9] The synthesis requires specific conditions to handle the unstable methylphosphonite intermediate.[1]

Phosphorothioate oligonucleotides are typically synthesized using standard phosphoramidite (B1245037) chemistry, with the oxidation step replaced by a sulfurization step using reagents like phenylacetyl disulfide (PADS).[10][11]

From a chemical stability perspective, both backbones are generally stable under standard laboratory conditions for oligonucleotide handling and storage.

Experimental Protocols

Nuclease Stability Assay in Serum

This protocol provides a general framework for assessing the stability of modified oligonucleotides in the presence of serum nucleases.

Nuclease_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation Oligo Modified Oligonucleotide (e.g., MP or PS) Incubate Incubate Oligo-Serum Mixture at 37°C Oligo->Incubate Serum Serum (e.g., Fetal Bovine Serum) Serum->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Sampling Quench Quench Nuclease Activity (e.g., heat inactivation, EDTA) Timepoints->Quench Analysis Analyze Oligonucleotide Integrity (e.g., PAGE, HPLC, CE) Quench->Analysis Quantify Quantify Full-Length Oligonucleotide Analysis->Quantify HalfLife Calculate Half-Life (t½) Quantify->HalfLife

Figure 1. General workflow for a nuclease stability assay.

Methodology:

  • Preparation: A solution of the modified oligonucleotide is prepared in a suitable buffer. Fetal bovine serum (or other serum sources) is typically used as the source of nucleases.

  • Incubation: The oligonucleotide is incubated in the serum solution at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The nuclease activity in the aliquots is stopped, for example, by adding a strong denaturant, EDTA to chelate divalent cations essential for nuclease activity, or by heat inactivation.

  • Analysis: The integrity of the oligonucleotide at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis (CE).

  • Quantification: The amount of full-length, intact oligonucleotide is quantified at each time point.

  • Half-Life Calculation: The data is plotted to determine the time required for 50% of the oligonucleotide to be degraded (the half-life).

Melting Temperature (Tm) Determination

The melting temperature is a key parameter for characterizing the stability of a nucleic acid duplex.

Tm_Determination_Workflow cluster_prep Duplex Formation cluster_measurement UV Spectrophotometry cluster_analysis Data Analysis Oligo1 Modified Oligonucleotide Anneal Anneal in Buffer Oligo1->Anneal Oligo2 Complementary Strand Oligo2->Anneal Spectrophotometer UV-Vis Spectrophotometer with Temperature Control Anneal->Spectrophotometer Heat Increase Temperature Gradually Spectrophotometer->Heat Measure Measure Absorbance at 260 nm Heat->Measure Continuous Monitoring Plot Plot Absorbance vs. Temperature (Melting Curve) Measure->Plot Derivative Calculate First Derivative Plot->Derivative Tm Determine Tm (Peak of First Derivative) Derivative->Tm

Figure 2. Workflow for experimental determination of melting temperature.

Methodology:

  • Duplex Preparation: Equimolar amounts of the modified oligonucleotide and its complementary strand are mixed in a buffer solution containing a defined salt concentration (e.g., NaCl or MgCl₂). The solution is heated to a temperature above the expected Tm and then slowly cooled to allow for proper annealing of the duplex.

  • UV-Vis Spectrophotometry: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Generation: As the temperature increases, the duplex denatures into single strands, causing an increase in the UV absorbance (hyperchromic effect). A plot of absorbance versus temperature generates a sigmoidal "melting curve."

  • Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated. This is typically determined by finding the peak of the first derivative of the melting curve.

Signaling Pathways and Logical Relationships

The choice between methylphosphonate and phosphorothioate backbones often depends on the specific application, such as antisense therapy. The following diagram illustrates the logical relationship in selecting a backbone modification based on desired properties.

Backbone_Selection_Logic Goal Therapeutic Oligonucleotide Design Prop1 High Nuclease Resistance Goal->Prop1 Prop2 Good Cellular Uptake Goal->Prop2 Prop3 High Target Affinity (High Tm) Goal->Prop3 Prop4 Low Toxicity Goal->Prop4 Mod1 Methylphosphonate (MP) Prop1->Mod1 Excellent Mod2 Phosphorothioate (PS) Prop1->Mod2 Good Prop2->Mod1 Moderate (Passive) Prop2->Mod2 Good (Active) Prop3->Mod1 Reduced Prop3->Mod2 Reduced (often more than MP) Prop4->Mod1 Generally Low Prop4->Mod2 Potential for Sequence-Dependent Toxicity

Figure 3. Decision factors for selecting backbone modifications.

Conclusion

Both methylphosphonate and phosphorothioate backbones offer significant advantages over the native phosphodiester linkage in terms of nuclease resistance, making them valuable tools in the development of oligonucleotide therapeutics. The choice between them is not always straightforward and depends on a careful consideration of the specific application's requirements.

  • Methylphosphonates provide excellent nuclease resistance and are electrically neutral, which can be advantageous in certain contexts. However, they generally exhibit lower cellular uptake and can significantly reduce duplex stability.

  • Phosphorothioates also confer high nuclease resistance and generally have better cellular uptake profiles. While they also reduce duplex stability, often to a greater extent than methylphosphonates, their overall properties have led to their widespread use in approved antisense drugs.

Researchers and drug developers must weigh the trade-offs between nuclease stability, hybridization affinity, cellular uptake, and potential toxicity to select the most appropriate backbone chemistry for their specific therapeutic or diagnostic goals. Further optimization through chimeric designs, incorporating different modifications within the same oligonucleotide, can also be a powerful strategy to harness the beneficial properties of each chemistry.

References

A Comparative Guide to NMR Analysis for the Confirmation of Methylphosphonate Linkages in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, the precise characterization of the internucleotide linkages is paramount. Methylphosphonate (B1257008) modifications, which replace a charged phosphodiester linkage with a neutral methylphosphonate group, introduce a chiral center at the phosphorus atom, leading to the formation of diastereomers (Rp and Sp). These diastereomers can exhibit distinct biological activities, toxicities, and pharmacokinetic profiles. Therefore, robust analytical methodologies are essential to confirm the presence of methylphosphonate linkages and to determine the diastereomeric ratio.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC) and Mass Spectrometry (MS)—for the analysis of methylphosphonate-modified oligonucleotides. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

At a Glance: NMR vs. Alternatives for Methylphosphonate Linkage Analysis

The choice of analytical technique depends on the specific information required, the sample complexity, and the available instrumentation. While NMR, particularly ³¹P NMR, provides unparalleled structural detail and absolute quantification of diastereomers, techniques like HPLC and MS offer advantages in terms of sensitivity and throughput.

FeatureNMR Spectroscopy (³¹P, 2D ¹H-³¹P)Ion-Pair Reversed-Phase HPLC (IP-RPLC)Mass Spectrometry (MS)
Primary Application Absolute quantification of Rp/Sp ratio, unambiguous structure confirmation, conformational analysis.Separation and quantification of diastereomers (for shorter oligonucleotides), purity assessment.Confirmation of molecular weight, sequence verification, impurity identification.
Resolution Provides a global Rp/Sp ratio from well-resolved signals in the ³¹P spectrum. 2D NMR can resolve signals for individual linkages.Can resolve a limited number of diastereomers, but resolution decreases significantly with an increasing number of methylphosphonate linkages, leading to peak broadening.Does not typically separate diastereomers but provides mass-to-charge ratio information.
Sensitivity Generally lower sensitivity. The limit of quantification for ³¹P NMR is in the micromolar (µM) range.Higher sensitivity, especially with UV or fluorescence detection. Can detect low-level impurities in the nanogram (ng) range.Highest sensitivity, capable of detecting femtomole (fmol) to attomole (amol) quantities.
Analysis Time Longer acquisition times, especially for 2D experiments (minutes to hours).Faster for routine analysis, with typical run times from 15 to 60 minutes.Very fast, with analysis times of a few minutes per sample.
Quantitative Accuracy High accuracy for determining the overall Rp/Sp ratio through integration of ³¹P signals.Quantification of individual diastereomers can be challenging due to potential peak co-elution.Primarily a qualitative technique, though quantitative MS is possible with appropriate standards.
Structural Information Provides detailed structural information, including the chemical environment of the phosphorus atom and through-bond and through-space correlations.Provides limited structural information, primarily based on retention time.Provides the molecular weight of the oligonucleotide and its fragments, confirming the sequence and modifications.
Sample Requirements Requires higher sample concentrations (typically µM to mM). Non-destructive.Requires lower sample concentrations (nM to µM). Destructive.Requires very low sample concentrations. Destructive.

In-Depth Analysis of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for the definitive confirmation and characterization of methylphosphonate linkages in oligonucleotides. The phosphorus-31 nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe for changes in the phosphate (B84403) backbone.[1][2]

Key Advantages of NMR:

  • Unambiguous Identification: The ³¹P chemical shift of a methylphosphonate linkage is significantly different from that of a natural phosphodiester linkage, providing a clear diagnostic signal.

  • Diastereomer Resolution: The Rp and Sp diastereomers of a methylphosphonate linkage typically exhibit distinct ³¹P chemical shifts, allowing for their direct observation and quantification.[3]

  • Absolute Quantification: The relative integrals of the Rp and Sp signals in a ³¹P NMR spectrum provide a direct and accurate measurement of the diastereomeric ratio without the need for reference standards.

  • Structural Elucidation: 2D NMR techniques, such as ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the phosphorus signal with specific protons in the oligonucleotide, confirming the location of the methylphosphonate linkage.[4] These techniques can also provide insights into the solution-state conformation of the oligonucleotide.

Limitations of NMR:

  • Lower Sensitivity: NMR is inherently less sensitive than HPLC and MS, requiring higher sample concentrations.

  • Longer Analysis Times: Acquiring high-quality 2D NMR spectra can be time-consuming.

  • Spectral Complexity: For oligonucleotides with multiple methylphosphonate linkages, the ³¹P spectrum can become crowded, potentially leading to signal overlap.

Experimental Protocols

Protocol 1: NMR Analysis of Methylphosphonate Oligonucleotides

1. Sample Preparation:

  • Dissolve 0.1-1.0 mg of the lyophilized oligonucleotide in 500 µL of a suitable deuterated solvent (e.g., D₂O, or a buffer containing 10% D₂O for locking).

  • For samples in D₂O, add a salt (e.g., 100 mM NaCl) to minimize aggregation and ensure consistent ionic strength.

  • The final concentration should be in the range of 0.1-1.0 mM.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the sample to a clean, high-quality 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-sensitive probe.

  • 1D ³¹P NMR:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 128 to 1024 scans).

    • Set the spectral width to cover the expected chemical shift range for both phosphodiester and methylphosphonate linkages (e.g., -10 to 40 ppm).

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure accurate quantification.

  • 2D ¹H-³¹P HSQC/HMBC:

    • These experiments are used to correlate phosphorus signals with proton signals.

    • Optimize the acquisition parameters (e.g., coupling constants) based on the expected through-bond connectivities.

    • Acquisition times can range from 1 to several hours depending on the sample concentration and desired resolution.

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the ³¹P spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

  • Integrate the signals corresponding to the Rp and Sp diastereomers to determine their relative ratio.

  • Analyze the 2D spectra to confirm the position of the methylphosphonate linkage(s).

Protocol 2: IP-RPLC Analysis of Methylphosphonate Oligonucleotides

1. Sample Preparation:

  • Dissolve the oligonucleotide sample in the initial mobile phase to a concentration of approximately 10-100 µM.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0, or a mobile phase with hexafluoroisopropanol (HFIP) for MS compatibility).[5][6]

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-40 minutes.

  • Flow Rate: Typically 0.2-1.0 mL/min depending on the column dimensions.

  • Column Temperature: Elevated temperatures (e.g., 50-70 °C) are often used to improve peak shape and resolution by disrupting secondary structures.[6]

  • Detection: UV absorbance at 260 nm.

3. Data Analysis:

  • Integrate the peak areas of the separated diastereomers to determine their relative abundance.

  • Note that for oligonucleotides with multiple methylphosphonate linkages, complete separation of all diastereomers may not be achievable, resulting in a broad, unresolved peak envelope.

Protocol 3: Mass Spectrometry Analysis of Methylphosphonate Oligonucleotides

1. Sample Preparation:

  • Prepare a dilute solution of the oligonucleotide (e.g., 1-10 µM) in a solvent compatible with electrospray ionization (ESI), often in conjunction with IP-RPLC.

2. Mass Spectrometry System and Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is most commonly used for oligonucleotides.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

  • Analysis Mode: Typically performed in negative ion mode due to the anionic nature of the phosphate backbone.

  • The mass spectrometer is often coupled to an HPLC system (LC-MS) for online separation and analysis.

3. Data Analysis:

  • Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide.

  • Compare the experimentally determined molecular weight with the theoretical mass to confirm the identity of the oligonucleotide, including the presence of the methylphosphonate modification.

  • Tandem MS (MS/MS) can be used to fragment the oligonucleotide and confirm its sequence.

Visualizing the Analysis

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Figure 1: General Analytical Workflow for Methylphosphonate Oligonucleotides cluster_synthesis Synthesis & Purification Synthesis Oligonucleotide Synthesis (with Methylphosphonate Monomers) Purification Initial Purification (e.g., HPLC, PAGE) Synthesis->Purification NMR NMR Spectroscopy (Structure & Diastereomer Ratio) Purification->NMR Detailed Structural Analysis HPLC IP-RPLC (Purity & Diastereomer Separation) Purification->HPLC Purity & QC MS Mass Spectrometry (Molecular Weight & Sequence) Purification->MS Identity Confirmation

Caption: General analytical workflow for methylphosphonate oligonucleotides.

Figure 2: NMR-Specific Workflow for Methylphosphonate Linkage Confirmation SamplePrep Sample Preparation (0.1-1.0 mg in D₂O-containing buffer) OneD_P31 1D ³¹P NMR (Proton Decoupled) SamplePrep->OneD_P31 TwoD_NMR 2D ¹H-³¹P HSQC/HMBC SamplePrep->TwoD_NMR DataAnalysis Data Analysis OneD_P31->DataAnalysis TwoD_NMR->DataAnalysis Quantification Rp/Sp Ratio Quantification DataAnalysis->Quantification Confirmation Linkage Position Confirmation DataAnalysis->Confirmation

Caption: NMR-specific workflow for methylphosphonate linkage confirmation.

Figure 3: Methylphosphonate vs. Phosphodiester Linkage cluster_pd Phosphodiester Linkage cluster_mp Methylphosphonate Linkage PD O || -O — P — O- | O⁻ Base2 3' Base PD->Base2 MP O || -O — P — O- | CH₃ Base4 3' Base MP->Base4 Base1 5' Base Base1->PD Base3 5' Base Base3->MP

Caption: Methylphosphonate vs. phosphodiester linkage.

Conclusion

The confirmation and characterization of methylphosphonate linkages in oligonucleotides require a multi-faceted analytical approach. NMR spectroscopy, particularly ³¹P NMR, stands out as the gold standard for unambiguous identification, structural elucidation, and absolute quantification of diastereomers.[1] While less sensitive than chromatographic and mass spectrometric methods, its ability to provide detailed structural information is unparalleled.

IP-RPLC is a valuable tool for purity assessment and can provide separation of diastereomers for shorter, less complex oligonucleotides. Mass spectrometry is essential for confirming the molecular weight and sequence of the modified oligonucleotide.

For comprehensive characterization, a combination of these techniques is often employed. NMR provides the detailed structural and stereochemical information, while HPLC and MS offer complementary data on purity and identity, ensuring the quality and consistency of these important therapeutic molecules.

References

A Comparative Guide to Alternatives for dA Incorporation in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of phosphoramidite (B1245037) chemistry is critical for the successful synthesis of high-quality oligonucleotides. The standard protecting group for deoxyadenosine (B7792050) (dA), benzoyl (Bz), has long been a reliable choice. However, the demand for increasingly complex and sensitive oligonucleotides, such as those labeled with fluorescent dyes or other moieties, has driven the development of alternative protecting groups that allow for milder and faster deprotection conditions. This guide provides an objective comparison of common alternatives to the traditional 5'-DMTr-dA(Bz)-Methyl phosphonamidite, focusing on those utilizing phenoxyacetyl (Pac), dimethylformamidine (dmf), and isobutyryl (iBu) protecting groups.

Executive Summary

The primary alternatives to the benzoyl (Bz) protecting group for dA offer significant advantages in terms of deprotection efficiency, allowing for "UltraMILD" and "UltraFAST" cleavage and deprotection protocols. These methods are particularly beneficial when synthesizing oligonucleotides containing base-labile modifications. While direct, side-by-side quantitative comparisons of coupling efficiency and final yield are not extensively published, the available data and established use in the field suggest that these alternatives provide comparable performance to the standard Bz-protected amidite under their respective optimized conditions. The choice of an alternative is therefore primarily dictated by the specific requirements of the final oligonucleotide product, particularly its sensitivity to the deprotection conditions.

Comparison of Performance

While comprehensive head-to-head studies with extensive quantitative data are limited, the following table summarizes the key performance characteristics of each protecting group based on information from technical guides and research articles. Coupling efficiencies for all phosphoramidites are generally reported to be high, typically exceeding 98-99% with modern synthesis platforms.[1][2] The primary distinction lies in the deprotection conditions and the compatibility with sensitive modifications.

Protecting GroupPhosphoramidite NameDeprotection ConditionsKey AdvantagesPotential Considerations
Benzoyl (Bz) 5'-DMTr-dA(Bz)-CE PhosphoramiditeStandard: Concentrated ammonium (B1175870) hydroxide (B78521), 8 hours at 55°C or 24 hours at room temperature.[3]Well-established, robust, and widely used for standard oligonucleotides.Harsh deprotection conditions can degrade sensitive labels or modifications.
Phenoxyacetyl (Pac) 5'-DMTr-dA(Pac)-CE PhosphoramiditeUltraMILD: 0.05M Potassium Carbonate in Methanol, 4 hours at room temperature; or Ammonium Hydroxide, 2 hours at room temperature.[4]Enables very gentle deprotection, ideal for highly sensitive molecules like some fluorescent dyes and modified bases.May require the use of phenoxyacetic anhydride (B1165640) in the capping step to avoid side reactions.
Dimethylformamidine (dmf) 5'-DMTr-dA(dmf)-CE PhosphoramiditeUltraFAST: Ammonium hydroxide/Methylamine (B109427) (AMA), 10 minutes at 65°C.[5]Significantly reduces deprotection time, increasing throughput. dmf-dG is also noted to reduce incomplete deprotection in G-rich sequences.[6]The dmf group on adenosine (B11128) can be less stable during synthesis compared to dG, though modern formulations have improved stability.[7]
Isobutyryl (iBu) 5'-DMTr-dA(iBu)-CE PhosphoramiditeStandard or AMA conditions.Offers a balance between the stability of Bz and the faster deprotection of more labile groups.Less commonly used for dA compared to dG, but provides an alternative for milder deprotection than Bz.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of oligonucleotides are crucial for reproducible results. Below are representative protocols for standard, UltraMILD, and UltraFAST deprotection strategies.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

This cycle is applicable to all phosphoramidites, with minor variations in coupling times for modified bases.

  • Detritylation: The 5'-DMTr protecting group is removed from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[8]

  • Coupling: The incoming phosphoramidite (e.g., 5'-DMTr-dA(Bz)-CE Phosphoramidite) is activated by a tetrazole or a similar activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[9]

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.[8]

This four-step cycle is repeated for each nucleotide addition.

Deprotection Protocols
  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Heat the sealed vial at 55°C for 8-12 hours or let it stand at room temperature for 24 hours.[3]

  • Cool the vial, centrifuge, and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Lyophilize the solution to obtain the crude oligonucleotide.

  • Transfer the solid support to a suitable reaction vial.

  • Add a solution of 0.05M potassium carbonate in anhydrous methanol.

  • Incubate at room temperature for 4 hours.[4]

  • Neutralize the solution with acetic acid.

  • Dilute the solution with water and proceed with purification (e.g., cartridge or HPLC).

  • Transfer the solid support to a pressure-tight vial.

  • Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Heat the sealed vial at 65°C for 10 minutes.[5]

  • Cool the vial, centrifuge, and transfer the supernatant to a new tube.

  • Evaporate the solution to dryness.

Visualizing the Workflow

The following diagrams illustrate the general workflow of solid-phase oligonucleotide synthesis and the different deprotection pathways.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Start Start with Support-Bound Nucleoside Detritylation 1. Detritylation (Remove 5'-DMTr) Start->Detritylation Coupling 2. Coupling (Add next Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation End_Cycle Repeat for next base Oxidation->End_Cycle End_Cycle->Detritylation Next Cycle Cleavage Cleavage & Deprotection End_Cycle->Cleavage Final Cycle

Caption: General workflow of the solid-phase oligonucleotide synthesis cycle.

Deprotection_Pathways cluster_deprotection Deprotection Alternatives Synthesized_Oligo Synthesized Oligonucleotide on Solid Support (with Protecting Groups) Standard Standard (Bz) Conc. NH4OH, 55°C, 8h Synthesized_Oligo->Standard UltraMILD UltraMILD (Pac) K2CO3/MeOH, RT, 4h Synthesized_Oligo->UltraMILD UltraFAST UltraFAST (dmf) AMA, 65°C, 10min Synthesized_Oligo->UltraFAST Purified_Oligo Purified Oligonucleotide Standard->Purified_Oligo UltraMILD->Purified_Oligo UltraFAST->Purified_Oligo

Caption: Deprotection pathways for different dA protecting groups.

Conclusion

The selection of a deoxyadenosine phosphoramidite for oligonucleotide synthesis has evolved beyond the standard benzoyl-protected version. The availability of alternatives with Pac, dmf, and iBu protecting groups provides researchers with a versatile toolkit to synthesize a wide array of oligonucleotides, especially those with sensitive modifications. While the core synthesis chemistry remains consistent, the significant differences in deprotection protocols allow for optimization based on the desired final product and throughput requirements. For standard, unmodified oligonucleotides, the traditional dA(Bz) phosphoramidite remains a cost-effective and reliable choice. However, for applications requiring labile reporters or high-throughput synthesis, the UltraMILD and UltraFAST approaches enabled by dA(Pac) and dA(dmf) respectively, offer compelling advantages. Careful consideration of the specific experimental needs will guide the optimal choice of dA phosphoramidite for successful oligonucleotide synthesis.

References

Safety Operating Guide

Proper Disposal of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 5'-DMTr-dA(Bz)-Methyl phosphonamidite are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in established safety protocols for its constituent chemical groups.

This compound is a key reagent in oligonucleotide synthesis. Its proper disposal is critical due to the hazardous nature of its components and the solvents typically used in its application. This guide outlines immediate safety measures, operational disposal plans, and spill management protocols to foster a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling

Before initiating any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to handle the material in a designated, well-ventilated area, preferably within a fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

Handling Precautions:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Handle under an inert atmosphere (e.g., argon or dry nitrogen) as phosphonamidites are sensitive to moisture and oxidation.

  • Keep the container tightly sealed when not in use.

Quantitative Hazard Data

Component/Related CompoundCAS NumberKey Hazards
4,4'-Dimethoxytrityl chloride (DMT-Cl)40615-36-9Corrosive, causes severe skin burns and eye damage, toxic to aquatic life with long-lasting effects.[1][2][3][4]
Generic Methyl PhosphonamiditesN/ATo the best of our knowledge, the toxicological properties of this substance have not been investigated. This product should be handled with the usual care when dealing with chemicals.[5]
Benzoyl Protecting GroupN/ANo specific hazard data, but should be treated as a potentially hazardous chemical.
Acetonitrile (common solvent)75-05-8Flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled, causes serious eye irritation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[6]

  • Waste Identification and Segregation:

    • Treat all expired or unused this compound as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with aqueous waste or protic solvents due to the reactivity of the phosphonamidite group.

  • Containerization:

    • Place the solid this compound waste in its original container or a clearly labeled, compatible, and sealable container.

    • For solutions of this compound in organic solvents (e.g., acetonitrile), use a designated, labeled hazardous waste container for flammable organic waste.

    • Ensure the container is in good condition and is properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • If in solution, also list the solvent(s) and their approximate concentrations.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Store away from incompatible materials, particularly water, acids, and oxidizing agents.[5]

    • The storage area should have secondary containment to control any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for a related compound if one for the specific substance is not available, to ensure they are aware of the potential hazards.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.

  • Clean-up:

    • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[2]

    • Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Disposal of Clean-up Material:

    • Label the container with "Hazardous Waste" and a description of the spilled chemical and the absorbent material used.

    • Dispose of the container through your institution's hazardous waste program.

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound A Identify Waste (Unused/Expired Reagent) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste (Do not mix with other chemicals) B->C D Containerize (Original or compatible, sealed container) C->D E Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated Area (Ventilated, Secure, Secondary Containment) E->F G Contact EHS or Licensed Waste Disposal Service F->G Ready for Disposal H Arrange for Pickup and Disposal (Incineration) G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 5'-DMTr-dA(Bz)-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

For researchers, scientists, and drug development professionals, the safe handling of sensitive reagents like this compound is paramount for both personal safety and experimental integrity. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the secure and effective use of this compound in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesShould be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a risk of splashing.[1]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) are required. Inspect gloves before use and dispose of them properly if contaminated.[1]
Laboratory CoatA standard lab coat must be worn to protect from incidental contact.[1]
Respiratory Protection NIOSH-approved RespiratorRecommended if working outside of a fume hood or if there is a potential for aerosol generation.[1]
Chemical Safety and Hazard Information
ParameterInformation
Hazard Statements May be harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3]
Storage Store in a tightly sealed container in a dry, well-ventilated area at -20°C.[3][4][5][6] Protect from heat and moisture, and store away from oxidizing agents.[3] Phosphoramidites are sensitive to moisture and air.[1]
Solubility Soluble in DMSO and Acetonitrile (B52724).[3]
Spill Response In case of a spill, avoid dust formation and breathing in any mist, gas, or vapors.[3] Use personal protective equipment and ensure adequate ventilation.[3] Remove all sources of ignition.[3]
Disposal Collect all waste contaminated with the compound in a designated, properly labeled, and sealed container.[1] Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not dispose of the chemical into drains or the environment.[1]

Detailed Experimental Protocol for Handling

Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.

Preparation and Pre-Handling Checks
  • Fume Hood: Ensure a certified chemical fume hood is operational before starting any work.

  • Gather Materials: Assemble all necessary equipment, including PPE, reagents, and compatible labware (e.g., glass, Teflon).

  • Reagent Preparation: Allow the phosphonamidite vial to warm to room temperature before opening to prevent moisture condensation. This is critical as phosphoramidites are moisture-sensitive.[1]

  • Inert Atmosphere: If possible, handle the solid phosphonamidite under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Handling and Use
  • Weighing: Carefully weigh the required amount of the solid phosphonamidite in the fume hood. Avoid generating dust.

  • Dissolving: Dissolve the phosphonamidite in anhydrous acetonitrile to the desired concentration for use in oligonucleotide synthesis.[3]

  • Transfer: Use clean, dry syringes or cannulas for transferring the phosphonamidite solution.

  • General Practices: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]

Post-Handling and Cleanup
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Carefully remove PPE, avoiding contact with contaminated outer surfaces.

  • Waste Segregation: Segregate all contaminated waste, including gloves, pipette tips, and empty vials, into a designated hazardous waste container.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation or other symptoms develop.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[2] Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water if the person is conscious.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

In any case of significant exposure, call a poison control center or seek immediate medical advice.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_pre 1. Pre-Operational Checks cluster_handling 2. Handling Procedure cluster_post 3. Post-Operational Cleanup A Verify Fume Hood Operation B Gather All PPE and Materials A->B C Equilibrate Reagent to Room Temp B->C D Weigh Solid in Fume Hood C->D E Dissolve in Anhydrous Solvent D->E F Transfer Solution E->F G Decontaminate Surfaces F->G H Properly Remove PPE G->H I Segregate Hazardous Waste H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.